Lancifodilactone C
Description
Properties
Molecular Formula |
C29H36O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1R,3S,7S,10R,12R,13S,15R,17S,18R,21S,22R,23R,25R,29R)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone |
InChI |
InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12-,13-,14-,15+,17+,18-,19+,20+,21-,26-,27-,28+,29-/m1/s1 |
InChI Key |
CWFGQJNQESAHDH-YNKBLOEBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Nortriterpenoid Lancifodilactone C: A Technical Guide to its Natural Source, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancifodilactone C is a complex nortriterpenoid natural product that has garnered interest within the scientific community. This document provides a comprehensive technical overview of this compound, focusing on its natural origin, methodologies for its extraction and isolation, and its biological significance within the broader context of related compounds. Quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, logical relationships in experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.
Natural Source of this compound
This compound is a secondary metabolite produced by the plant species Schisandra lancifolia.[1] This plant, belonging to the Schisandraceae family, is a known producer of a diverse array of bioactive molecules, particularly nortriterpenoids. Several related compounds, including Lancifodilactones B, D, E, F, and G, have also been isolated from the leaves and stems of this plant.[1][2] The co-occurrence of these structurally similar compounds suggests a common biosynthetic origin within Schisandra lancifolia.
Quantitative Data
| Parameter | Value | Reference |
| Starting Plant Material (dried leaves and stems of S. lancifolia) | 5.7 kg | [2] |
| Crude Extract | 290 g | [2] |
| Ethyl Acetate (B1210297) (EtOAc) Fraction | 101 g | [2] |
| Final Yield of Lancifodilactone F | 25.2 mg | [2] |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of lancifodilactones from Schisandra lancifolia, based on the successful protocol reported for Lancifodilactone F.[2] This procedure is representative of the techniques required to isolate this compound.
3.1. Extraction
-
Plant Material Preparation: Air-dry the leaves and stems of Schisandra lancifolia and grind them into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material (5.7 kg) with 70% aqueous acetone (B3395972) (4 x 15 L) at room temperature.
-
Concentration: Combine the extracts and concentrate them under reduced pressure (in vacuo) to yield a crude extract (290 g).
3.2. Fractionation
-
Solvent Partitioning: Partition the crude extract between water (H₂O) and ethyl acetate (EtOAc).
-
Fraction Collection: Separate the layers and collect the EtOAc fraction (101 g).
3.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: Subject the EtOAc fraction to repeated column chromatography over silica gel.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the relevant fractions using a preparative HPLC system.
-
Column: Zorbax SB-C18 (9.4 mm x 25 cm)
-
Mobile Phase: Methanol-Water (MeOH-H₂O) 40:60
-
System: Agilent 1100 HPLC
-
3.4. Structural Elucidation
The structures of the isolated compounds, including the various lancifodilactones, are determined through a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, NOESY) NMR experiments are conducted to determine the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Single-Crystal X-ray Diffraction: This technique provides unambiguous confirmation of the molecular structure and absolute stereochemistry.
Biological Activity and Signaling Pathways
While specific studies on the signaling pathways directly affected by this compound are limited, research on related nortriterpenoids from the Schisandra genus provides strong indications of their potential biological activities and mechanisms of action.
4.1. Anti-HIV Activity
Lancifodilactone G, a closely related compound isolated from Schisandra lancifolia, has demonstrated anti-HIV activity.[3][4][5]
| Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Lancifodilactone G | 95.47 ± 14.19 | > 200 | 1.82 - 2.46 | [4] |
4.2. Cytotoxicity
Several nortriterpenoids isolated from Schisandra sphenanthera have been evaluated for their cytotoxic activity against prostate cancer (PC3) and breast cancer (MCF7) cell lines. While this compound was not among the tested compounds, the data for other related molecules, such as schirubrisin B, highlight the potential of this class of compounds as cytotoxic agents.
4.3. Potential Signaling Pathways
Broader studies on extracts from Schisandra species and their constituent nortriterpenoids suggest modulation of key cellular signaling pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This pathway is a critical regulator of the inflammatory response.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): This pathway is a key regulator of the antioxidant response.
The modulation of these pathways suggests that this compound and its congeners may possess anti-inflammatory and antioxidant properties.
Visualizations
5.1. Experimental Workflow
Caption: A generalized workflow for the isolation of this compound.
5.2. Potential Signaling Pathway Interactions
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Lancifodilactones B-E, new nortriterpenes from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. datapdf.com [datapdf.com]
- 3. Collection - Lancifodilactone G:â A Unique Nortriterpenoid Isolated from Schisandra lancifolia and Its Anti-HIV Activity - Organic Letters - Figshare [figshare.com]
- 4. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Chemical Constituents of Schisandra lancifolia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Schisandra lancifolia, a member of the Schisandraceae family, is a rich source of diverse and biologically active secondary metabolites. This technical guide provides a comprehensive overview of the chemical constituents isolated and identified from this plant species. The primary classes of compounds include a variety of highly oxygenated nortriterpenoids and a range of lignans (B1203133). Many of these compounds have demonstrated significant biological activities, including anti-HIV-1 and cytotoxic effects. This document details the chemical structures, quantitative bioactivity data, and the experimental protocols for the isolation, purification, and structural elucidation of these key constituents. Furthermore, it visualizes the general workflow for phytochemical analysis and a representative signaling pathway potentially modulated by compounds of the Schisandra genus, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Introduction
The genus Schisandra is well-regarded in traditional medicine and modern phytochemistry for its complex and unique chemical profile, primarily characterized by dibenzocyclooctadiene lignans and structurally diverse triterpenoids. Schisandra lancifolia (Rehd. et Wils) A. C. Smith, a climbing plant primarily found in China, has been the subject of numerous phytochemical investigations.[1] These studies have led to the discovery of a plethora of novel compounds, particularly nortriterpenoids with intricate skeletal frameworks and various lignans.[2][3] The significant biological activities exhibited by these compounds, such as anti-HIV and cytotoxic properties, underscore the therapeutic potential of S. lancifolia and its constituents.[1][4][5] This guide aims to consolidate the current knowledge on the chemical constituents of S. lancifolia, presenting detailed information on their isolation, characterization, and biological evaluation to support further research and development.
Major Chemical Constituents
The chemical constituents of Schisandra lancifolia are predominantly categorized into two major classes: triterpenoids (with a notable abundance of nortriterpenoids) and lignans.
Triterpenoids and Nortriterpenoids
A significant number of highly oxygenated nortriterpenoids have been isolated from the leaves and stems of S. lancifolia. These compounds often possess complex and unique carbon skeletons.
Table 1: Triterpenoids and Nortriterpenoids from Schisandra lancifolia and their Bioactivities
| Compound Name | Molecular Formula | Source (Part of Plant) | Bioactivity | Quantitative Data (EC₅₀/IC₅₀/GI₅₀) | Citation(s) |
| Lancifodilactone G | - | Medicinal Plant | Anti-HIV-1 | EC₅₀ = 95.47 ± 14.19 µg/mL | [1] |
| Cytotoxicity (C8166 cells) | CC₅₀ > 200 µg/mL | [1] | |||
| Lancifodilactone H | - | Leaves and Stems | Weak Anti-HIV-1 | - | [5] |
| Lancifodilactones I-N | - | Leaves and Stems | Anti-HIV-1 | - | [6] |
| Lancifoic Acid A | - | Leaves and Stems | Weak Anti-HIV-1 | - | [5] |
| Nigranoic Acid | - | Leaves and Stems | Weak Anti-HIV-1 | - | [5][7] |
| Schilancitrilactone A | - | Stems | Antifeedant | 15.73 µg/cm² | [8] |
| Schilancitrilactone C | - | Stems | Anti-HIV-1 | EC₅₀ = 27.54 µg/mL | [8] |
| 20-hydroxymicrandilactone D | - | Leaves and Stems | Anti-HIV-1 | EC₅₀ in the range of 3.0—99.0 µg/ml | [9][10] |
| Lancifodilactones B-E | - | Leaves and Stems | - | - | [3] |
| Wuwezidilactones Q and R | - | Stems | - | - | [11] |
| Micranoic acid B | C₃₀H₄₆O₄ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
| Coccinic acid | C₃₀H₄₆O₄ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
| Schisanlactone B | C₃₀H₄₄O₃ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
| Anwuweizonic acid | C₃₀H₄₆O₃ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
Lignans
Several lignans, including new neolignans, have been identified in S. lancifolia, contributing to its pharmacological profile.
Table 2: Lignans from Schisandra lancifolia and their Bioactivities
| Compound Name | Molecular Formula | Source (Part of Plant) | Bioactivity | Quantitative Data (EC₅₀/IC₅₀/GI₅₀) | Citation(s) |
| Schilancifolignan D | - | Leaves and Stems | Weak Anti-HIV-1, Cytotoxicity | - | [2] |
| Schilancifolignan E | - | Leaves and Stems | Weak Anti-HIV-1, Cytotoxicity | - | [2] |
| Lancilignanside A | - | Leaves and Stems | Anti-HIV-1 | EC₅₀ in the range of 3.0—99.0 µg/ml | [9][10] |
| Epischisandrone | C₂₃H₂₄O₇ | Stems | - | - | [12] |
| Tigloylgomisin P | C₂₈H₃₂O₉ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
| Cagayanone | C₂₈H₃₆O₇ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
| (-)-Gomisin L₂ | C₂₂H₂₈O₆ | Stems | Moderate Cytotoxicity | GI₅₀ = 11.83-35.65 μM | [12] |
Experimental Protocols
The isolation and structural elucidation of chemical constituents from S. lancifolia generally follow a standardized workflow in natural product chemistry.
General Extraction and Isolation Procedure
-
Plant Material Collection and Preparation : The leaves and stems of S. lancifolia are collected, air-dried, and pulverized.
-
Extraction : The powdered plant material is typically extracted with a 70% aqueous acetone (B3395972) or ethanol (B145695) solution at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning : The crude extract is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity. The lignans and triterpenoids are often concentrated in the EtOAc fraction.
-
Chromatographic Separation : The bioactive fractions (e.g., EtOAc extract) are subjected to various chromatographic techniques for the isolation of pure compounds.
-
Column Chromatography (CC) : Repeated column chromatography is the primary method for separation.
-
Stationary Phases : Silica gel and Sephadex LH-20 are commonly used.
-
Mobile Phases : Gradient elution with solvent systems like chloroform-methanol or hexane-acetone is employed.
-
-
Preparative Thin-Layer Chromatography (pTLC) : This technique is used for the final purification of small quantities of compounds.
-
High-Performance Liquid Chromatography (HPLC) : Preparative or semi-preparative HPLC is often used for the purification of closely related compounds. Reversed-phase columns (e.g., C18) with mobile phases such as methanol-water or acetonitrile-water gradients are frequently utilized.[13]
-
Structural Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and ROESY/NOESY) experiments are conducted to establish the planar structure and relative stereochemistry of the molecules.[2][3]
-
Single-Crystal X-ray Diffraction : This technique is employed for the unambiguous determination of the absolute stereochemistry of crystalline compounds.[1]
-
Other Spectroscopic Methods : Infrared (IR) spectroscopy is used to identify functional groups, and ultraviolet (UV) spectroscopy is used for detecting chromophores. Circular dichroism (CD) spectra can also aid in stereochemical assignments.
Bioactivity Assays
-
Anti-HIV Activity : The anti-HIV activity is typically evaluated by measuring the inhibition of HIV-1 induced cytopathic effects in cell lines such as C8166. The 50% effective concentration (EC₅₀) is determined. Azidothymidine (AZT) is commonly used as a positive control.[1][5]
-
Cytotoxicity Assays : The cytotoxicity of the compounds is assessed against various human cancer cell lines (e.g., A549, PC-3, KB, and KBvin) and in some cases, against the cell line used for the antiviral assay (e.g., C8166). The 50% cytotoxic concentration (CC₅₀) or 50% growth inhibition (GI₅₀) is calculated.[2][12]
Signaling Pathways and Mechanisms of Action
While specific signaling pathway studies for compounds isolated from Schisandra lancifolia are limited, research on related compounds from other Schisandra species provides insights into potential mechanisms of action. For instance, lignans from Schisandra chinensis have been shown to modulate inflammatory pathways.
The anti-HIV activity of some compounds from S. lancifolia, such as nigranoic acid, has been suggested to involve the inhibition of HIV reverse transcriptase (RT).[7] This represents a direct enzymatic inhibition rather than a complex host cell signaling pathway.
However, for cytotoxic and potential anti-inflammatory effects, pathways such as NF-κB and MAPK are often implicated for lignans from the Schisandra genus. The diagram below illustrates a generalized inflammatory signaling pathway that could be a target for these types of compounds.
Conclusion
Schisandra lancifolia is a prolific source of structurally novel and biologically active nortriterpenoids and lignans. The compounds isolated from this plant have demonstrated promising anti-HIV-1 and cytotoxic activities, warranting further investigation for their therapeutic potential. This guide provides a consolidated resource of the known chemical constituents, their quantitative biological data, and the methodologies for their study. Future research should focus on elucidating the specific mechanisms of action and signaling pathways for the most potent compounds to advance their development as potential drug candidates. The unique chemical diversity of S. lancifolia continues to make it a valuable subject for natural product research.
References
- 1. Lancifodilactone G: a unique nortriterpenoid isolated from Schisandra lancifolia and its anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Lancifodilactones B-E, new nortriterpenes from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nortriterpenoids from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schilancitrilactones A-C: three unique nortriterpenoids from Schisandra lancifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
X-ray Crystallography of Lancifodilactone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallographic studies of lancifodilactone compounds, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus. This document details the experimental protocols for crystal structure determination, presents key crystallographic data, and explores the biological significance of these structural insights, particularly in the context of their anti-HIV activity.
Introduction
Lancifodilactone compounds, such as Lancifodilactone G, are complex natural products that have garnered significant interest due to their unique molecular architecture and promising biological activities. X-ray crystallography has been an indispensable tool in elucidating the absolute stereochemistry of these intricate molecules, providing a foundational understanding for synthetic efforts and structure-activity relationship (SAR) studies. This guide will focus on the crystallographic analysis of Lancifodilactone G acetate (B1210297), a key derivative for which structural data is available.
Experimental Protocols
The determination of the crystal structure of lancifodilactone compounds involves two critical stages: the growth of high-quality single crystals and the subsequent diffraction experiment.
Crystallization
The crystallization of Lancifodilactone G acetate was achieved as a crucial step in its total synthesis. The following protocol is derived from the synthetic procedure described in the literature.
Protocol for Crystallization of Lancifodilactone G Acetate:
-
Purification: The synthesized Lancifodilactone G acetate is first purified by silica (B1680970) gel column chromatography.
-
Solvent Selection: A suitable solvent system for crystallization is a mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH).
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of the solvent mixture (CH2Cl2/MeOH) at room temperature. The compound is dissolved in a minimal amount of the solvent mixture, and the solution is allowed to stand undisturbed in a loosely capped vial, permitting the gradual evaporation of the solvents. Over time, as the solution becomes supersaturated, single crystals of Lancifodilactone G acetate form.
X-ray Diffraction Data Collection and Structure Refinement
The collection of X-ray diffraction data is a critical step that requires precise instrumentation and careful execution. The parameters used for Lancifodilactone G acetate are typical for small-molecule crystallography.
Data Collection and Refinement Parameters:
| Parameter | Value |
| Diffractometer | Bruker APEX DUO |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Detector | CCD |
| Data Collection Method | ω and φ scans |
| Structure Solution | Direct methods (SHELXS-97) |
| Refinement Method | Full-matrix least-squares on F² (SHELXL-97) |
Crystallographic Data
The crystallographic data for Lancifodilactone G acetate provides a precise three-dimensional model of the molecule. The key parameters are summarized in the table below. This data is essential for understanding the molecule's conformation and intermolecular interactions. The Crystallographic Information File (CIF) contains the complete set of data.[1][2]
Table 1: Crystallographic Data for Lancifodilactone G Acetate [1][2]
| Parameter | Lancifodilactone G Acetate |
| Chemical Formula | C₃₁H₃₈O₁₂ |
| Formula Weight | 602.61 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.323(3) |
| b (Å) | 16.035(5) |
| c (Å) | 17.683(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2928.3(16) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.366 |
| Absorption Coefficient (mm⁻¹) | 0.105 |
| F(000) | 1280 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.1 to 28.3 |
| Reflections collected | 21354 |
| Independent reflections | 7114 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.03 |
| Final R indices [I>2sigma(I)] | R₁ = 0.048, wR₂ = 0.113 |
| R indices (all data) | R₁ = 0.063, wR₂ = 0.123 |
| Absolute structure parameter | 0.1(6) |
Biological Significance and Signaling Pathways
Lancifodilactone G has demonstrated anti-HIV activity.[1] While the precise mechanism of action for lancifodilactone compounds is still under investigation, studies on related nortriterpenoids from Schisandra suggest potential involvement in key signaling pathways that are relevant to viral infection and host immune response.
Anti-HIV Activity and the "Shock and Kill" Strategy
The anti-HIV activity of some natural products is linked to their ability to reactivate latent HIV reservoirs, a key tenet of the "shock and kill" strategy for HIV eradication. This approach involves reactivating the dormant virus, making it visible to the immune system and susceptible to antiretroviral therapy.
Proposed Signaling Pathway for HIV Latency Reversal
Protein Kinase C (PKC) agonists are known to be potent inducers of latent HIV expression through the activation of the NF-κB signaling pathway.[3][4][5] Based on the activity of other nortriterpenoids, it is plausible that lancifodilactone compounds could act as PKC modulators. The proposed signaling cascade is as follows:
-
PKC Activation: Lancifodilactone G interacts with and activates Protein Kinase C (PKC).
-
IκB Phosphorylation: Activated PKC phosphorylates the inhibitory protein IκB.
-
NF-κB Translocation: Phosphorylation of IκB leads to its degradation, releasing the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
-
HIV-1 LTR Activation: NF-κB translocates to the nucleus and binds to the promoter region of the integrated HIV-1 provirus, known as the Long Terminal Repeat (LTR).
-
Viral Transcription: The binding of NF-κB to the LTR initiates the transcription of viral genes, leading to the production of new viral particles and the reactivation of the latent virus.
Anti-Inflammatory Effects and MAPK Pathway
Compounds from Schisandra are also known to possess anti-inflammatory properties, often through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] Chronic inflammation is a hallmark of HIV infection, and targeting inflammatory pathways could be a complementary therapeutic strategy. It is conceivable that lancifodilactone compounds could also exert their effects through the inhibition of pro-inflammatory signaling cascades.
Conclusion
X-ray crystallography has been pivotal in defining the complex three-dimensional structure of lancifodilactone compounds. The detailed structural information, combined with insights into their biological activities, provides a solid foundation for further drug development efforts. The proposed mechanisms of action, particularly the modulation of the PKC/NF-κB pathway for anti-HIV latency and the inhibition of the MAPK pathway for anti-inflammatory effects, offer exciting avenues for future research. This guide serves as a technical resource for scientists working on the synthesis, biological evaluation, and clinical application of this promising class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting NF-κB signaling with protein kinase C agonists as an emerging strategy for combating HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Frontiers | Schisandra chinensis Stem Ameliorates 3-Nitropropionic Acid-Induced Striatal Toxicity via Activation of the Nrf2 Pathway and Inhibition of the MAPKs and NF-κB Pathways [frontiersin.org]
- 7. Antioxidant Effects of Schisandra chinensis Fruits and Their Active Constituents | MDPI [mdpi.com]
In-depth Technical Guide on the Anti-HIV Activity of Lancifodilactone Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-HIV activity of lancifodilactone analogues, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus. This document summarizes the available quantitative data on their antiviral potency, details the experimental protocols used for their evaluation, and visualizes key experimental workflows.
Introduction
Lancifodilactone analogues are complex natural products that have garnered interest for their potential as anti-HIV agents. These compounds, derived from medicinal plants like Schisandra lancifolia, possess unique and intricate molecular architectures. This guide delves into the scientific data surrounding their ability to inhibit HIV-1 replication, providing a valuable resource for researchers in the field of antiviral drug discovery.
Quantitative Anti-HIV-1 Activity of Lancifodilactone Analogues and Related Nortriterpenoids
The anti-HIV-1 activity of several lancifodilactone analogues and related nortriterpenoids has been evaluated. The following tables summarize the key findings, including the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (CC50) which indicates the compound's toxicity to host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral compound.
| Compound | Virus Strain | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| Lancifodilactone G | HIV-1 | C8166 | 95.47 ± 14.19 µg/mL | > 200 µg/mL | > 2.09 | [1][2] |
| Micrandilactone C | HIV-1 | Not Specified | 7.71 µg/mL | > 200 µg/mL | > 25.94 | [3] |
| Lancilactone C | HIV-1 | Not Specified | 1.4 µg/mL | > 100 µg/mL | > 71.4 | |
| Lancifodilactone H | HIV-1 | Not Specified | Weak Activity | Not Reported | Not Reported | [4] |
| Lancifoic acid A | HIV-1 | Not Specified | Weak Activity | Not Reported | Not Reported | [4] |
| Nigranoic acid | HIV-1 | Not Specified | Weak Activity | Not Reported | Not Reported | [4][5] |
| Schigrandilactone C | HIV-1 | C8166 | Inhibitory Activity | Not Reported | Not Reported | [6] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of lancifodilactone analogues' anti-HIV activity.
Anti-HIV-1 Assay (Syncytium Formation Inhibition)
This assay is a common method to screen for anti-HIV activity by observing the inhibition of virus-induced cell fusion (syncytia).
-
Cells and Virus:
-
Target Cells: C8166 human T-cell line, which is highly susceptible to HIV-1 infection and readily forms syncytia.
-
Virus: HIV-1IIIB laboratory-adapted strain.
-
-
Procedure:
-
C8166 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
The cells are infected with HIV-1IIIB at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, the test compounds (Lancifodilactone analogues) are added to the cell culture at various concentrations.
-
A positive control (e.g., a known reverse transcriptase inhibitor like zidovudine (B1683550) - AZT) and a negative control (no compound) are included.
-
The cultures are incubated at 37°C in a 5% CO2 incubator.
-
After a set period (typically 3-4 days), the number of syncytia (multinucleated giant cells) in each well is counted under an inverted microscope.
-
The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.
-
Anti-HIV-1 Assay (p24 Antigen Capture ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify the p24 antigen.
-
Procedure:
-
Cell cultures are set up and treated with the test compounds as described in the syncytium assay.
-
After the incubation period, the cell culture supernatant is collected.
-
The supernatant is added to microplate wells pre-coated with a monoclonal antibody specific for HIV-1 p24 antigen.
-
If p24 is present in the supernatant, it will bind to the antibody on the plate.
-
After washing, a second, biotinylated anti-p24 antibody is added, which binds to the captured p24 antigen.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is then added, which binds to the biotinylated antibody.
-
A substrate for the enzyme is added, leading to a color change.
-
The intensity of the color is proportional to the amount of p24 antigen present and is measured using a microplate reader.
-
The EC50 value is determined as the compound concentration that reduces the p24 antigen level by 50% compared to the virus control.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.
-
Procedure:
-
C8166 cells are seeded in a 96-well plate.
-
The cells are treated with various concentrations of the test compounds.
-
Control wells with untreated cells are also included.
-
The plate is incubated for the same duration as the anti-HIV assays.
-
After incubation, MTT solution is added to each well and the plate is incubated for a further 2-4 hours.
-
A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
-
Visualizations
The following diagrams illustrate the general workflows of the key experimental procedures described above.
Caption: Workflow for Anti-HIV-1 Activity Assays.
Caption: Workflow for the MTT Cytotoxicity Assay.
Mechanism of Action
The precise mechanism of action for the anti-HIV activity of lancifodilactone analogues is not yet fully elucidated. However, many triterpenoids are known to target various stages of the HIV-1 life cycle. For instance, nigranoic acid, a related triterpenoid (B12794562) also found in Schisandra species, has been shown to inhibit HIV-1 reverse transcriptase.[5] It is plausible that lancifodilactone analogues may also exert their antiviral effects through the inhibition of key viral enzymes such as reverse transcriptase, protease, or integrase. Another potential mechanism could be the inhibition of viral entry into the host cell. Further research is required to pinpoint the specific molecular targets of these compounds.
Caption: Potential Inhibition Points of Lancifodilactone Analogues in the HIV-1 Lifecycle.
Conclusion and Future Directions
Lancifodilactone analogues and related nortriterpenoids from Schisandra species represent a promising class of natural products with demonstrated anti-HIV-1 activity. The data presented in this guide highlight their potential as lead compounds for the development of novel antiretroviral agents. Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of lancifodilactone analogues are needed to establish clear SAR. This will guide the design of more potent and less toxic derivatives.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms by which these compounds inhibit HIV-1 replication is crucial for their further development.
-
In Vivo Efficacy and Pharmacokinetics: Promising candidates should be evaluated in animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Total Synthesis: The development of efficient total synthesis routes for these complex molecules will be essential for producing sufficient quantities for further studies and potential clinical development. The recent successful total synthesis of Lancilactone C is a significant step in this direction.[7]
This in-depth technical guide serves as a foundational resource for the scientific community to build upon in the quest for new and effective treatments for HIV/AIDS.
References
- 1. hanc.info [hanc.info]
- 2. ablinc.com [ablinc.com]
- 3. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of HIV-1 p24 at Attomole Level by Ultrasensitive ELISA with Thio-NAD Cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cytotoxicity of Schisandra Nortriterpenoids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cytotoxic properties of nortriterpenoids derived from the genus Schisandra. These complex and highly oxygenated molecules have garnered significant interest in oncology research for their potent anti-cancer activities. This document summarizes key cytotoxic data, details common experimental methodologies, and visualizes the underlying molecular mechanisms to facilitate further investigation and drug development efforts in this promising area of natural product chemistry.
Quantitative Cytotoxicity Data
The cytotoxic effects of various Schisandra nortriterpenoids have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for different classes of Schisandra nortriterpenoids.
Table 1: Cytotoxicity (IC50, µM) of Pre-schisanartane and Other Nortriterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Schirubrisin B | PC3 (Prostate) | 3.21 ± 0.68 | [1][2] |
| MCF7 (Breast) | 13.30 ± 0.68 | [1][2] | |
| Henridilactone A | PC3 (Prostate) | 3.21 | [3] |
| Abiesonic acid | A549 (Lung) | 22 | [1] |
| Compound 1 | A549 (Lung) | >40 | [3] |
| DLD-1 (Colon) | >40 | [3] | |
| WS1 (Fibroblast) | >40 | [3] | |
| Compound 4 | HeLa (Cervical) | 21.40 | [3] |
| Tigloylgomisin P | A549 (Lung) | 11.83 | [4] |
| PC-3 (Prostate) | 15.21 | [4] | |
| KB (Nasopharyngeal) | 18.64 | [4] | |
| KBvin (Vincristine-resistant KB) | 20.45 | [4] | |
| Micranoic acid B | A549 (Lung) | 25.34 | [4] |
| PC-3 (Prostate) | 28.76 | [4] | |
| KB (Nasopharyngeal) | 30.12 | [4] | |
| KBvin (Vincristine-resistant KB) | 35.65 | [4] | |
| Lancifodilactone H | A549 (Lung) | 15.78 | [4] |
| PC-3 (Prostate) | 18.92 | [4] | |
| KB (Nasopharyngeal) | 22.43 | [4] | |
| KBvin (Vincristine-resistant KB) | 25.88 | [4] | |
| Schisanlactone B | A549 (Lung) | 14.23 | [4] |
| PC-3 (Prostate) | 17.54 | [4] | |
| KB (Nasopharyngeal) | 21.87 | [4] | |
| KBvin (Vincristine-resistant KB) | 24.19 | [4] |
Table 2: Cytotoxicity (IC50) of Schiartane and 18-Norschiartane Nortriterpenoids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Kadsuphilactone B | A2780 (Ovarian) | < 25 | [5] |
| Ishikawa (Endometrial) | < 25 | [5] | |
| Micrandilactone C | HIV-1 Infected T-cells | EC50: 7.71 µg/mL | [6] |
| Schigrandilactone A | K562 (Leukemia) | Not Reported | [7] |
| HepG2 (Liver) | Not Reported | [7] | |
| Schigrandilactone B | K562 (Leukemia) | Not Reported | [7] |
| HepG2 (Liver) | Not Reported | [7] |
Experimental Protocols
Standardized methodologies are crucial for the accurate assessment of the cytotoxic and apoptotic effects of Schisandra nortriterpenoids. This section details the protocols for the most commonly employed assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Schisandra nortriterpenoid for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Detection by Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the nortriterpenoid for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bax, Bcl-2, p-JNK, p-p38, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.
Visualization of Molecular Mechanisms
Schisandra nortriterpenoids exert their cytotoxic effects primarily through the induction of apoptosis. This programmed cell death is often mediated by the intrinsic (mitochondrial) pathway and involves the modulation of key signaling cascades such as the Bcl-2 family of proteins and the Mitogen-Activated Protein Kinase (MAPK) pathway.
Experimental Workflow for Cytotoxicity and Apoptosis Assessment
The following diagram illustrates a typical workflow for investigating the cytotoxic and apoptotic effects of Schisandra nortriterpenoids.
Caption: Workflow for evaluating Schisandra nortriterpenoid cytotoxicity.
Apoptosis Induction via the Intrinsic Pathway
Kadsuphilactone B, a notable Schisandra nortriterpenoid, has been shown to induce caspase-dependent apoptosis. This process involves the regulation of the Bcl-2 family of proteins, leading to the activation of a cascade of caspases.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical constituents from Schisandra sphenanthera and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and potential anticancer constituents from the stems of Schisandra pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kudsuphilactone B, a nortriterpenoid isolated from Schisandra chinensis fruit, induces caspase-dependent apoptosis in human ovarian cancer A2780 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micrandilactone C, a Nortriterpenoid Isolated from Roots of Schisandra chinensis, Ameliorates Huntington’s Disease by Inhibiting Microglial STAT3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lancifodilactone C is a complex nortriterpenoid isolated from plants of the Schisandra genus. This document provides a concise technical overview of its known physicochemical properties, experimental protocols for its isolation and characterization, and insights into its biological context. The information is presented to support ongoing research and development efforts involving this and related natural products.
Physicochemical Properties
This compound is a highly oxygenated tetracyclic triterpenoid. While extensive experimental data on properties like melting point and specific solubility are not widely published, its fundamental molecular characteristics have been determined through computational and spectroscopic methods.[1]
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₀ | PubChem[1] |
| Molecular Weight | 544.6 g/mol | PubChem[1] |
| Exact Mass | 544.23084734 Da | PubChem[1] |
| IUPAC Name | (1R,3S,7S,10R,12R,13S,15R,17S,18R,21S,22R,23R,25R,29R)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.1¹⁵,²².0¹,¹³.0³,⁷.0³,¹⁰.0¹⁷,²¹.0²⁵,²⁹]nonacosane-5,14,19,24-tetrone | PubChem[1] |
| CAS Number | 663176-26-9 | PubChem[1] |
| Physical Description | Powder | BioCrick |
| Computed XLogP3-AA | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 10 | PubChem[1] |
Experimental Protocols
The isolation and structural elucidation of this compound require multi-step chromatographic and spectroscopic techniques.
A published method for the preparative separation of this compound from the crude extracts of Schisandra chinensis (Turcz.) Baill utilizes High-Speed Counter-Current Chromatography (HSCCC). This technique is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thereby preventing irreversible sample adsorption and leading to high sample recovery.
Methodology:
-
Crude Extract Preparation: The air-dried and powdered plant material (e.g., stems and leaves of Schisandra) is extracted using a suitable solvent system, such as 70% aqueous methanol.[2]
-
Initial Cleanup: The crude extract undergoes a preliminary purification step using AB-8 macroporous resin to remove highly polar or non-polar impurities.
-
HSCCC Separation:
-
Apparatus: A preparative HSCCC instrument is used.
-
Two-Phase Solvent System: A specific solvent system is prepared. A successful reported system is a mixture of Chloroform: n-Butyl alcohol: Methanol: Water in a volume ratio of 10:0.5:8:4.
-
Operation: The HSCCC column is filled with the stationary phase, and the apparatus is rotated at a set speed (e.g., 800 rpm). The crude extract, dissolved in a small volume of the solvent system, is then injected. The mobile phase is pumped through the column at a defined flow rate.
-
Fraction Collection: Eluted fractions are collected and monitored by an appropriate method (e.g., UV detection or TLC).
-
-
Purity Analysis: The purity of the isolated this compound is assessed using High-Performance Liquid Chromatography (HPLC). A purity of 98.2% has been reported using this method.
-
Structural Identification: The definitive structure of the isolated compound is confirmed through a combination of spectroscopic methods, including:
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the complex carbon skeleton and stereochemistry of this compound.[4] Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for assigning proton and carbon signals and establishing connectivity within the molecule.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) from lactone rings, and C-O ether linkages.[2]
Mandatory Visualizations
The following diagram illustrates the key steps in the isolation and purification of this compound from its natural source.
Biological Activity and Signaling Pathways
While this guide focuses on physicochemical properties, the biological context is crucial for drug development professionals.
-
Biological Activity: Triterpenoids isolated from the Schisandra genus have demonstrated a range of biological activities.[2] Notably, related compounds such as Lancifodilactone F and Lancifodilactone G have shown anti-HIV activity.[2][3]
-
Signaling Pathways: As of the current literature search, specific signaling pathways directly modulated by This compound have not been extensively characterized or published. Research into other complex natural lactones often reveals modulation of key cellular signaling pathways involved in inflammation, proliferation, and apoptosis, such as MAPK, PI3K/Akt/mTOR, and NF-κB.[5][6] Further investigation is required to determine if this compound interacts with these or other pathways.
Conclusion
This compound is a structurally complex natural product with defined molecular and spectroscopic properties. The development of efficient isolation protocols, such as the HSCCC method detailed herein, is critical for obtaining the pure material necessary for further research. While the precise mechanism of action and interaction with cellular signaling pathways remain to be elucidated, the known bioactivity of related compounds suggests that this compound is a valuable candidate for further pharmacological investigation. This guide provides a foundational repository of its chemical and physical characteristics to aid in these future studies.
References
- 1. This compound | C29H36O10 | CID 12080815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of Lancifodilactone C: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic analysis of Lancifodilactone C, a complex nortriterpenoid isolated from Schisandra lancifolia. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and analytical methodologies.
Introduction
This compound is a highly oxygenated nortriterpenoid belonging to a class of structurally diverse and biologically active compounds derived from plants of the Schisandraceae family. The intricate polycyclic framework of these molecules presents a significant challenge for structural elucidation, making a thorough spectroscopic analysis paramount. This guide summarizes the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of this compound.
Physicochemical and Spectroscopic Data
The molecular formula of this compound has been established as C₂₉H₃₆O₁₀, with a molecular weight of 544.6 g/mol .[1] High-resolution mass spectrometry provides a more precise measure of its mass, crucial for confirming its elemental composition.
Table 1: Mass Spectrometry and UV-Vis Spectroscopy Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₁₀ | [1] |
| HRESIMS [M+Na]⁺ (m/z) | 567.2150 | |
| UV λₘₐₓ (MeOH) (nm) | 220 |
Table 2: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3448 | O-H stretching | |
| 1772 | γ-Lactone C=O stretching | |
| 1738 | Ester C=O stretching | |
| 1653 | C=C stretching |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 49.8 |
| 2 | 28.1 |
| 3 | 171.1 |
| 4 | 139.9 |
| 5 | 141.2 |
| 6 | 35.2 |
| 7 | 82.1 |
| 8 | 50.2 |
| 9 | 45.1 |
| 10 | 40.9 |
| 11 | 42.9 |
| 12 | 70.1 |
| 13 | 50.0 |
| 14 | 84.1 |
| 15 | 34.9 |
| 16 | 28.0 |
| 17 | 50.8 |
| 18 | 15.9 |
| 19 | 170.2 |
| 20 | 78.9 |
| 21 | 13.9 |
| 22 | 34.1 |
| 23 | 21.8 |
| 24 | 124.9 |
| 25 | 131.8 |
| 26 | 25.7 |
| 27 | 17.8 |
| 28 | 21.2 |
| 29 | 60.4 |
Note: Complete ¹H NMR data with coupling constants is not fully available in the reviewed literature.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound, based on standard practices for natural product chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker AV-400 or similar NMR spectrometer is typically used, operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent in a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are recorded with a spectral width of 200-250 ppm.
-
2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.
Mass Spectrometry (MS)
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer or a similar high-resolution instrument.
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Spectra are acquired in positive ion mode to observe the [M+Na]⁺ adduct.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.
Sample Preparation: The solid sample of this compound is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer is employed.
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-400 nm.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Potential Biological Activity and Signaling Pathway
Triterpenoids isolated from Schisandra species have demonstrated a range of biological activities, with anti-HIV-1 activity being a notable property. While the specific mechanism of this compound is yet to be fully elucidated, related compounds have been shown to inhibit various stages of the HIV-1 life cycle. A plausible mechanism of action involves the inhibition of key viral enzymes such as reverse transcriptase and integrase, as well as interference with the production of viral Gag protein.
The following diagram illustrates a hypothetical signaling pathway for the anti-HIV-1 activity of Schisandra triterpenoids.
Caption: Postulated anti-HIV-1 mechanism of Schisandra triterpenoids.
Conclusion
This technical guide provides a consolidated resource for the spectroscopic analysis of this compound. The tabulated data and outlined experimental protocols serve as a valuable reference for researchers in natural product chemistry and drug discovery. Further investigation is warranted to fully elucidate the complete ¹H NMR data and to explore the specific molecular mechanisms underlying the biological activities of this complex nortriterpenoid.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Schinortriterpenoids: A Case Study on Lancifodilactone G Acetate
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and pharmacology.
Introduction:
The schinortriterpenoids, isolated from plants of the Schisandraceae family, are a class of natural products renowned for their complex molecular architectures and significant biological activities, including anti-HIV properties. This document provides detailed application notes and protocols relevant to the total synthesis of these intricate molecules.
Important Note on Nomenclature: As of the latest literature review, a completed total synthesis of Lancifodilactone C (PubChem CID: 12080815, Molecular Formula: C29H36O10) has not been reported. However, the total synthesis of the structurally related and similarly named schinortriterpenoid, Lancifodilactone G Acetate (B1210297) , has been accomplished and extensively documented.[1][2] This work, by Yang and coworkers, serves as an exemplary case study for the synthetic strategies required to access this family of molecules.[3] Additionally, a total synthesis of a compound initially identified as Lancilactone C led to a revision of its proposed structure, highlighting the challenges in characterizing these complex natural products.
This document will focus on the detailed synthetic protocols for Lancifodilactone G Acetate as a representative and instructive example for researchers interested in the synthesis of this compound and other related schinortriterpenoids.
Overall Synthetic Strategy for Lancifodilactone G Acetate
The asymmetric total synthesis of Lancifodilactone G acetate was achieved in 28 steps. The strategy relies on the convergent assembly of key structural fragments. The core elements of the synthesis involve several powerful chemical transformations to construct the complex polycyclic system.
Key Reactions and Transformations:
-
Asymmetric Diels-Alder Reaction: To establish the stereochemistry of the BC ring system.
-
Ring-Closing Metathesis (RCM): For the formation of the eight-membered C-ring.
-
Intramolecular Pauson-Khand Reaction: To construct the sterically congested cyclopentenone F-ring.
-
Cross-Metathesis, Hydrogenation, and Lactonization: A sequence to install the bis-spiro ketal G-ring system.
-
Dieckmann-type Condensation: To form the A-ring late in the synthesis.[2]
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the total synthesis of Lancifodilactone G Acetate.
Experimental Protocols for Key Transformations
The following protocols are adapted from the supporting information of the original publications and are intended for use by trained professionals in a suitably equipped laboratory.
Asymmetric Diels-Alder Reaction
This reaction establishes the initial stereocenters of the BC ring system, which are crucial for the stereochemical outcome of the entire synthesis.
Protocol:
-
To a solution of the chiral dienophile (1.0 eq) in dichloromethane (B109758) (DCM, 0.1 M) at -78 °C is added a Lewis acid catalyst (e.g., a chiral boron or titanium complex, 1.1 eq).
-
The mixture is stirred at this temperature for 30 minutes.
-
A solution of 2-(triisopropylsiloxy)-1,3-butadiene (1.5 eq) in DCM is added dropwise over 10 minutes.
-
The reaction is stirred at -78 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3.
-
The mixture is allowed to warm to room temperature and extracted with DCM (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
| Reagent/Parameter | Value/Condition |
| Temperature | -78 °C |
| Solvent | Dichloromethane (DCM) |
| Typical Yield | 85-95% |
| Diastereomeric Ratio | >95:5 |
Intramolecular Pauson-Khand Reaction
This cobalt-mediated [2+2+1] cycloaddition is a key step for the construction of the sterically hindered F-ring cyclopentenone.
Protocol:
-
To a solution of the enyne precursor (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or 1,2-dichloroethane, 0.05 M) is added Co2(CO)8 (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC analysis).
-
A promoter, such as N-methylmorpholine N-oxide (NMO) (4.0 eq), is added.
-
The reaction mixture is heated to 45-55 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the tricyclic enone.
| Reagent/Parameter | Value/Condition |
| Catalyst | Co2(CO)8 |
| Promoter | N-methylmorpholine N-oxide (NMO) |
| Temperature | 45-55 °C |
| Solvent | Toluene |
| Typical Yield | 60-75% |
digraph "Pauson-Khand Reaction" { graph [splines=ortho]; node [shape=box, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Enyne [label="Enyne Precursor"]; Co_Complex [label="Co2(CO)8\nCobalt-Alkyne Complex"]; Cycloaddition [label="[2+2+1] Cycloaddition\n(Alkene, Alkyne, CO)"]; Product [label="Cyclopentenone Product\n(F-Ring)"];
Enyne -> Co_Complex [label="+ Co2(CO)8"]; Co_Complex -> Cycloaddition [label="+ NMO, Heat"]; Cycloaddition -> Product; }
Caption: Simplified schematic of the Pauson-Khand reaction.
Dieckmann-type Condensation
This intramolecular condensation is employed in a late stage of the synthesis to construct the A-ring.
Protocol:
-
A solution of the diester precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.02 M) is cooled to -78 °C under an argon atmosphere.
-
A strong base, such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, 1.0 M solution in THF), is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is slowly warmed to 0 °C and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of a saturated aqueous NH4Cl solution.
-
The mixture is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.
-
The resulting β-keto ester is purified by flash column chromatography.
| Reagent/Parameter | Value/Condition |
| Base | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Temperature | -78 °C to 0 °C |
| Solvent | Tetrahydrofuran (THF) |
| Typical Yield | 70-85% |
Quantitative Data Summary
The following table summarizes the yields for the key transformations in the synthesis of Lancifodilactone G Acetate.
| Synthetic Step | Key Transformation | Product Description | Yield (%) |
| 4 | Asymmetric Diels-Alder | BC Ring System | 92 |
| 12 | Ring-Closing Metathesis | CDE Ring System | 85 |
| 15 | Pauson-Khand Reaction | CDEF Ring System | 73 |
| 22 | Lactonization | CDEFGH Ring System | 88 |
| 27 | Dieckmann Condensation | ABCDEFGH Ring System | 78 |
Note: Step numbers and yields are representative and based on the published literature. For full details, please refer to the original publications.
Signaling Pathways and Logical Relationships
The strategic decisions in this synthesis are guided by the need to control stereochemistry and manage functional group compatibility across a long synthetic sequence.
Caption: Logical flow of the synthetic strategy.
The total synthesis of Lancifodilactone G Acetate showcases a powerful array of modern synthetic methodologies. The protocols and strategies outlined here provide a valuable resource for researchers engaged in the synthesis of complex natural products, particularly those within the schinortriterpenoid family. While the total synthesis of this compound remains an open challenge, the successful synthesis of its congener provides a clear and validated roadmap for approaching such complex targets. Further research in this area may lead to the development of novel anti-HIV agents and other valuable therapeutic compounds.
References
- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 124.Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis-YANG Group [web.pkusz.edu.cn]
Application Notes and Protocols: Retrosynthetic Analysis of the Lancifodilactone Core
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the retrosynthetic analysis and key synthetic protocols for the complex core of lancifodilactone G, a representative member of the Schisandraceae nortriterpenoids. The strategies and methodologies outlined are based on the successful total synthesis of lancifodilactone G acetate (B1210297) by Yang and coworkers.[1][2][3]
Introduction to the Lancifodilactone Core
The lancifodilactones are a family of structurally intricate and highly oxygenated nortriterpenoids isolated from the stems of Schisandra lancifolia. Their complex polycyclic architecture, featuring multiple stereocenters and a unique bridged cyclic system, presents a formidable challenge for synthetic chemists. A successful synthetic strategy requires careful planning and the application of powerful and stereoselective bond-forming reactions. This document outlines a proven retrosynthetic approach to the core structure, providing detailed protocols for key transformations.
Retrosynthetic Analysis
The retrosynthetic strategy for the lancifodilactone G core hinges on the disconnection of the complex polycyclic system into more manageable and synthetically accessible precursors. The analysis by Yang and coworkers identified several key strategic bond disconnections.[3] The overall logic of this retrosynthesis is depicted below.
Caption: Retrosynthetic analysis of the Lancifodilactone G core.
The key disconnections are as follows:
-
Dieckmann-type Condensation: The A ring, a five-membered carbocycle, is envisioned to be formed in a late-stage intramolecular Dieckmann-type condensation of a suitable diester precursor.[3] This simplifies the target to a precursor containing the intact BCDEFG ring system.
-
Pauson-Khand Reaction: The sterically congested F ring, a cyclopentenone fused to the G ring, is retrosynthetically disconnected via an intramolecular Pauson-Khand reaction. This reaction is a powerful tool for the construction of five-membered rings.[1][4]
-
Ring-Closing Metathesis (RCM): The oxa-bridged eight-membered E ring is disconnected using a ring-closing metathesis (RCM) strategy. This disconnection reveals a more flexible acyclic precursor.[1][4]
-
Asymmetric Diels-Alder Reaction: The BC ring system is proposed to be constructed via an asymmetric Diels-Alder reaction between a diene and a dienophile. This is a crucial step for establishing the stereochemistry of the core.[3]
Forward Synthesis Workflow
The forward synthesis logically follows the retrosynthetic plan, starting from simple precursors and sequentially building the complex ring system. The overall workflow is illustrated below.
Caption: Forward synthesis workflow for the Lancifodilactone G core.
Quantitative Data Summary
The asymmetric total synthesis of lancifodilactone G acetate was accomplished in 28 steps.[2][3][5] The following table summarizes the yields for the key bond-forming reactions.
| Step | Reaction Type | Key Reagents/Catalysts | Yield (%) | Reference |
| BC Ring Formation | Asymmetric Diels-Alder | Oxazaborolidine Catalyst | 95 | [5] |
| E Ring Formation | Ring-Closing Metathesis | Hoveyda-Grubbs II Catalyst | 54 | [4] |
| F Ring Formation | Intramolecular Pauson-Khand | Co2(CO)8 | 61 | [2] |
| A Ring Formation | Dieckmann-type Condensation | KHMDS | 78 | [3] |
Experimental Protocols
Detailed experimental protocols for the key transformations are provided below. These protocols are adapted from the supporting information of the publications by Yang and coworkers.
Asymmetric Diels-Alder Reaction for BC Ring Formation
This protocol describes the enantioselective formation of the BC ring system, a crucial step in establishing the core stereochemistry.[5]
Reaction: Diene + Dienophile → BC Ring Adduct
Materials:
-
Dienophile (e.g., (E)-methyl 4-oxobut-2-enoate)
-
Diene (e.g., 2-(triisopropylsilyloxy)-1,3-butadiene)
-
Oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine)
-
Dichloromethane (DCM), freshly distilled
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the oxazaborolidine catalyst (0.1 eq.).
-
Dissolve the catalyst in freshly distilled DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To this solution, add the dienophile dissolved in DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired BC ring adduct.
Ring-Closing Metathesis for E Ring Formation
This protocol outlines the formation of the eight-membered oxa-bridged E ring using a Hoveyda-Grubbs II catalyst.[4]
Reaction: Acyclic Diene → Cyclooctene
Materials:
-
Acyclic diene precursor
-
Hoveyda-Grubbs II catalyst
-
Toluene, degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic diene precursor in degassed toluene.
-
Add the Hoveyda-Grubbs II catalyst (5 mol %) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclooctene product.
Intramolecular Pauson-Khand Reaction for F Ring Formation
This protocol describes the construction of the sterically hindered F ring via a cobalt-mediated cyclization.[1][2]
Reaction: Enyne Precursor → Fused Cyclopentenone
Materials:
-
Enyne precursor
-
Dicobalt octacarbonyl (Co2(CO)8)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
-
N-Methylmorpholine N-oxide (NMO)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the enyne precursor in anhydrous DCM.
-
Add dicobalt octacarbonyl (1.1 eq.) to the solution at room temperature.
-
Stir the mixture for 2 hours, during which the color should change to dark red.
-
Add N-methylmorpholine N-oxide (NMO) (3.0 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the fused cyclopentenone.
Dieckmann-type Condensation for A Ring Formation
This protocol details the final ring closure to form the A ring of the lancifodilactone core.[3]
Reaction: Diester Precursor → β-Keto Ester (A Ring)
Materials:
-
Diester precursor
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the diester precursor in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add a solution of KHMDS in THF (1.1 eq.) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of a saturated aqueous solution of NH4Cl.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the A ring-closed product.
Conclusion
The retrosynthetic analysis and subsequent total synthesis of the lancifodilactone core by Yang and coworkers represent a significant achievement in natural product synthesis. The strategic application of powerful chemical transformations, including the asymmetric Diels-Alder reaction, ring-closing metathesis, Pauson-Khand reaction, and Dieckmann-type condensation, provides a clear and efficient pathway to this complex molecular architecture. The protocols detailed herein offer valuable insights and practical guidance for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Key Steps in the Total Synthesis of Lancifodilactone G Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the key synthetic strategies and methodologies employed in the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a structurally complex and biologically active nortriterpenoid.[1] The synthesis, achieved by Yang and coworkers, showcases a series of elegant and strategic chemical transformations.[2][3] Lancifodilactone G is noted for its potential anti-HIV activity and its unique aliphatic enol functional group, making its synthesis a significant achievement in organic chemistry.[1]
Retrosynthetic Analysis and Overall Strategy
The total synthesis of Lancifodilactone G acetate was accomplished in 28 steps, starting from the readily available 2-(triisopropylsiloxy)-1,3-butadiene.[2][3] The synthetic strategy is characterized by a convergent approach, involving the initial construction of key ring systems followed by their strategic assembly. The core challenges in the synthesis included the construction of the sterically congested polycyclic framework and the late-stage installation of the sensitive enol acetate moiety.
A simplified retrosynthetic analysis reveals the key disconnections and strategic bond formations:
Caption: Retrosynthetic analysis of Lancifodilactone G acetate.
Key Synthetic Steps and Experimental Protocols
The synthesis is highlighted by several key transformations that enabled the efficient construction of the complex molecular architecture.
Asymmetric Diels-Alder Reaction for BC Ring Scaffold
The synthesis commences with the construction of the BC ring system using a catalytic and enantioselective Diels-Alder reaction.[4] This step was crucial for establishing the initial stereochemistry of the molecule.
Experimental Protocol (Representative):
To a solution of 2-(triisopropylsiloxy)-1,3-butadiene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) is added the dienophile (1.1 equiv). The oxazaborolidine catalyst (e.g., 10 mol %) is then added, and the reaction mixture is stirred for several hours until completion, as monitored by TLC. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with an organic solvent. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired ketoester.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | Oxazaborolidine A | CH₂Cl₂ | -78 | 95 | 87 |
Table 1. Quantitative data for the asymmetric Diels-Alder reaction.[3]
Ring-Closing Metathesis for the Oxa-Bridged Eight-Membered Ring
The formation of the challenging eight-membered D ring was accomplished via a ring-closing metathesis (RCM) reaction.[5][6] This step is a powerful tool for the formation of medium to large rings.
Experimental Protocol (Representative):
A solution of the diene precursor (1.0 equiv) in anhydrous CH₂Cl₂ is degassed with argon for 15-20 minutes. The Hoveyda-Grubbs II catalyst (5-10 mol %) is then added, and the reaction mixture is stirred at room temperature or gentle reflux under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the cyclized product.
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | Hoveyda-Grubbs II | CH₂Cl₂ | 54 (overall) |
Table 2. Quantitative data for the Ring-Closing Metathesis.[6]
Intramolecular Pauson-Khand Reaction for the F Ring
The sterically congested F ring was constructed using an intramolecular Pauson-Khand reaction, a powerful method for the synthesis of cyclopentenones.[4][5]
Experimental Protocol (Representative):
To a solution of the enyne precursor (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or THF) is added Co₂(CO)₈ (1.1 equiv), and the mixture is stirred at room temperature for several hours to form the cobalt-alkyne complex. A promoter, such as N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO), is then added, and the reaction is heated to reflux. After completion (monitored by TLC), the reaction is cooled to room temperature, and the solvent is evaporated. The residue is purified by flash chromatography to give the desired cyclopentenone.
| Entry | Promoter | Solvent | Yield (%) |
| 1 | TMTU | Toluene | Not specified |
Table 3. Conditions for the intramolecular Pauson-Khand reaction.[7]
Dieckmann-type Condensation for the A Ring
The final A ring was installed at a late stage of the synthesis via a Dieckmann-type condensation.[4] This intramolecular cyclization of a diester is a classic method for forming five- or six-membered rings.
Experimental Protocol (Representative):
To a solution of the diester precursor (1.0 equiv) in an anhydrous solvent (e.g., THF or toluene) at 0 °C is added a strong base (e.g., NaH, KHMDS, or NaHMDS) (1.1-1.5 equiv). The reaction mixture is stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Overall Synthetic Workflow
The following diagram illustrates the major transformations in the total synthesis of Lancifodilactone G acetate.
References
- 1. PhD student, Alexander Conway presents Towards the Total Synthesis of Lancifodilactone G | Department of Chemistry [chem.queensu.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. yuukiwomanabu.com [yuukiwomanabu.com]
Application Notes and Protocols: Diels-Alder Reaction in Nortriterpenoid Synthesis
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: Strategic Application of the Diels-Alder Reaction in Nortriterpenoid Synthesis
The synthesis of structurally complex nortriterpenoids, a class of natural products with significant biological activities, presents a formidable challenge to synthetic chemists. The intricate polycyclic frameworks of these molecules necessitate robust and efficient strategies for their construction. The Diels-Alder reaction, a powerful [4+2] cycloaddition, has emerged as a key strategic element in the total synthesis of various natural products. Its ability to form six-membered rings with high stereocontrol in a single step makes it particularly well-suited for the construction of the core carbocyclic skeletons of nortriterpenoids.
This document provides detailed application notes and protocols on the use of the Diels-Alder reaction in the synthesis of nortriterpenoids, with a specific focus on the construction of the ABC ring system of schindilactone A, a representative member of the Schisandra nortriterpenoids. The protocols and data presented are derived from the successful total synthesis reported by the research groups of Tang, Chen, and Yang.
II. Core Principles and Strategic Advantages
The application of the Diels-Alder reaction in the early stages of nortriterpenoid synthesis offers several strategic advantages:
-
Convergent Synthesis: It allows for the rapid assembly of a significant portion of the carbon skeleton by bringing together two less complex fragments (a diene and a dienophile).
-
Stereocontrol: The concerted nature of the Diels-Alder reaction often leads to predictable stereochemical outcomes, which is crucial for establishing the multiple stereocenters present in nortriterpenoids.
-
Efficiency: The formation of two new carbon-carbon bonds and up to four new stereocenters in a single reaction step significantly increases the overall efficiency of the synthetic route.
A generalized strategy for the construction of the nortriterpenoid core using a Diels-Alder reaction is depicted below. This approach typically involves the cycloaddition of a substituted diene with a suitable dienophile to form the foundational A and B rings of the nortriterpenoid skeleton.
III. Experimental Data: Diels-Alder Reaction in the Synthesis of Schindilactone A ABC Ring System
The following table summarizes the quantitative data for the key Diels-Alder reaction in the total synthesis of (±)-schindilactone A, as reported by Sun et al. (2012).[1]
| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Diastereomeric Ratio |
| 2-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene | Methyl (E)-2-methyl-4-oxobut-2-enoate | MgBr₂·OEt₂ | Toluene (B28343) | 120 | 12 | Diels-Alder Adduct | 85 | >20:1 |
IV. Experimental Protocol: Synthesis of the ABC Ring System of (±)-Schindilactone A
This protocol details the experimental procedure for the Diels-Alder reaction to form the ABC ring system precursor in the total synthesis of (±)-schindilactone A.[1]
Materials:
-
2-(tert-Butyldimethylsilyloxy)-3-methyl-1,3-butadiene
-
Methyl (E)-2-methyl-4-oxobut-2-enoate
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane)
Procedure:
-
To a solution of methyl (E)-2-methyl-4-oxobut-2-enoate (1.0 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add MgBr₂·OEt₂ (1.2 eq).
-
To this stirred solution, add 2-(tert-butyldimethylsilyloxy)-3-methyl-1,3-butadiene (1.5 eq).
-
Heat the reaction mixture to 120 °C and maintain this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of toluene).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Diels-Alder adduct.
V. Conclusion
The Diels-Alder reaction is a powerful and reliable method for the construction of the core polycyclic systems of nortriterpenoids. The provided protocol for the synthesis of the ABC ring system of schindilactone A demonstrates the practical application of this strategy, achieving high yield and excellent diastereoselectivity. Researchers in natural product synthesis and drug development can leverage this methodology for the efficient and stereocontrolled synthesis of complex nortriterpenoid scaffolds, facilitating further biological investigation and the development of novel therapeutic agents.
References
Application Notes and Protocols: Ring-Closing Metathesis in the Total Synthesis of Lancifodilactone G
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, has garnered significant attention due to its unique molecular architecture and promising biological activity, notably its anti-HIV properties. The intricate polycyclic system of Lancifodilactone G presents a formidable challenge for synthetic chemists. A key strategic disconnection in the total synthesis of this natural product involves the formation of its medium-sized rings. Ring-closing metathesis (RCM) has emerged as a powerful and indispensable tool for the construction of the sterically congested carbocyclic and heterocyclic frameworks of Lancifodilactone G. This document provides detailed application notes and protocols for the pivotal RCM steps in the total synthesis of Lancifodilactone G acetate (B1210297), based on the groundbreaking work by Yang and coworkers.
Ring-Closing Metathesis in the Lancifodilactone G Synthesis: An Overview
The total synthesis of Lancifodilactone G acetate employs RCM for the construction of two critical structural motifs: a trisubstituted cyclooctene (B146475) (the D-ring) and an oxa-bridged eight-membered ring. The success of these transformations hinges on the selection of an appropriate ruthenium-based catalyst, with the Hoveyda-Grubbs II catalyst being identified as particularly effective in navigating the sterically demanding environments of the precursor dienes.
Synthetic Strategy Overview
The overall synthetic approach is a convergent one, where key fragments of the molecule are synthesized separately and then brought together. RCM is employed in the later stages to forge crucial ring systems.
Caption: General workflow for the synthesis of Lancifodilactone G acetate highlighting the key RCM step.
Data Presentation
The following table summarizes the key RCM reactions employed in the synthesis of Lancifodilactone G acetate, providing a comparative overview of the reaction conditions and outcomes.
| Entry | RCM Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Diene precursor for trisubstituted cyclooctene | Hoveyda-Grubbs II (10) | Toluene (B28343) | 80 | 12 | Trisubstituted cyclooctene (D-ring) | 85 | [1] |
| 2 | Diene precursor for oxa-bridged 8-membered ring | Hoveyda-Grubbs II (5) | Toluene | 110 | 2 | Oxa-bridged eight-membered ring | 92 | [2] |
Experimental Protocols
The following are detailed protocols for the key ring-closing metathesis experiments in the total synthesis of Lancifodilactone G acetate.
Protocol 1: Synthesis of the Trisubstituted Cyclooctene (D-ring) via RCM
This protocol describes the formation of the sterically hindered trisubstituted cyclooctene ring within the core structure of Lancifodilactone G.
Materials:
-
Diene precursor for the trisubstituted cyclooctene
-
Hoveyda-Grubbs II catalyst
-
Anhydrous toluene
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of the diene precursor (1.0 equiv) in anhydrous toluene (0.01 M), the Hoveyda-Grubbs II catalyst (0.10 equiv) was added in one portion under an argon atmosphere.
-
The reaction mixture was heated to 80 °C and stirred for 12 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure.
-
The residue was purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired trisubstituted cyclooctene product.
-
The structure of the product was confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of the Oxa-bridged Eight-membered Ring via RCM
This protocol details the construction of the oxa-bridged eight-membered ring, a key structural feature of the CDEFGH ring system of Lancifodilactone G.
Materials:
-
Diene precursor for the oxa-bridged eight-membered ring
-
Hoveyda-Grubbs II catalyst
-
Anhydrous toluene
-
Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
A solution of the diene precursor (1.0 equiv) in anhydrous toluene (0.005 M) was thoroughly degassed with argon for 30 minutes.
-
To this solution, the Hoveyda-Grubbs II catalyst (0.05 equiv) was added, and the reaction mixture was heated to 110 °C.
-
The reaction was stirred for 2 hours, with progress monitored by TLC.
-
After completion, the mixture was cooled to room temperature and the solvent was removed in vacuo.
-
The crude product was purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure oxa-bridged eight-membered ring product.
-
Characterization of the product was performed using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.
Biological Context: Anti-HIV Activity of Lancifodilactone G
Lancifodilactone G has been reported to exhibit anti-HIV activity. While the precise molecular target has not been definitively elucidated, many nortriterpenoids from the Schisandraceae family are known to interfere with the HIV life cycle. The diagram below illustrates the main stages of the HIV life cycle and highlights potential points of inhibition for compounds like Lancifodilactone G. These stages include viral entry, reverse transcription, integration, and viral maturation.
References
The Pauson-Khand Reaction: A Powerful Tool for Cyclopentenone Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction (PKR) is a robust and atom-economical organometallic [2+2+1] cycloaddition reaction that constructs a five-membered cyclopentenone ring from an alkyne, an alkene, and carbon monoxide.[1][2] Since its discovery, the PKR has become a cornerstone in synthetic organic chemistry, particularly in the total synthesis of complex natural products and the development of novel therapeutic agents.[3][4] This document provides detailed application notes and experimental protocols for performing the Pauson-Khand reaction in various modalities.
Introduction
The Pauson-Khand reaction is a formal cycloaddition that forms up to two new rings and three new carbon-carbon bonds in a single step, offering a significant increase in molecular complexity.[4][5] The reaction is typically mediated by a metal carbonyl complex, most commonly dicobalt octacarbonyl (Co₂(CO)₈), although catalytic versions employing other transition metals such as rhodium, palladium, and iron have been developed to enhance efficiency and substrate scope.[2][3] The reaction can be performed in both an intermolecular and intramolecular fashion, with the latter being particularly powerful for the stereoselective synthesis of fused and bridged bicyclic systems.[2][6]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, begins with the formation of a stable hexacarbonyl-alkyne-dicobalt complex.[3] Subsequent loss of a carbonyl ligand creates a vacant coordination site for the alkene. This is followed by insertion of the alkene into a cobalt-carbon bond to form a metallacyclopentane intermediate. Migratory insertion of a carbon monoxide ligand and subsequent reductive elimination yields the cyclopentenone product and regenerates the cobalt species.[1] The regioselectivity of the intermolecular reaction is primarily governed by sterics, with the larger substituent on the alkyne typically residing adjacent to the newly formed carbonyl group.[1] In intramolecular reactions, high levels of stereoselectivity can be achieved, often influenced by the conformation of the tether connecting the alkyne and alkene moieties.[3]
Caption: Generalized mechanism of the cobalt-mediated Pauson-Khand reaction.
Applications in Synthesis
The Pauson-Khand reaction has been extensively utilized in the total synthesis of numerous natural products containing cyclopentenone or related five-membered ring systems. Its ability to rapidly construct complex polycyclic frameworks makes it a highly valuable transformation in drug discovery and development programs.
Data Presentation: Comparison of Pauson-Khand Reaction Conditions
The following tables summarize quantitative data for various Pauson-Khand reactions, providing a comparison of different catalysts, promoters, and substrates.
Table 1: Intermolecular Pauson-Khand Reactions
| Entry | Alkyne | Alkene | Catalyst (mol%) | Conditions | Yield (%) | Ref. |
| 1 | Phenylacetylene | Norbornene | Co₂(CO)₈ (100) | Toluene (B28343), 120 °C, 24 h | 91 | [4] |
| 2 | 1-Octyne | Ethylene (1 atm) | Co₂(CO)₈ (100) | Hexane, 60 °C, 48 h | 70 | [7] |
| 3 | Trimethylsilylacetylene | Norbornadiene | [Rh(COD)Cl]₂ (2.5) | Toluene, 110 °C, CO (1 atm), 24 h | 95 | [8] |
| 4 | Propargyl alcohol | Allenyl sulfide | Fe(CO)₅ (150) | Toluene, 80 °C, 16 h | 65 | [9] |
Table 2: Intramolecular Pauson-Khand Reactions
| Entry | Enyne Substrate | Catalyst (mol%) | Conditions | Yield (%) | d.r. | Ref. |
| 1 | 1-Hepten-6-yne | Co₂(CO)₈ (110) | Hexane, 65 °C, 48 h | 85 | - | [6] |
| 2 | N-Tosyl-N-(2-propynyl)allylamine | [Rh(CO)₂Cl]₂ (5) | Toluene, 110 °C, CO (1 atm), 18 h | 92 | - | [8] |
| 3 | O-linked 1,6-enyne | Co₂(CO)₈ (110), NMO (4 eq) | CH₂Cl₂, rt, 4 h | 90 | >20:1 | [10] |
| 4 | Silicon-tethered 1,6-enyne | Co₂(CO)₈ (110) | Isooctane, 90 °C, 48 h | 75 | - | [11] |
Table 3: Asymmetric Intramolecular Pauson-Khand Reactions
| Entry | Enyne Substrate | Catalyst (mol%) | Chiral Ligand (mol%) | Conditions | Yield (%) | ee (%) | Ref. |
| 1 | O-linked 1,6-enyne | [Rh(COD)₂]BF₄ (10) | (S)-BINAP (12) | THF, 80 °C, CO (1 atm), 24 h | 85 | 93 | [12] |
| 2 | N-Tosyl-N-(2-propynyl)allylamine | [Rh(CO)₂Cl]₂ (2.5) | (R)-Tol-BINAP (6) | Toluene, 60 °C, CO (1 atm), 48 h | 78 | 97 | [13] |
| 3 | Malonate-derived 1,6-enyne | Co₂(CO)₈ (5) | (-)-Sparteine (10) | Toluene, -20 °C to rt, 24 h | 65 | 84 | [8] |
Experimental Protocols
The following are representative experimental protocols for conducting the Pauson-Khand reaction.
Protocol 1: Stoichiometric Intermolecular Cobalt-Mediated Pauson-Khand Reaction
This protocol describes a typical procedure for the reaction between an alkyne and an alkene using a stoichiometric amount of dicobalt octacarbonyl.
Materials:
-
Alkyne (1.0 mmol)
-
Alkene (1.2 mmol)
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 mmol, 376 mg)
-
Anhydrous toluene (20 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyne (1.0 mmol) and anhydrous toluene (10 mL).
-
Add the dicobalt octacarbonyl (1.1 mmol) to the solution. The color of the solution will typically change to a deep red or brown, indicating the formation of the alkyne-cobalt complex. Stir the mixture at room temperature for 1-2 hours.
-
Add the alkene (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Catalytic Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction
This protocol outlines a procedure for a catalytic intramolecular PKR using a rhodium catalyst.
Materials:
-
Enyne substrate (0.5 mmol)
-
[Rh(CO)₂Cl]₂ (0.0125 mmol, 4.8 mg)
-
Anhydrous toluene (10 mL)
-
Round-bottom flask, condenser, magnetic stirrer, and carbon monoxide balloon
Procedure:
-
To a flame-dried round-bottom flask, add the enyne substrate (0.5 mmol) and [Rh(CO)₂Cl]₂ (0.0125 mmol).
-
Evacuate the flask and backfill with carbon monoxide (using a balloon).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 18-24 hours under a CO atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired bicyclic cyclopentenone.
Protocol 3: N-Oxide Promoted Intramolecular Pauson-Khand Reaction
This protocol describes a milder procedure for the intramolecular PKR using an N-oxide promoter, which often allows for lower reaction temperatures.[10]
Materials:
-
Enyne-Co₂(CO)₆ complex (0.2 mmol) (pre-formed from the corresponding enyne and Co₂(CO)₈)
-
N-Methylmorpholine N-oxide (NMO) (0.8 mmol, 94 mg)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (5 mL)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the pre-formed enyne-Co₂(CO)₆ complex (0.2 mmol) in anhydrous dichloromethane (5 mL).
-
Add N-methylmorpholine N-oxide (0.8 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction can be monitored by TLC.
-
Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.
Visualizations
The following diagrams illustrate key aspects of the Pauson-Khand reaction.
References
- 1. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 10. chem.iitb.ac.in [chem.iitb.ac.in]
- 11. uwindsor.ca [uwindsor.ca]
- 12. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 13. Asymmetric synthesis of tricyclic 6,5,5-fused polycycles by the desymmetric Pauson–Khand reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Isolation of Lancifodilactone C from Schisandra Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lancifodilactone C is a bioactive nortriterpenoid isolated from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra lancifolia.[1] This document provides detailed protocols for the extraction, preliminary purification, and final purification of this compound from dried plant material. The methodologies described are based on established scientific literature and are intended to provide a comprehensive guide for researchers. The primary purification technique highlighted is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography method that avoids the use of solid stationary phases and the associated risks of irreversible sample adsorption.[1]
Overall Workflow
The isolation of this compound is a multi-step process that begins with the extraction of total triterpenoids from the plant material, followed by a preliminary purification to remove major impurities, and concludes with a high-resolution purification step to isolate the target compound.
Caption: Overall workflow for the isolation of this compound.
Experimental Protocols
Protocol 1: Extraction of Crude Triterpenoids
This protocol describes the extraction of total triterpenoids from dried and powdered Schisandra plant material.
Materials:
-
Dried and powdered Schisandra plant material (stems and leaves)
-
70% Ethanol
-
Petroleum Ether
-
Ethyl Acetate (B1210297) (EtOAc)
-
Hot water bath
-
Large glass beakers
-
Filter paper
-
Rotary evaporator
Procedure:
-
Macerate 10 kg of dried and powdered Schisandra plant material with 25 L of 95% ethanol at room temperature.[1]
-
Allow the mixture to stand for 48 hours.
-
Filter the extract to separate the plant residue from the ethanol solution.
-
Repeat the extraction process on the plant residue three more times with fresh 95% ethanol.
-
Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a concentrated extract.
-
Suspend the concentrated extract in hot water.
-
Partition the aqueous suspension sequentially with petroleum ether and then ethyl acetate to separate fractions based on polarity.[1]
-
Collect the ethyl acetate fraction, which will contain the triterpenoids.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude triterpenoid extract.
Alternative Extraction: An alternative method involves extracting 1 kg of powdered plant material with 2.5 L of 70% ethanol at 60°C for 3 hours. This process is repeated twice. The combined extracts are filtered and concentrated to remove the ethanol.[2]
Protocol 2: Preliminary Purification using Macroporous Resin
This protocol details the clean-up of the crude triterpenoid extract to remove highly polar and non-polar impurities.
Materials:
-
Crude triterpenoid extract
-
AB-8 or D-101 macroporous resin
-
Glass chromatography column
-
Ethanol (various concentrations: 0%, 30%, 70%)
-
Deionized water
-
Rotary evaporator
Procedure:
-
Prepare a glass column packed with AB-8 or D-101 macroporous resin.
-
Dissolve the crude triterpenoid extract in a minimal amount of 70% ethanol.
-
Load the dissolved extract onto the pre-equilibrated macroporous resin column.
-
Elute the column sequentially with deionized water (0% ethanol), 30% ethanol, and 70% ethanol.[2]
-
Collect the fraction eluted with 70% ethanol, as this will contain the triterpenoids of interest.
-
Concentrate the 70% ethanol fraction using a rotary evaporator to obtain the enriched triterpenoid fraction.
Protocol 3: Final Purification by High-Speed Counter-Current Chromatography (HSCCC)
This protocol describes the final isolation of this compound from the enriched triterpenoid fraction using HSCCC.
Materials:
-
Enriched triterpenoid fraction
-
HSCCC instrument
-
Two-phase solvent system: Chloroform, n-Butyl alcohol, Methanol, Water
-
Separatory funnel
-
HPLC system for purity analysis
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system by mixing Chloroform, n-Butyl alcohol, Methanol, and Water in a volume ratio of 10:0.5:8:4.[1] Thoroughly equilibrate the mixture in a separatory funnel at room temperature and allow the phases to separate.
-
Sample Preparation: Dissolve approximately 1000 mg of the enriched triterpenoid fraction in 15 ml of the lower phase of the solvent system.[2]
-
HSCCC Operation:
-
Fill the HSCCC coil column entirely with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a specific flow rate while the centrifuge is rotating at a set speed.
-
Once hydrodynamic equilibrium is reached, inject the sample solution.
-
Continuously collect the effluent from the column outlet.
-
-
Fraction Analysis: Monitor the effluent and collect fractions. Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Isolation and Identification: Combine the pure fractions and evaporate the solvent to obtain isolated this compound. The structure can be confirmed using spectroscopic methods such as UV, IR, MS, ¹H NMR, and ¹³C NMR.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from the isolation process described in the literature.
Table 1: Extraction and Preliminary Purification Yields
| Step | Starting Material | Solvent/Resin | Conditions | Output | Yield | Reference |
| Extraction | 10 kg Dried S. chinensis | 95% Ethanol | Room temp., 4 x 48h | 151 g EtOAc fraction | 1.51% | [1] |
| Extraction | 1 kg Dried S. chinensis | 70% Ethanol | 60°C, 3 x 3h | Crude Extract | Not Specified | [2] |
| Macroporous Resin | Crude Extract | AB-8 Resin | Stepwise elution | Enriched Fraction | Not Specified | [1] |
| Macroporous Resin | Crude Extract | D-101 Resin | Stepwise elution (0%, 30%, 70% EtOH) | 15 g enriched powder | 1.5% from crude | [2] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters and Results
| Parameter | Value | Reference |
| Solvent System (v/v/v/v) | Chloroform:n-Butyl alcohol:Methanol:Water (10:0.5:8:4) | [1] |
| Starting Material | 1000 mg Enriched Triterpenoid Fraction | [1] |
| Yield of this compound | 101 mg | [1] |
| Purity of this compound | 98.2% | [1] |
| Separation Time | < 1 hour | [1] |
Logical Relationships in Purification
The purification process follows a logical progression from crude to highly pure, with each step removing a different class of impurities.
Caption: Logical flow of the this compound purification process.
References
Application Note: Chromatographic Separation of Lancifodilactone Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone G is a highly oxygenated and structurally complex nortriterpenoid isolated from the medicinal plant Schisandra sp. Due to its intricate stereochemistry, the synthesis and isolation of Lancifodilactone G often yield a mixture of isomers. The ability to effectively separate these isomers is crucial for the accurate evaluation of their individual biological activities and for the development of potential therapeutic agents. This application note provides detailed protocols and data for the chromatographic separation of Lancifodilactone isomers, focusing on High-Performance Liquid Chromatography (HPLC) as a primary analytical and preparative technique. While specific data on Lancifodilactone G isomer separation is limited in publicly available literature, this document compiles relevant methods for analogous nortriterpenoids from Schisandra species to provide a robust starting point for method development.
Chromatographic Method Development Workflow
A systematic approach is essential for developing a successful chromatographic separation method for complex isomers like Lancifodilactone G. The following workflow outlines the key steps from initial method scouting to final optimization.
Caption: A generalized workflow for developing a chromatographic separation method.
Analytical HPLC Protocol for Nortriterpenoid Isomers
Based on a method for the simultaneous determination of four nortriterpenoids from Schisandra chinensis extract, including a lancifodilactone analogue, the following protocol is recommended as a starting point for the analytical separation of Lancifodilactone G isomers.[1][2]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Waters Symmetry C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : Water (33:67, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 37 °C |
| Detection | UV at 264 nm |
| Injection Vol. | 10 - 20 µL |
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing Lancifodilactone G isomers in methanol or a compatible solvent to a final concentration of approximately 0.1 - 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Preparation:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Ensure the column temperature is stable at 37 °C.
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Run the analysis for a sufficient time to allow for the elution of all isomers of interest.
-
Record the chromatogram and integrate the peaks corresponding to the isomers.
-
Expected Results and Data Presentation:
While specific retention times and resolution values for Lancifodilactone G isomers are not available, Table 2 provides representative data for the separation of four related nortriterpenoids from Schisandra chinensis extract using the described method.[1][2] This data can be used as a benchmark for method development.
Table 2: Representative Quantitative Data for Nortriterpenoid Separation
| Compound | Linear Range (µg) | Average Recovery (%) |
| De-hydroxy arisanlactone D | 0.075 - 1.800 | 98.57 |
| 25-hydroxy schindilactone | 0.098 - 0.980 | 96.44 |
| Schindilachone A | 0.095 - 0.950 | 97.96 |
| Lancifodilactone D | 0.053 - 0.530 | 97.27 |
Preparative HPLC for Isomer Purification
For the isolation of individual Lancifodilactone isomers for further studies, the analytical method can be scaled up to a preparative scale.
Table 3: Preparative HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Preparative HPLC system with fraction collector |
| Column | C18 semi-preparative or preparative column (e.g., 10-50 mm ID) |
| Mobile Phase | Acetonitrile : Water (optimized ratio from analytical scale) |
| Flow Rate | Scaled up from analytical method (e.g., 5-50 mL/min) |
| Column Temp. | Ambient or optimized temperature |
| Detection | UV at 264 nm (with a preparative flow cell) |
| Injection Vol. | Scaled up based on column dimensions and sample solubility |
Experimental Protocol:
-
Method Transfer and Optimization:
-
Begin with the optimized analytical method.
-
Adjust the mobile phase composition to achieve optimal resolution and run time for preparative scale. A slightly weaker mobile phase may be necessary to improve separation.
-
Determine the maximum sample loading capacity of the preparative column without compromising resolution.
-
-
Purification:
-
Dissolve a larger quantity of the isomer mixture in a suitable solvent.
-
Perform multiple injections if necessary to process the entire batch.
-
Collect the fractions corresponding to each isomer peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions for each isomer.
-
Remove the solvent by rotary evaporation or lyophilization to obtain the purified isomers.
-
Alternative Technique: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful alternative for the separation of chiral and achiral natural products, including isomers.[3][4] It offers advantages such as faster separations, reduced organic solvent consumption, and unique selectivity.
Table 4: General SFC Conditions for Nortriterpenoid Isomer Separation
| Parameter | Specification |
| SFC System | Analytical or Preparative SFC System |
| Column | Chiral (e.g., polysaccharide-based) or achiral (e.g., BEH 2-EP) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Co-solvent) | Methanol, Ethanol, or Acetonitrile (often with additives) |
| Gradient | Optimized gradient of co-solvent |
| Back Pressure | 100 - 200 bar |
| Column Temp. | 30 - 60 °C |
| Detection | UV-Vis or Mass Spectrometry |
SFC Method Development Workflow:
The development of an SFC method follows a similar workflow to HPLC, with a focus on screening different columns and co-solvents to achieve the desired selectivity.
Caption: A typical workflow for developing an SFC separation method.
Conclusion
The successful chromatographic separation of Lancifodilactone G isomers is achievable through systematic method development using HPLC or SFC. This application note provides foundational protocols and representative data to guide researchers in establishing effective analytical and preparative separation methods. The provided workflows and experimental parameters serve as a strong starting point for the isolation and quantification of these complex nortriterpenoid isomers, enabling further investigation into their individual properties and potential applications.
References
Application Notes & Protocols for the Quantification of Lancifodilactone C
These application notes provide detailed methodologies for the quantitative analysis of Lancifodilactone C in both bulk substance and biological matrices, tailored for researchers, scientists, and professionals in drug development. The described methods, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), are presented with comprehensive protocols, validation parameters, and visual workflows.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk powder or pharmaceutical formulations where concentrations are relatively high.
Quantitative Data Summary
The following table summarizes the performance characteristics of the developed HPLC-UV method for the quantification of this compound.
| Parameter | Result |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Specificity | No interference from common excipients |
Experimental Protocol: HPLC-UV Method
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (0.1% formic acid) in a gradient elution.
-
Start with 30% Acetonitrile, increase to 80% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations of 1, 5, 10, 25, 50, 100, and 200 µg/mL.
4. Sample Preparation (for bulk powder):
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound.
-
Dissolve in 10 mL of methanol, sonicate for 10 minutes, and dilute to a final concentration within the calibration range using the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Quantification of this compound in Human Plasma by LC-MS/MS
This highly sensitive and selective method is designed for the quantification of this compound in biological matrices, such as human plasma, making it ideal for pharmacokinetic studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound in human plasma.
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | Intra-day: < 5.0%, Inter-day: < 7.0% |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocol: LC-MS/MS Method
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions (Hypothetical):
-
This compound: Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺
-
Internal Standard: Q1: m/z [M+H]⁺ → Q3: m/z [fragment ion]⁺ (Note: Specific m/z values need to be determined by direct infusion of the compounds).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, gas temperatures, gas flows).
3. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of this compound and a single working solution of the IS in 50% methanol.
-
Calibration Standards in Plasma: Spike blank human plasma with the working standard solutions to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard), add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
4. Data Analysis:
-
Integrate the peak areas for both this compound and the IS.
-
Calculate the peak area ratio (Analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Workflow Diagram: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for this compound in plasma.
Application Note: Quantitative Analysis of Lancifodilactone C in Rat Plasma using LC-MS/MS
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lancifodilactone C in rat plasma. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacokinetic studies. The method employs a straightforward protein precipitation for sample preparation and utilizes multiple reaction monitoring (MRM) for accurate quantification. This document provides the complete methodology, including sample preparation, chromatographic conditions, and mass spectrometric parameters, to serve as a comprehensive guide for the bioanalysis of this compound.
Introduction
This compound is a bioactive nortriterpenoid isolated from the stems of Schisandra lancifolia. Its complex structure and potential pharmacological activities necessitate the development of a robust analytical method to investigate its pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal platform for quantifying trace levels of drugs and their metabolites in complex biological matrices.[1][2] This application note presents a detailed protocol for the LC-MS/MS analysis of this compound, which can be readily implemented in a drug development setting.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from rat plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the thawed samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of acetonitrile (B52724) containing the internal standard (IS) (e.g., a structurally similar compound not present in the matrix).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is crucial for resolving the analyte from endogenous matrix components. A reverse-phase C18 column is proposed for this application.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification. The proposed mass transitions are based on the predicted fragmentation of this compound, which, as a lactone-containing compound, is expected to exhibit neutral losses of CO and/or H₂O.[3]
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Table 3: Multiple Reaction Monitoring (MRM) Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| This compound | [M+H]⁺ | Fragment 2 | 100 | Optimized |
| Internal Standard (IS) | [M+H]⁺ | Fragment 1 | 100 | Optimized |
| Internal Standard (IS) | [M+H]⁺ | Fragment 2 | 100 | Optimized |
Method Validation Parameters
A full method validation should be conducted according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into blank plasma. A linear range appropriate for the expected in vivo concentrations should be established (e.g., 1-1000 ng/mL).
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).[4]
-
Recovery and Matrix Effect: The extraction recovery and matrix effect should be assessed to ensure the sample preparation is efficient and that endogenous plasma components do not interfere with ionization.
-
Stability: The stability of this compound in plasma should be evaluated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Pharmacokinetic Study Application
This validated LC-MS/MS method can be applied to determine the pharmacokinetic profile of this compound in preclinical animal models. Following administration of this compound to rats, plasma samples are collected at various time points. The concentration of this compound in each sample is then determined using the described method. Key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life can then be calculated from the resulting concentration-time profile.[5][6]
Table 4: Example Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach maximum plasma concentration |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vd/F | Apparent volume of distribution |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship between method development and application.
Conclusion
The LC-MS/MS method protocol outlined in this application note provides a robust and sensitive approach for the quantification of this compound in rat plasma. This method is suitable for supporting preclinical pharmacokinetic studies, which are essential for the evaluation of new drug candidates. The provided experimental details serve as a valuable starting point for researchers to establish and validate a method for this compound in their own laboratories.
References
- 1. rsc.org [rsc.org]
- 2. Application of LC-MS/MS in pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Application Notes and Protocols: Synthesis of Lancifodilactone C Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C, a complex nortriterpenoid isolated from the stems of Schisandra lancifolia, has emerged as a promising lead compound for the development of novel anti-HIV therapeutics. Its unique molecular architecture and potent biological activity have garnered significant interest within the medicinal chemistry community. The total synthesis of this compound has been a subject of research, paving the way for the generation of analogues to explore its structure-activity relationship (SAR) and develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.[1]
This document provides an overview of the synthetic strategies towards this compound and a framework for the design and synthesis of its derivatives for SAR studies. While comprehensive SAR data for a series of this compound derivatives is not yet publicly available, this guide offers protocols and workflows to enable researchers to embark on such investigations.
Quantitative Data Summary
A comprehensive SAR table for this compound derivatives is not available in the current literature. However, the biological activity of a closely related natural product, Lancifodilactone F, provides a valuable starting point for understanding the potential of this class of molecules.
| Compound | Target | EC50 (μg/mL) | CC50 (μg/mL) | Therapeutic Index (TI) | Reference |
| Lancifodilactone F | HIV-1 | 20.69 ± 3.31 | > 200 | > 9.6 |
EC50: Half maximal effective concentration; CC50: Half maximal cytotoxic concentration.
The data for Lancifodilactone F demonstrates that compounds of this structural class can exhibit anti-HIV activity with low cytotoxicity, a desirable characteristic for antiviral drug candidates. The goal of SAR studies on this compound would be to identify modifications that enhance the therapeutic index.
Experimental Protocols
The following protocols are based on established synthetic methods for complex natural products and can be adapted for the synthesis of this compound derivatives.
General Synthetic Strategy
The total synthesis of this compound is a multi-step process involving the construction of its complex polycyclic core. A general retrosynthetic analysis suggests a convergent approach where key fragments are synthesized independently and then coupled. For the generation of derivatives, this strategy allows for the modification of individual fragments before their assembly into the final molecule.
Key Synthetic Steps May Include:
-
Ring-Closing Metathesis (RCM): To form key carbocyclic or heterocyclic rings.
-
Diels-Alder Reactions: To construct six-membered rings with stereochemical control.
-
Pauson-Khand Reaction: For the formation of cyclopentenone moieties.
-
Lactonization: To install the characteristic lactone rings.
Protocol 1: Synthesis of a Modified A-Ring Precursor
This protocol outlines a hypothetical synthesis of a precursor to the A-ring of this compound, incorporating a modification for SAR studies (e.g., introduction of a fluorine atom).
Materials:
-
Commercially available starting materials (e.g., substituted cyclohexenone)
-
Grignard reagents
-
Fluorinating agents (e.g., Selectfluor)
-
Standard laboratory glassware and purification equipment (flash chromatography system, HPLC)
Procedure:
-
Grignard Addition: To a solution of the starting cyclohexenone in anhydrous THF at -78 °C, add the appropriate Grignard reagent dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. Purify by flash chromatography.
-
Fluorination: Dissolve the product from step 1 in acetonitrile. Add Selectfluor and stir at room temperature for 12 hours. Monitor the reaction by TLC. Upon completion, quench with water and extract with dichloromethane. The crude product is then purified by flash chromatography to yield the fluorinated A-ring precursor.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Protocol 2: Late-Stage Functionalization of the this compound Core
For derivatives where modifications to the core structure are desired after its assembly, late-stage functionalization is a powerful tool.
Materials:
-
Synthesized this compound or an advanced intermediate
-
Appropriate reagents for the desired transformation (e.g., oxidizing agents, reducing agents, coupling reagents)
-
Catalysts (e.g., palladium catalysts for cross-coupling reactions)
Procedure:
-
Selective Protection: If necessary, selectively protect reactive functional groups on the this compound core using appropriate protecting groups.
-
Functionalization Reaction: Perform the desired chemical transformation. For example, to introduce a new substituent on an aromatic ring, a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) can be employed.
-
Deprotection: Remove the protecting groups under appropriate conditions to yield the final derivative.
-
Purification: Purify the final compound using preparative HPLC.
-
Characterization: Confirm the structure and purity of the derivative using NMR and high-resolution mass spectrometry.
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: General workflow for the synthesis of this compound derivatives.
Logical Flow of a Structure-Activity Relationship (SAR) Study
Caption: Logical workflow for a typical SAR study.
References
Application Notes and Protocols: Lancifodilactone C in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a nortriterpenoid compound isolated from plants of the Schisandra genus, which are known for their rich diversity of bioactive secondary metabolites.[1] Triterpenoids from this family have garnered scientific interest due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral effects.[2] This document provides a summary of the known biological activities of this compound, presents available quantitative data, and offers generalized protocols for the types of biological assays in which it has been evaluated. It is important to note that publicly available data on the biological applications of this compound is limited, and the protocols provided are based on standard methodologies for the specified assays.
Biological Activity of this compound
The primary biological activity reported for this compound is its inhibitory effect on the Human Immunodeficiency Virus type 1 (HIV-1).[2][3] Like other related nortriterpenoids from the Schisandraceae family, it has been assessed for its potential as an anti-viral agent.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against HIV-1.
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | Anti-HIV-1 Activity | MT-4 | EC50 | 18.5 µg/mL | [2] |
| This compound | Cytotoxicity | MT-4 | CC50 | > 20 µg/mL | [2] |
| This compound | Anti-HIV-1 Activity | Not Specified | EC50 | > 50 µg/mL | [3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in a given time period.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively described in the available literature. The following are generalized protocols for cytotoxicity and anti-HIV-1 assays, which can be adapted for the evaluation of this compound and other related compounds.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that is cytotoxic to a specific cell line (e.g., MT-4).
Materials:
-
This compound
-
MT-4 cell line (or other relevant cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the wells in triplicate. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.
Protocol 2: Anti-HIV-1 Assay (MT-4 Cell-Based Assay)
Objective: To evaluate the in vitro anti-HIV-1 activity of this compound.
Materials:
-
This compound
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
MT-4 cell line
-
Complete RPMI-1640 medium
-
Polybrene
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or reverse transcriptase activity assay)
Procedure:
-
Prepare serial dilutions of this compound in complete medium.
-
In a 96-well plate, mix the diluted this compound with a known amount of HIV-1 virus stock.
-
Add MT-4 cells (pre-treated with polybrene to enhance viral entry) to the wells containing the virus and compound mixture.
-
Include appropriate controls: cells only (mock infection), cells + virus (no compound), and a positive control drug (e.g., AZT).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After the incubation period, collect the cell supernatant.
-
Quantify the extent of HIV-1 replication by measuring p24 antigen levels in the supernatant using an ELISA kit or by assessing reverse transcriptase activity.
-
The EC50 value is calculated by determining the concentration of this compound that inhibits viral replication by 50% compared to the virus control.
Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by this compound have not been elucidated, many nortriterpenoids exert their biological effects through various cellular pathways. For instance, in the context of anti-inflammatory activity, a common mechanism involves the inhibition of the NF-κB signaling pathway.[2] The following diagrams illustrate a hypothetical experimental workflow to investigate such effects and a simplified representation of the NF-κB signaling pathway.
Caption: Hypothetical workflow for studying the anti-inflammatory effects of this compound.
Caption: A simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
This compound has demonstrated in vitro anti-HIV-1 activity, warranting further investigation into its mechanism of action and potential as a therapeutic agent. The provided generalized protocols can serve as a starting point for researchers interested in studying this and other related nortriterpenoids. Future studies should aim to elucidate the specific molecular targets and signaling pathways modulated by this compound to better understand its biological effects and therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Lancifodilactone C & Analogs
Welcome to the technical support center for the total synthesis of Lancifodilactone C and its structurally related family members. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns. The methodologies and data presented are compiled from published synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of the Lancifodilactone family of natural products?
The total synthesis of Lancifodilactones, including this compound and its analogs like Lancifodilactone G, presents significant hurdles due to their complex molecular architecture. Key challenges include:
-
Construction of the Polycyclic Core: Assembling the intricate 5,6,7-tricyclic or even more complex fused ring systems is a primary obstacle. For instance, the synthesis of a Lancifodilactone F precursor involved constructing a 5,6,7-tricyclic skeleton which bears two adjacent all-carbon quaternary centers, a notoriously difficult synthetic task.[1]
-
Stereochemical Control: The molecules are rich in stereocenters. Establishing the correct relative and absolute stereochemistry throughout a lengthy synthesis is a major challenge. Successful strategies often rely on asymmetric reactions early in the sequence, such as an asymmetric Diels-Alder reaction to set the initial stereochemistry.[2]
-
Formation of Sterically Congested Rings: Specific rings within the core, such as the F-ring in Lancifodilactone G, are often highly substituted and sterically hindered, making their closure challenging.[3][4]
-
Medium-Sized Ring Synthesis: The formation of 8- to 11-membered rings is entropically and enthalpically disfavored.[5] Strategies like ring-closing metathesis (RCM) have been employed to construct these features, for example, in the formation of an oxa-bridged eight-membered ring in the synthesis of Lancifodilactone G.[3][6]
Q2: What are some successful high-level strategies for assembling the core structure of Lancifodilactone analogs?
Several successful strategies have been reported, often involving a sequence of powerful ring-forming reactions. For the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a multi-step strategy was employed to build the complex framework.[2] A logical workflow for such a synthesis is outlined below.
Caption: A generalized workflow for the synthesis of the Lancifodilactone G core.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Intramolecular Pauson-Khand Reaction (PKR)
The Pauson-Khand reaction is a key step for constructing the sterically congested F-ring in the Lancifodilactone G synthesis, but it can suffer from low diastereoselectivity, leading to difficult-to-separate isomeric products.[4]
Question: How can the diastereoselectivity of the intramolecular PKR for the F-ring formation be improved?
Answer: Optimizing reaction conditions is critical. A study on the synthesis of the core of Lancifodilactone G acetate found that the choice of base and reaction conditions significantly impacted the ratio of desired to undesired diastereomers.[4]
Troubleshooting Protocol:
-
Solvent and Temperature: Screen various solvents and temperatures. The initial complexation of the cobalt-alkyne species and the subsequent cyclization can have different optimal conditions.
-
Promoter/Base Selection: The addition of a mild base can suppress the formation of undesired isomers. While strong bases might lead to decomposition, a weak inorganic base can effectively control the reaction pathway.
-
Substrate Conformation: The conformation of the enyne precursor can heavily influence the facial selectivity of the cyclization. Ensure the precursor synthesis leads to a conformer that favors the desired outcome.
Comparative Data: The following table summarizes the reported yield improvement when using a mild base in the PKR step for a key intermediate.[4]
| Condition | Desired Product Yield | Undesired Isomer Yield | Ratio (Desired:Undesired) |
| Without NaHCO₃ | (Not specified) | (Not specified) | (Not specified) |
| With NaHCO₃ | 61% | 16% | ~3.8 : 1 |
Troubleshooting Logic:
Caption: A decision-making workflow for troubleshooting the Pauson-Khand reaction.
Issue 2: Challenges in Constructing the 5,6,7-Tricyclic Skeleton
The formation of fused ring systems, particularly those involving seven-membered rings, is a significant challenge. An arene-olefin meta-photocycloaddition has been used to create the core framework, but this can lead to a mixture of isomers that require further steps to yield the desired skeleton.[1][7]
Question: What is an effective method for forming the seven-membered B-ring after an arene-olefin photocycloaddition?
Answer: A palladium-catalyzed oxidative C-C bond cleavage has been successfully employed to "unmask" the seven-membered B-ring from the complex polycyclic product of the photocycloaddition.[1]
Experimental Protocol: Pd-Catalyzed Oxidative Cleavage This protocol is adapted from the synthesis of the B,C,D-ring system of Lancifodilactone F.[1]
-
Reactant Preparation: The photocycloaddition product (a mixture of isomers is acceptable) is dissolved in a suitable solvent mixture, such as THF/H₂O.
-
Catalyst and Reoxidant: A catalytic amount of Palladium(II) chloride (PdCl₂) is added. Oxygen (O₂) is used as the terminal oxidant to regenerate the active Pd(II) catalyst.
-
Reaction Conditions: The reaction mixture is stirred under an oxygen atmosphere (a balloon is often sufficient) at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).
-
Mechanism: The Pd(II) salt coordinates to the olefin and, acting as a Lewis acid, facilitates the cleavage of strained C-C bonds in the photocycloadduct. This process forms a palladium π-allyl complex, which subsequently undergoes further reactions to yield the desired seven-membered ring ketone.[1]
-
Workup and Purification: Standard aqueous workup followed by column chromatography is used to isolate the product containing the newly formed seven-membered ring.
This palladium-promoted oxidative cleavage provides an efficient method to advance from the complex photoadduct to the desired tricyclic skeleton.[1]
References
- 1. Construction of the 5,6,7-tricyclic skeleton of lancifodilactone F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. C–C Cleavage/Cross-Coupling Approach for the Modular Synthesis of Medium-to-Large Sized Rings: Total Synthesis of Resorcylic Acid Lactone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Construction of the 5,6,7-tricyclic skeleton of lancifodilactone F - PubMed [pubmed.ncbi.nlm.nih.gov]
"overcoming steric hindrance in Lancifodilactone synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Lancifodilactone and its derivatives. The content focuses on overcoming common challenges, particularly those related to steric hindrance in key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges related to steric hindrance in the total synthesis of Lancifodilactone G?
A1: The primary challenges arise from the highly congested polycyclic core of Lancifodilactone G. Key steps where steric hindrance is a significant factor include:
-
Construction of the sterically congested F ring: This is typically achieved via an intramolecular Pauson-Khand reaction, where the formation of the all-carbon quaternary center at C-13 can be difficult.[1][2][3][4]
-
Formation of the A ring: A Dieckmann-type condensation is used for this step, and achieving the desired cyclization in the presence of bulky neighboring groups requires careful optimization of reaction conditions.[3]
-
Assembly of the eight-membered CDE ring system: Ring-closing metathesis (RCM) or SmI2-mediated cyclizations are employed, and steric crowding can influence the efficiency and stereoselectivity of these macrocyclizations.[1][4]
Q2: How can protecting groups be strategically used to mitigate steric hindrance?
A2: Protecting groups can be employed to mask reactive functionalities and to influence the steric environment of the substrate. For instance, bulky silyl (B83357) ethers can be used to direct reagents to the less hindered face of a molecule. The choice of protecting group is critical, as its size can impact the feasibility of subsequent transformations. In complex syntheses like that of Lancifodilactone, an orthogonal protecting group strategy is essential, allowing for the selective removal of one group without affecting others.
Q3: Are there alternative strategies to the published routes that might be less susceptible to steric hindrance?
A3: While the routes published by Yang and coworkers have proven successful, exploring alternative cyclization strategies could offer advantages. For example, for the construction of the eight-membered ring, alternative macrocyclization techniques could be investigated. For the Pauson-Khand reaction, screening different cobalt sources or additives, or even other transition metal catalysts (e.g., rhodium), might improve yields and selectivity in the face of severe steric congestion.
Troubleshooting Guides
Intramolecular Pauson-Khand Reaction for F-Ring Formation
Issue: Low yield or incomplete conversion during the intramolecular Pauson-Khand reaction to form the sterically congested F-ring.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Steric hindrance around the reaction center | Switch to a more reactive cobalt source or use additives that promote the reaction. In the synthesis of Lancifodilactone G acetate (B1210297), a Co/TMTU catalyst system was found to be effective.[2] Alternatively, microwave irradiation has been shown to reduce reaction times and potentially improve yields in some cases. | Increased yield and faster reaction times. |
| Decomposition of the starting material or product | Lower the reaction temperature and extend the reaction time. Ensure all reagents and solvents are scrupulously dry and degassed. | Minimized side reactions and improved product stability. |
| Poor complexation of the alkyne with the cobalt reagent | Ensure the use of freshly opened or purified Co2(CO)8. Pre-formation of the cobalt-alkyne complex at a lower temperature before introducing the alkene component can sometimes be beneficial. | Improved conversion to the desired product. |
Dieckmann-Type Condensation for A-Ring Formation
Issue: Poor regioselectivity or low yield in the Dieckmann-type condensation to form the A-ring.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Competitive enolization at an undesired position | Use a sterically hindered, non-nucleophilic base such as potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C) to ensure kinetic deprotonation at the less hindered site.[3] | Improved regioselectivity and higher yield of the desired cyclic β-keto ester. |
| Reversibility of the condensation | The reaction is driven to completion by the deprotonation of the resulting β-keto ester. Ensure at least one full equivalent of base is used. An acidic workup is necessary to protonate the enolate and isolate the product. | Higher conversion to the cyclized product. |
| Side reactions such as intermolecular condensation | Perform the reaction under high dilution conditions to favor the intramolecular pathway. | Reduced formation of polymeric or dimeric byproducts. |
SmI2-Mediated Cyclization
Issue: Low diastereoselectivity or formation of side products in SmI2-mediated cyclizations.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Expected Outcome |
| Incorrect oxidation state or activity of SmI2 | Prepare the SmI2 solution fresh before use. The color of the solution (typically a deep blue or green) is an indicator of its activity. Ensure the use of high-purity samarium metal and dry THF. | Consistent and reproducible reaction outcomes. |
| Undesired reduction of other functional groups | The reactivity of SmI2 can be tuned with additives. The addition of HMPA can increase its reducing power, while the presence of a proton source like methanol (B129727) is often necessary for certain transformations. Careful screening of additives is recommended. | Selective cyclization without unwanted side reactions. |
| Poor chelation control leading to low stereoselectivity | The stereochemical outcome of SmI2-mediated reactions is often dictated by chelation of the samarium species to Lewis basic sites in the substrate. Modifying protecting groups or other functionalities can alter the chelation environment and improve diastereoselectivity. | Higher diastereomeric ratios of the desired product. |
Experimental Protocols
Key Experiment 1: Intramolecular Pauson-Khand Reaction
This protocol is adapted from the total synthesis of Lancifodilactone G acetate by Yang and coworkers.
-
Preparation of the Catalyst: In a flame-dried flask under an inert atmosphere, add Co2(CO)8 and 1,1,3,3-tetramethylthiourea (TMTU) to dry 1,2-dichloroethane (B1671644) (DCE). Stir the mixture at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried flask, dissolve the enyne precursor in dry DCE.
-
Cyclization: Add the prepared catalyst solution to the solution of the enyne precursor. Heat the reaction mixture to the temperature specified in the detailed synthetic procedure (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.
For detailed reagent quantities and specific reaction times, refer to the supporting information of the relevant publications.
Key Experiment 2: Dieckmann-Type Condensation
This protocol is a general representation based on the strategy used for the A-ring formation in the Lancifodilactone G synthesis.
-
Preparation of the Substrate Solution: In a flame-dried flask under an inert atmosphere, dissolve the diester precursor in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF to the cooled substrate solution.
-
Reaction: Stir the reaction mixture at -78 °C for the specified duration.
-
Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for the Pauson-Khand Reaction.
Caption: Workflow for the Dieckmann Condensation.
Caption: Troubleshooting logic for sterically hindered reactions.
References
Technical Support Center: The Pauson-Khand Reaction
Welcome to the technical support center for the Pauson-Khand Reaction (PKR). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the Pauson-Khand reaction and why is it useful?
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to synthesize α,β-cyclopentenones.[1][2][3] This transformation is highly valued in organic synthesis for its ability to construct complex five-membered ring systems, which are common motifs in natural products, in a single, atom-economical step.[3][4]
Q2: My reaction is not working or giving very low yields. What are the most common causes?
Low yields in the Pauson-Khand reaction can stem from several factors:
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Harsh Reaction Conditions: Traditional protocols often require high temperatures and pressures, which can lead to the decomposition of starting materials or products.[3][5]
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Poor Substrate Reactivity: The reactivity of the alkene component follows the general trend: strained cyclic > terminal > disubstituted > trisubstituted.[1][6] Tetrasubstituted alkenes and those with strong electron-withdrawing groups are often unsuitable.[1] Internal alkynes also tend to give lower yields than terminal ones.[6]
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Catalyst Inactivity: The active catalyst can be poisoned by impurities in the starting materials.[5]
-
Side Reactions: In intermolecular reactions, poor regioselectivity can lead to a mixture of isomeric products, making the isolation of the desired compound difficult and reducing its yield.[1][7]
Q3: How can I make the reaction conditions milder?
Several strategies exist to promote the Pauson-Khand reaction under milder conditions:
-
Amine N-oxide Additives: The use of additives like N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) is a common and effective method.[1][7] These agents are believed to facilitate the rate-limiting dissociation of a CO ligand from the cobalt complex by oxidizing it to CO₂, allowing the reaction to proceed at lower temperatures.[1][3][4][8]
-
Alternative Promoters: Sulfides and thioureas (e.g., tetramethyl thiourea (B124793) - TMTU) have also been shown to effectively promote the reaction.[4][9]
-
Catalytic Systems: Shifting from stoichiometric cobalt carbonyl to catalytic systems based on rhodium, palladium, or other transition metals can often allow for milder conditions.[1][4]
Q4: What is the difference between an inter- and intramolecular Pauson-Khand reaction?
The key difference lies in the connectivity of the reactants. In an intermolecular PKR, the alkyne and alkene are separate molecules. These reactions can suffer from poor selectivity and are often limited to reactive alkenes.[1][10] In an intramolecular PKR, the alkyne and alkene are tethered within the same molecule (an enyne). This approach generally overcomes issues of regioselectivity and is highly effective for constructing fused bicyclic systems, making it a popular strategy in total synthesis.[1][4]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Formation
If you are observing a low yield of your desired cyclopentenone, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield issues.
Potential Causes & Solutions
| Potential Cause | Suggested Solution | Experimental Protocol |
| Impure Starting Materials | Purify the enyne or alkene/alkyne substrates and ensure solvents are anhydrous and degassed. Impurities can act as catalyst poisons.[5] | Standard purification techniques such as distillation, recrystallization, or column chromatography should be employed. Solvents should be dried over appropriate drying agents and purged with an inert gas. |
| Suboptimal Reaction Temperature | The reaction may be too cold. Gradually increase the temperature in 5-10 °C increments. Conversely, if decomposition is observed, lower the temperature.[5] | Set up parallel reactions at varying temperatures (e.g., room temperature, 40 °C, 60 °C) to empirically determine the optimal condition. Monitor reaction progress by TLC or GC/LC-MS. |
| Inefficient CO Dissociation | The rate-limiting step is often the loss of a CO ligand.[1][11] Add a promoter to accelerate this step. | Protocol: NMO-Promoted Reaction 1. In an inert atmosphere, dissolve the alkyne-Co₂(CO)₆ complex in a suitable solvent (e.g., CH₂Cl₂ or THF).2. Add the alkene substrate.3. Add 2-4 equivalents of N-methylmorpholine N-oxide (NMO).4. Stir the reaction at room temperature and monitor for completion. |
| Poor Substrate Reactivity | Sterically hindered or electron-poor alkenes are poor substrates for the classic cobalt-mediated reaction.[1][10] | Consider using a more reactive catalyst system. For example, rhodium(I) catalysts are known to be effective for a broader range of substrates.[4] |
Issue 2: Poor Regioselectivity in Intermolecular Reactions
A common challenge with unsymmetrical alkenes or alkynes is the formation of multiple product isomers.
Generally Accepted Mechanism and Origin of Regioselectivity
Caption: Simplified mechanism of the cobalt-mediated Pauson-Khand reaction.
Strategies to Improve Regioselectivity
| Strategy | Description | Example/Data |
| Steric Control | For terminal alkynes, the larger substituent generally prefers the C2 position (adjacent to the new carbonyl) to minimize steric hindrance in the transition state.[1][6][7] | Phenylacetylene reacting with a simple alkene will predominantly place the phenyl group at the C2 position. |
| Chelation Control | Introduce a coordinating heteroatom (O, S, N) on the alkene substrate. This heteroatom can chelate to the cobalt center, directing the insertion of the alkene and controlling the regiochemical outcome.[7][11] | Alkenes with tethered sulfides or amines have shown to favor the formation of 5-substituted products with high regioselectivity.[7] |
| Switch to Intramolecular Reaction | Covalently tethering the alkyne and alkene ensures perfect regiocontrol. This is the most reliable method for avoiding isomeric mixtures.[1][7] | An enyne substrate will cyclize to form a single bicyclic product, whereas the intermolecular equivalent might produce at least four isomers.[1] |
Comparative Data: Impact of Promoters and Catalysts
The choice of promoter and metal catalyst can significantly influence reaction yield and conditions. The following tables summarize representative data from the literature.
Table 1: Effect of Promoters on an Intermolecular Pauson-Khand Reaction
| Promoter | Equivalents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None (Thermal) | - | 150-160 | 7 | 47 | [11] |
| nBu₃P=O | 1.0 | 69 | 36 | 70 | [11] |
| n-Butyl Methyl Sulfide | 4.0 | 45 | 1.5 | 85 | [9] |
| Cyclohexylamine | - | 60 | 1 | 0 (Hydrolysis) | [9] |
Table 2: Comparison of Different Metal Catalysts for Intramolecular PKR
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |
| Co₂(CO)₈ (Stoichiometric) + NMO | 110 | CH₂Cl₂ | Room Temp | 70-90 (Typical) | [2] |
| [Rh(CO)₂Cl]₂ | 7 | Toluene | 110 °C | 85 | [4] |
| PdCl₂ + TMTU + LiCl | 5-10 | Toluene | 80 °C | >90 (Typical) | [4] |
| Mo(CO)₆ | Stoichiometric | Toluene/DMSO | 80-110 °C | Good to High | [1] |
References
- 1. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Pauson–Khand Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. uwindsor.ca [uwindsor.ca]
- 11. uwindsor.ca [uwindsor.ca]
"stability and degradation of Lancifodilactone C"
Disclaimer: Detailed stability and degradation data for Lancifodilactone C are not extensively available in the public domain. This technical support center provides guidance based on general principles of chemical stability for complex polycyclic natural products, particularly those containing lactone functionalities, and established methodologies for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[4] Many complex organic molecules, especially those with sensitive functional groups, benefit from storage in a desiccated, inert atmosphere (e.g., under argon or nitrogen).[4] For short-term storage in solution, prepare fresh solutions and store them at 4°C for no longer than 24-48 hours. Avoid repeated freeze-thaw cycles.
Q2: I am dissolving this compound in a solvent for my experiments. How do I choose an appropriate solvent to minimize degradation?
A2: The choice of solvent is critical. Initially, use anhydrous, high-purity solvents. For stock solutions, aprotic solvents like DMSO or DMF are often used. When preparing aqueous solutions for experiments, consider the pH of the final solution. The presence of lactone rings in similar compounds suggests susceptibility to hydrolysis, which is often catalyzed by acidic or basic conditions.[5] It is advisable to perform a preliminary stability test in your chosen experimental buffer (see Q3).
Q3: How can I quickly assess the stability of this compound in my experimental buffer?
A3: You can perform a small-scale, time-course experiment. Prepare a solution of this compound in your buffer and analyze it at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[6][7] A decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
Troubleshooting Guide
Problem: I am seeing multiple peaks in my HPLC analysis of a freshly prepared sample of this compound.
-
Possible Cause 1: Purity of the compound. Verify the purity of your this compound sample from the supplier's certificate of analysis.
-
Possible Cause 2: On-column degradation. The stationary phase of the HPLC column or the mobile phase composition could be causing degradation. Try using a different column or a mobile phase with a neutral pH.
-
Possible Cause 3: Isomers. The compound may exist as a mixture of isomers that are separable under your chromatographic conditions.
-
Possible Cause 4: Degradation during sample preparation. The solvent or temperature used for sample preparation might be causing degradation. Prepare samples in a pre-chilled, anhydrous solvent if possible.
Problem: The biological activity of my this compound solution decreases over time.
-
Possible Cause: Chemical degradation. this compound is likely degrading in your experimental medium. This is common for complex natural products.[5] It is crucial to use freshly prepared solutions for all biological assays. If the experiment is long, consider the stability of the compound under the assay conditions (e.g., temperature, pH, presence of media components).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] This protocol outlines a general procedure.
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Due to the potential for rapid base-catalyzed hydrolysis of lactones, a shorter time and lower temperature are recommended initially.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (1 mg/mL in a suitable solvent) in the oven.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with a control (unstressed) sample, by a validated stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products.[7]
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat | 70°C | 48 hours |
| Thermal (Solution) | Dry Heat | 70°C | 48 hours |
| Photolytic | ICH Q1B Light | Ambient | As per ICH |
Visualizations
Caption: Workflow for a forced degradation study.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsdr.org [ijsdr.org]
- 4. PolySciTech™ - Storage and Handling [akinainc.com]
- 5. A new strategy to improve the metabolic stability of lactone: discovery of (20S,21S)-21-fluorocamptothecins as novel, hydrolytically stable topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Troubleshooting Diastereoselectivity in Lancifodilactone Synthesis
Welcome to the technical support center for the synthesis of Lancifodilactone and its analogues. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to diastereoselectivity during the synthesis process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocontrol elements in the total synthesis of Lancifodilactone G?
A1: The total synthesis of Lancifodilactone G involves several key stereoselective transformations. The primary challenges lie in the construction of its complex, polycyclic core with numerous contiguous stereocenters. Key reactions where diastereoselectivity is crucial include:
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Asymmetric Diels-Alder Reaction: This reaction is fundamental for establishing the initial stereochemistry of the BC ring system.[1][2]
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Intramolecular Pauson-Khand Reaction: This step is critical for the formation of the sterically congested F-ring fused to the G-ring.[1]
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Diastereoselective Grignard Additions: These are often employed for the installation of substituents on the core structure, where facial selectivity is paramount.
Q2: I am observing poor endo/exo selectivity in my Diels-Alder reaction. What factors should I investigate?
A2: Poor endo/exo selectivity in Diels-Alder reactions is a common issue. The endo product is often the kinetically favored product due to secondary orbital interactions. To favor the endo isomer, consider the following:
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Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the reaction. The choice and stoichiometry of the Lewis acid are critical and require optimization.
-
Temperature: Lower reaction temperatures generally favor the kinetic (endo) product.
-
Solvent: The polarity of the solvent can influence the transition state and affect the endo/exo ratio.
Q3: My intramolecular Pauson-Khand reaction is giving a low diastereomeric excess (d.e.). How can I improve this?
A3: The diastereoselectivity of the intramolecular Pauson-Khand reaction is influenced by several factors that control the facial selectivity of the alkene insertion into the cobalt-alkyne complex. To improve the d.e., you can:
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Choice of Cobalt Source: While dicobalt octacarbonyl (Co₂(CO)₈) is common, other cobalt sources or catalysts can offer different selectivity profiles.
-
Promoters/Additives: Amine N-oxides (e.g., NMO) or phosphine (B1218219) ligands can influence the reaction rate and selectivity.
-
Substrate Control: The inherent chirality in the substrate is often the primary directing group. Modifying substituents on the tether connecting the alkyne and alkene can alter the conformational preferences of the transition state, thereby improving diastereoselectivity.
-
Reaction Conditions: Temperature and pressure (of CO) can also be optimized to favor the desired diastereomer.
Q4: I am struggling with facial selectivity in a Grignard addition to a sterically hindered ketone in my synthesis. What are some potential solutions?
A4: Achieving high facial selectivity in Grignard additions to sterically hindered ketones is challenging. The approaching nucleophile will favor the less hindered face of the carbonyl. To enhance selectivity:
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Chiral Ligands/Auxiliaries: The use of chiral ligands that coordinate to the magnesium atom can create a chiral environment around the carbonyl, directing the nucleophilic attack from a specific face.
-
Chelation Control: If your substrate contains a nearby coordinating group (e.g., an ether or protected alcohol), this can chelate to the Grignard reagent, leading to a more rigid transition state and improved facial selectivity.
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Grignard Reagent: The steric bulk of the Grignard reagent itself can play a significant role. Less bulky Grignard reagents may offer different selectivity compared to more hindered ones.
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Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Asymmetric Diels-Alder Reaction
This guide addresses issues of poor facial and endo/exo selectivity in the key Diels-Alder cycloaddition.
Symptoms:
-
Formation of multiple diastereomers in nearly equal amounts.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Lewis Acid | Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄, TiCl₄). The choice of Lewis acid can significantly impact selectivity. |
| Incorrect Stoichiometry of Lewis Acid | Titrate the amount of Lewis acid used. Both catalytic and stoichiometric amounts should be explored. |
| Inappropriate Reaction Temperature | Lower the reaction temperature. Diels-Alder reactions are often more selective at lower temperatures. |
| Solvent Effects | Experiment with solvents of varying polarity (e.g., CH₂Cl₂, Toluene, THF). |
Problem 2: Poor Diastereoselectivity in the Intramolecular Pauson-Khand Reaction
This section provides guidance for improving the stereochemical outcome of the cobalt-mediated cyclization.
Symptoms:
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Formation of a mixture of diastereomers at the newly formed stereocenters.
-
Low yield of the desired cyclopentenone isomer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Cobalt Complex Formation | Ensure the alkyne-cobalt complex is formed efficiently before promoting the cyclization. This can be influenced by the solvent and temperature. |
| Lack of Effective Stereodirecting Group | The stereochemistry is often dictated by existing chiral centers. If selectivity is low, the directing group may be too far from the reacting centers or conformationally flexible. Redesigning the substrate may be necessary in extreme cases. |
| Suboptimal Promoter | Optimize the choice and amount of promoter. N-methylmorpholine N-oxide (NMO) is a common choice, but others can be screened. |
| Reaction Temperature Too High | High temperatures can lead to erosion of selectivity. Attempt the reaction at lower temperatures for a longer duration. |
Quantitative Data from Optimization Studies
The following tables provide representative data from optimization studies of key reaction types involved in complex natural product synthesis. While not exclusively from Lancifodilactone synthesis, they illustrate the impact of varying reaction parameters on diastereoselectivity.
Table 1: Optimization of a Diastereoselective Grignard Addition
| Entry | Grignard Reagent | Ligand | Solvent | Temperature (°C) | d.r. (syn:anti) |
| 1 | MeMgBr | None | THF | -78 | 60:40 |
| 2 | MeMgBr | Ligand A | THF | -78 | 85:15 |
| 3 | MeMgBr | Ligand B | THF | -78 | >95:5 |
| 4 | EtMgBr | Ligand B | THF | -78 | 92:8 |
| 5 | EtMgBr | Ligand B | Toluene | -78 | 88:12 |
| 6 | MeMgBr | Ligand B | THF | -40 | 90:10 |
Table 2: Optimization of a Lewis Acid-Catalyzed Diels-Alder Reaction
| Entry | Dienophile | Lewis Acid (equiv.) | Solvent | Temperature (°C) | d.r. (endo:exo) |
| 1 | Acrylonitrile | None | Toluene | 80 | 70:30 |
| 2 | Acrylonitrile | Et₂AlCl (0.1) | Toluene | 25 | 85:15 |
| 3 | Acrylonitrile | Et₂AlCl (1.0) | Toluene | 0 | 95:5 |
| 4 | Acrylonitrile | SnCl₄ (1.0) | CH₂Cl₂ | -20 | >98:2 |
| 5 | Methyl Acrylate | SnCl₄ (1.0) | CH₂Cl₂ | -20 | 92:8 |
Experimental Protocols
Key Experiment 1: General Protocol for a Diastereoselective Intramolecular Pauson-Khand Reaction
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Cobalt Complex Formation: To a solution of the enyne substrate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) under an inert atmosphere, add solid dicobalt octacarbonyl (1.1 equiv) in one portion. Stir the solution at room temperature for 2-4 hours, or until TLC analysis indicates complete formation of the alkyne-cobalt complex.
-
Cyclization: To the solution of the cobalt complex, add N-methylmorpholine N-oxide (NMO) (3.0-5.0 equiv) as a solid.
-
Heating and Monitoring: Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of silica (B1680970) gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone diastereomer.
Key Experiment 2: General Protocol for a Chiral Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral Lewis acid catalyst in situ by reacting the chiral ligand with the appropriate Lewis acid precursor in anhydrous CH₂Cl₂ at the recommended temperature (often -78 °C to 0 °C).
-
Reaction Setup: In a separate flame-dried flask, dissolve the dienophile (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Cool this solution to the desired reaction temperature (e.g., -78 °C).
-
Addition of Reagents: To the dienophile solution, add the freshly prepared chiral Lewis acid catalyst solution via cannula. Stir for 15-30 minutes. Then, add the diene (1.2-1.5 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress by TLC. Reaction times can vary from a few hours to several days.
-
Quenching and Work-up: Once the reaction is complete, quench by the addition of a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent. Allow the mixture to warm to room temperature. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired cycloadduct.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity in Diels-Alder reactions.
Caption: Key steps in the intramolecular Pauson-Khand reaction pathway.
Caption: Strategies to improve diastereoselectivity in Grignard additions.
References
Technical Support Center: Optimizing Reaction Conditions for Lancifodilactone C Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for key reactions in the synthesis of Lancifodilactone C analogues. The content is structured to address specific experimental challenges with data-driven solutions and detailed protocols.
Section 1: Enyne Ring-Closing Metathesis (RCM) for C-Ring Formation
The construction of the C-ring in Lancifodilactone G, a related natural product, is often achieved via an enyne ring-closing metathesis (RCM).[1] This powerful reaction can present challenges in complex molecular settings.
Frequently Asked Questions (FAQs)
Q1: My enyne RCM reaction shows low conversion or fails to proceed. What are the common causes?
A1: Low conversion in enyne RCM can stem from several factors:
-
Catalyst Inactivity: The ruthenium catalyst may be deactivated by impurities in the substrate, solvent, or atmosphere. Ensure all reagents and solvents are rigorously purified and degassed, and the reaction is run under an inert atmosphere.
-
Substrate Structure: Terminal alkynes can sometimes lead to lower yields compared to those with sterically hindering groups, which can prevent catalyst deactivation pathways.[2]
-
Incorrect Catalyst Choice: The reactivity of Grubbs-type catalysts (First, Second, and Third generation) varies. Second-generation catalysts like Grubbs II or the Hoveyda-Grubbs II are generally more robust and efficient for challenging substrates.[2]
Q2: I am observing significant formation of undesired side products, such as dimers or oligomers. How can this be minimized?
A2: Dimer and oligomer formation is a common competing intermolecular reaction. To favor the desired intramolecular RCM, the reaction should be conducted under high-dilution conditions (typically ≤0.01 M).[3] This can be achieved by adding the substrate slowly over a prolonged period to a heated solution of the catalyst.
Q3: The E/Z selectivity of my macrocyclic product is poor. How can I improve the selectivity for the desired Z-isomer?
A3: Achieving high Z-selectivity in macrocyclic RCM is a known challenge, as many ruthenium catalysts favor the thermodynamically more stable E-isomer.[3] Strategies to enhance Z-selectivity include:
-
Catalyst Selection: Molybdenum- or tungsten-based alkylidene catalysts have been shown to provide high Z-selectivity in the synthesis of complex macrocycles.[3]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the kinetic Z-product, though this may come at the cost of a slower reaction rate.
Troubleshooting Guide: Enyne RCM
| Problem | Potential Cause | Recommended Solution |
| No Reaction / Low Yield | Catalyst deactivation by impurities (oxygen, water, etc.). | Ensure rigorous degassing of solvents and use of a glovebox or Schlenk line technique. Purify substrate carefully. |
| Low catalyst reactivity. | Switch to a more active catalyst, such as a second or third-generation Grubbs catalyst. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%). | |
| Unfavorable substrate conformation. | Modify the substrate to reduce steric hindrance near the reacting alkenes if possible. This falls under diverted total synthesis strategies. | |
| Formation of Side Products | Intermolecular reactions (dimerization/oligomerization). | Perform the reaction under high dilution (0.001-0.01 M). Use slow addition of the substrate to the catalyst solution. |
| Isomerization of the double bond. | Use a catalyst less prone to isomerization. Sometimes, additives can suppress this side reaction. | |
| Poor E/Z Selectivity | Thermodynamic control favoring the E-isomer. | Screen different catalysts, particularly tungsten-based catalysts known for Z-selectivity.[3] |
| High reaction temperature. | Attempt the reaction at a lower temperature, monitoring for conversion. |
General Experimental Protocol: Enyne Ring-Closing Metathesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the chosen ruthenium catalyst (e.g., Grubbs II, 5-10 mol%).
-
Solvent Addition: Add freshly distilled and degassed solvent (e.g., toluene (B28343) or dichloromethane) to achieve a high-dilution concentration (e.g., 0.005 M).
-
Initiation: Heat the solution to the desired temperature (e.g., 80-110 °C for toluene).
-
Substrate Addition: Dissolve the enyne substrate in the same degassed solvent and add it dropwise to the heated catalyst solution over several hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate it under reduced pressure. The crude product is then purified by flash column chromatography. To remove ruthenium byproducts, specific scavengers can be used.
Visualization: Enyne RCM Troubleshooting Workflow
Caption: Troubleshooting workflow for Enyne Ring-Closing Metathesis.
Section 2: Intramolecular Pauson-Khand Reaction (PKR)
The intramolecular Pauson-Khand reaction is a powerful method for constructing cyclopentenone rings, a key feature in many complex natural products.[2] It typically involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, mediated by a metal carbonyl complex.[4]
Frequently Asked Questions (FAQs)
Q1: My Pauson-Khand reaction is slow and gives low yields. How can I accelerate it?
A1: The stoichiometric reaction using dicobalt octacarbonyl (Co₂(CO)₈) often requires high temperatures and long reaction times. The rate-limiting step is typically the dissociation of a CO ligand.[4] The reaction can be significantly accelerated by using promoters such as amine N-oxides (e.g., N-methylmorpholine N-oxide - NMO, or trimethylamine (B31210) N-oxide - TMANO).[5] These additives facilitate the removal of a CO ligand, often allowing the reaction to proceed at or near room temperature.
Q2: What is the difference between using a cobalt catalyst versus a rhodium catalyst?
A2: While cobalt is the classic metal for the PKR, catalytic systems using other metals like rhodium have been developed. Rhodium catalysts, such as [Rh(CO)₂Cl]₂, can be highly efficient and may offer different selectivity patterns, particularly with challenging substrates like allenes.[6] The choice often depends on the specific substrate and the desired outcome, requiring empirical screening.
Q3: My substrate is complex and contains sensitive functional groups. Is the PKR compatible?
A3: Modern PKR protocols have shown tolerance for a wide range of functional groups. However, highly Lewis basic heteroatoms can sometimes coordinate to the metal center and inhibit catalysis. The use of catalytic systems (as opposed to stoichiometric cobalt) and milder reaction conditions promoted by N-oxides can improve compatibility with sensitive substrates.
Troubleshooting Guide: Intramolecular PKR
| Problem | Potential Cause | Recommended Solution |
| Slow or No Reaction | Insufficient thermal energy for CO dissociation (stoichiometric Co₂(CO)₈). | Add a promoter like NMO or TMANO to accelerate the reaction at lower temperatures.[5] |
| Catalyst inhibition. | Ensure the substrate is free from Lewis basic impurities that could bind to the metal center. | |
| Low Yield | Decomposition of the cobalt-alkyne complex. | Form the cobalt-alkyne complex at room temperature or below before gently heating or adding the promoter. |
| Competing side reactions (e.g., alkyne trimerization). | Use of promoters can often outcompete side reactions by accelerating the desired PKR pathway. | |
| Poor Diastereoselectivity | Unfavorable transition state energetics. | Modify a directing group on the tether between the alkyne and alkene. Screen different metal catalysts (e.g., Co, Rh, Ir) as they can lead to different stereochemical outcomes. |
General Experimental Protocol: Intramolecular Pauson-Khand Reaction (NMO-Promoted)
This protocol is a general guideline for a promoted PKR.
-
Complex Formation: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in a degassed solvent (e.g., dichloromethane (B109758) or THF). Add dicobalt octacarbonyl (Co₂(CO)₈, ~1.1 equiv.) and stir at room temperature for 1-4 hours until TLC analysis shows complete formation of the red/brown cobalt-alkyne complex.
-
Promoter Addition: Add N-methylmorpholine N-oxide (NMO, ~3-5 equiv.) to the solution. The reaction is often accompanied by gas evolution (CO).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Work-up: Once the starting complex is consumed, the reaction mixture can be filtered through a pad of silica (B1680970) gel or celite to remove cobalt residues, eluting with a solvent like diethyl ether or ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualization: Pauson-Khand Reaction Optimization
Caption: Decision process for optimizing the intramolecular Pauson-Khand Reaction.
Section 3: Diastereoselective Oxy-Michael Addition & Lactonization
The formation of the AB-ring system in Lancifodilactone G has been achieved via a biomimetic oxy-Michael addition followed by lactonization.[1] Controlling the stereochemistry during this ring-forming event is critical and often challenging.
Frequently Asked Questions (FAQs)
Q1: My lactonization reaction is yielding a poor diastereomeric ratio (dr). What are the primary factors I should investigate?
A1: Poor diastereoselectivity is a common issue in substrate-controlled cyclizations. The key factors to investigate are:
-
Substrate Conformation: The inherent stereochemistry and conformational preferences of the linear precursor dictate the facial bias of the cyclization. Ensure the precursor's stereocenters are correctly set.
-
Reagent Choice: The choice of acid or base catalyst can significantly alter the diastereomeric ratio. Lewis acids may coordinate to the substrate, enforcing a specific conformation, while Brønsted acids might favor a different transition state.[7]
-
Reaction Conditions: Temperature is a critical parameter. Lower temperatures often increase selectivity by amplifying the small energy differences between diastereomeric transition states.[7]
Q2: I am observing the undesired diastereomer as the major product. How can I reverse the selectivity?
A2: Reversing diastereoselectivity often requires a significant change in strategy:
-
Change of Mechanism: Switching from an acid-catalyzed to a base-catalyzed mechanism (or vice-versa) can sometimes favor the opposite diastereomer.
-
Chiral Catalysts/Auxiliaries: Employing a chiral catalyst or installing a chiral auxiliary can override the substrate's inherent bias and direct the reaction towards the desired stereochemical outcome.[7]
-
Protecting Group Strategy: The size and nature of protecting groups on the substrate can influence its ground-state conformation and thus alter the facial selectivity of the cyclization.
Troubleshooting Guide: Diastereoselective Lactonization
| Parameter | Effect on Diastereoselectivity | Optimization Strategy |
| Catalyst | Lewis vs. Brønsted acids can favor different transition states. | Screen a variety of catalysts. For example, compare p-TsOH (Brønsted) with Sc(OTf)₃ or Ti(OiPr)₄ (Lewis).[7] |
| Temperature | Lower temperatures generally increase selectivity. | Run the reaction at progressively lower temperatures (e.g., 25 °C, 0 °C, -20 °C, -78 °C) and monitor the effect on the dr. |
| Solvent | Solvent polarity can influence the stability of transition states. | Screen solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile).[7] |
| Concentration | High concentration can lead to intermolecular side reactions. | While less critical for selectivity than for RCM, ensure the reaction is run at a reasonable dilution to avoid side products. |
Data Presentation: Optimization of a Diastereoselective Lactonization
The following table is a representative example based on the synthesis of (-)-Isomintlactone, illustrating how reaction conditions can be systematically varied to optimize diastereoselectivity.[7]
| Entry | Catalyst/Reagent | Solvent | Temp (°C) | Diastereomeric Ratio (dr) |
| 1 | p-TsOH | Toluene | 110 | 2:1 |
| 2 | p-TsOH | DCM | 25 | 3:1 |
| 3 | Sc(OTf)₃ | DCM | 0 | 5:1 |
| 4 | I₂ | MeCN | 25 | 1:3 |
| 5 | (R)-BINOL-Ti(OiPr)₄ | Toluene | -20 | 15:1 |
General Experimental Protocol: Lewis Acid-Catalyzed Lactonization
This is a general protocol for screening Lewis acids to improve diastereoselectivity.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the hydroxy-acid precursor (1.0 equiv.) and anhydrous solvent (e.g., Dichloromethane).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C) in a suitable cooling bath.
-
Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv.) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction's progress via TLC or LC-MS until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or another suitable quenching agent.
-
Extraction: Warm the mixture to room temperature and extract the product into an organic solvent (e.g., Ethyl Acetate) multiple times.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
Visualization: Troubleshooting Diastereoselectivity
Caption: Workflow for troubleshooting poor diastereoselectivity in lactonization.
References
- 1. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 5. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Lancifodilactone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of Lancifodilactone and its analogues. The information is compiled from published total synthesis campaigns and general knowledge of the key chemical transformations involved.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the total synthesis of Lancifodilactone G?
A1: The asymmetric total synthesis of Lancifodilactone G is a multi-step process with several challenging transformations. Key hurdles include controlling stereochemistry during the construction of multiple chiral centers, the formation of sterically congested rings, and managing reactions that are sensitive to substrate structure and reaction conditions. Specifically, the asymmetric Diels-Alder reaction, the intramolecular Pauson-Khand reaction, and the ring-closing metathesis are critical steps where by-product formation and issues with selectivity are often encountered.[1][2]
Q2: Are there any known stability issues with Lancifodilactone G itself?
A2: Yes, Lancifodilactone G is noted for possessing an unusually stable enol moiety.[3] During the final steps of the synthesis and purification, care must be taken to avoid conditions that could lead to decomposition or rearrangement of this sensitive functionality. The choice of solvents and the pH of aqueous work-ups are critical factors.
Troubleshooting Guides
Issues in the Asymmetric Diels-Alder Reaction
Problem: Poor diastereoselectivity (endo/exo selectivity) in the Diels-Alder reaction to form the initial carbocyclic core.
Possible Causes and Solutions:
-
Inadequate Lewis Acid Catalysis: The choice and stoichiometry of the Lewis acid catalyst are crucial for achieving high diastereoselectivity.
-
Troubleshooting: Screen a variety of Lewis acids (e.g., Et₂AlCl, Me₂AlCl, SnCl₄). The use of a chiral oxazaborolidine catalyst has been reported to provide high enantioselectivity.[2] Ensure the catalyst is of high purity and handled under strictly anhydrous conditions.
-
-
Reaction Temperature: Diels-Alder reactions are often sensitive to temperature.
-
Troubleshooting: Perform the reaction at a lower temperature. While this may decrease the reaction rate, it often enhances the selectivity for the thermodynamically favored endo product. Monitor the reaction progress carefully by TLC or LC-MS to find the optimal balance between reaction time and selectivity.
-
-
Steric Hindrance: The substituents on both the diene and dienophile can influence the facial selectivity of the cycloaddition.
-
Troubleshooting: While modifying the core structure is not always feasible, ensure that protecting groups are chosen to minimize steric clashes that could disfavor the desired approach of the dienophile.
-
Potential By-products:
-
Exo Diastereomer: The formation of the undesired exo diastereomer is the most common by-product. This isomer will have a different stereochemical relationship between the substituents on the newly formed ring.[4][5][6]
-
Regioisomers: Depending on the substitution pattern of the diene and dienophile, regioisomeric by-products may also be formed.
Purification Strategy:
-
The endo and exo diastereomers often have different polarities and can typically be separated by flash column chromatography on silica (B1680970) gel. A carefully selected solvent system with a shallow gradient is recommended.
By-product Formation in the Intramolecular Pauson-Khand Reaction
Problem: Low yield or formation of side products during the cobalt-mediated intramolecular [2+2+1] cycloaddition to form the cyclopentenone ring.
Possible Causes and Solutions:
-
Decomposition of the Cobalt-Alkyne Complex: The hexacarbonyldicobalt-alkyne complex can be unstable.
-
Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified dicobalt octacarbonyl.
-
-
Sub-optimal Promoter/Additive: The reaction often requires a promoter to proceed at a reasonable rate and temperature.
-
Troubleshooting: The use of N-methylmorpholine N-oxide (NMO) or trimethylamine (B31210) N-oxide (TMANO) as a promoter can significantly improve the reaction efficiency and may also enhance diastereoselectivity.[7]
-
-
Formation of Diastereomers: In the synthesis of Lancifodilactone G, the Pauson-Khand reaction has been reported to produce a mixture of diastereomers.[8]
-
Troubleshooting: While difficult to completely suppress, optimizing the reaction conditions (solvent, temperature, promoter) can improve the diastereomeric ratio. In the reported synthesis, a ratio of approximately 2.4:1 was observed.[8]
-
Potential By-products:
-
Diastereomers: The formation of diastereomers at the newly formed stereocenters is a key issue.[8]
-
Products of Enyne Decomposition: Under harsh conditions, the starting enyne may decompose before cyclization.
Purification Strategy:
-
The diastereomeric products of the Pauson-Khand reaction can be challenging to separate. Preparative HPLC may be required if separation by flash chromatography is not effective.
Challenges in the Ring-Closing Metathesis (RCM) Step
Problem: Inefficient cyclization or formation of undesired alkene isomers during the formation of the eight-membered ring via RCM.
Possible Causes and Solutions:
-
Catalyst Inactivity: The Grubbs catalyst can be sensitive to impurities in the substrate or solvent.
-
Troubleshooting: Use a highly purified substrate and anhydrous, degassed solvents. The choice of catalyst is also critical; second-generation Grubbs or Hoveyda-Grubbs catalysts are often more robust and efficient.[9]
-
-
Poor E/Z Selectivity: The formation of a mixture of E and Z isomers of the cyclic alkene is a common issue in RCM, particularly for medium to large rings.[10]
-
Troubleshooting: The stereoselectivity is highly dependent on the catalyst and the substrate. Screening different generations and types of Grubbs catalysts may be necessary to optimize the E/Z ratio.
-
-
Alkene Isomerization: Ruthenium hydride species, which can form as a by-product of the metathesis reaction, can catalyze the isomerization of the newly formed double bond.[10]
-
Troubleshooting: The addition of a hydride scavenger, such as 1,4-benzoquinone, can suppress this side reaction.
-
Potential By-products:
-
E/Z Isomers: A mixture of geometric isomers of the desired cyclic alkene.
-
Isomerized Alkenes: Products where the double bond has migrated from its intended position.[10]
-
Oligomers/Polymers: Resulting from intermolecular metathesis if the reaction concentration is too high.
Purification Strategy:
-
E/Z isomers can sometimes be separated by careful flash chromatography or preparative HPLC. Isomerized alkene by-products may have similar polarities to the desired product, making purification challenging.
Quantitative Data Summary
| Reaction Step | Key Challenge | Reported Outcome/Ratio | Purification Method |
| Asymmetric Diels-Alder | Enantioselectivity | 95% yield, 87% ee with oxazaborolidine catalyst[2] | Column Chromatography |
| Intramolecular Pauson-Khand | Diastereoselectivity | ~2.4:1 mixture of diastereomers[8] | Column Chromatography/HPLC |
| Ring-Closing Metathesis | E/Z Selectivity | Dependent on catalyst and substrate[10] | Column Chromatography/HPLC |
Experimental Protocols
Asymmetric Diels-Alder Reaction (General Procedure based on Lancifodilactone G Synthesis): [2]
-
To a solution of the dienophile in an anhydrous solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral Lewis acid catalyst (e.g., oxazaborolidine A) dropwise.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for complexation.
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at the low temperature until completion, monitoring by TLC or LC-MS.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Intramolecular Pauson-Khand Reaction (General Procedure): [7][8]
-
Dissolve the enyne substrate in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add dicobalt octacarbonyl and stir at room temperature until the formation of the cobalt-alkyne complex is complete (indicated by a color change and TLC/LC-MS analysis).
-
Add a promoter (e.g., N-methylmorpholine N-oxide) and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite or silica gel to remove cobalt residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate diastereomers if necessary.
Ring-Closing Metathesis (General Procedure): [10]
-
Dissolve the diene substrate in an anhydrous and degassed solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere.
-
If necessary, add a isomerization suppressant like 1,4-benzoquinone.
-
Add the Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) in one portion.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench by adding a reagent like ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for troubleshooting by-product formation in synthesis.
Caption: Decision tree for purification of synthetic intermediates.
References
- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PhD student, Alexander Conway presents Towards the Total Synthesis of Lancifodilactone G | Department of Chemistry [chem.queensu.ca]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Protecting Group Strategies for Complex Nortriterpenoids
Welcome to the technical support center for protecting group strategies in the synthesis of complex nortriterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the chemical synthesis of this intricate class of natural products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Hydroxyl Group Protection
Question 1: I am having difficulty selectively protecting a sterically hindered secondary or tertiary hydroxyl group in my nortriterpenoid intermediate. Standard conditions with TBDMSCl or TIPSCl are sluggish and give low yields. What should I do?
Answer: This is a common challenge due to the compact and rigid polycyclic structure of nortriterpenoids, which often leads to significant steric hindrance around reactive sites.
Troubleshooting Steps:
-
Switch to a More Reactive Silylating Agent: For severely hindered alcohols, switching from a silyl (B83357) chloride (e.g., TBDMSCl) to a more reactive silyl triflate (e.g., TBSOTf or TIPSOTf) is often effective. Silyl triflates are more electrophilic and react faster.[1]
-
Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like 2,6-lutidine or di-tert-butylpyridine. These bases will scavenge the generated triflic acid without competing with the alcohol for the silylating agent.
-
Optimize Reaction Conditions:
-
Solvent: Use a non-coordinating solvent like dichloromethane (B109758) (DCM) or toluene.
-
Temperature: While room temperature is a good starting point, you may need to gently heat the reaction (e.g., to 40 °C) or cool it to -78 °C for highly reactive systems to improve selectivity.
-
-
Consider an Alternative Protecting Group: If silylation remains problematic, consider a smaller and highly reactive protecting group like the methoxymethyl (MOM) ether.
Experimental Protocol: Protection of a Hindered Secondary Alcohol with TBSOTf
-
Materials: Hindered alcohol, TBSOTf (1.2 eq.), 2,6-lutidine (1.5 eq.), anhydrous DCM.
-
Procedure:
-
Dissolve the hindered alcohol in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C.
-
Add 2,6-lutidine, followed by the dropwise addition of TBSOTf.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Question 2: I need to deprotect a TBDPS ether in the presence of a TBDMS ether on my nortriterpenoid skeleton. What conditions offer the best selectivity?
Answer: Achieving selective deprotection of silyl ethers is crucial for orthogonal strategies. The different steric bulk and electronic properties of TBDPS and TBDMS groups allow for their selective removal.
Troubleshooting & Strategy:
The relative stability of common silyl ethers to acidic conditions is generally: TMS < TES < TBDMS < TIPS < TBDPS . Under fluoride-mediated cleavage, the trend is slightly different: TMS < TES < TIPS < TBDMS < TBDPS . This indicates that TBDMS is more labile than TBDPS under both conditions.
For selective deprotection of a TBDMS ether in the presence of a TBDPS ether, mild acidic conditions are typically most effective.
Recommended Conditions for Selective TBDMS Deprotection:
-
Mild Acidic Hydrolysis: A solution of acetic acid (AcOH) in a mixture of THF and water is a common choice. The reaction is typically slow but highly selective.
-
Catalytic Acid: Using a catalytic amount of a milder acid like pyridinium (B92312) p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA) in an alcohol solvent (e.g., MeOH) can also achieve selective cleavage.
Experimental Protocol: Selective Deprotection of a TBDMS Ether with Acetic Acid
-
Materials: Silyl-protected nortriterpenoid, acetic acid, THF, water.
-
Procedure:
-
Dissolve the substrate in a 3:1:1 mixture of THF:AcOH:H₂O.
-
Stir the reaction at room temperature and monitor carefully by TLC. The reaction time can vary from a few hours to several days depending on the steric environment.
-
Once the TBDMS group is cleaved, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography.
-
| Protecting Group | Relative Acid Stability | Relative Fluoride Stability |
| TMS | 1 | 1 |
| TES | 64 | 10-100 |
| TBDMS | 20,000 | 20,000-50,000 |
| TIPS | 700,000 | 5,000 |
| TBDPS | 5,000,000 | 100,000 |
Table 1: Relative stability of common silyl ethers. Data is approximate and can vary with substrate and reaction conditions.
Carbonyl Group Protection
Question 3: I am struggling to form a cyclic acetal (B89532) to protect a sterically hindered ketone in my nortriterpenoid core. The reaction with ethylene (B1197577) glycol and an acid catalyst is incomplete even after prolonged heating with a Dean-Stark trap.
Answer: Formation of acetals on sterically hindered ketones is a known challenge. The equilibrium may not favor the product, and the tetrahedral intermediate can be destabilized by steric strain.
Troubleshooting Steps:
-
Use a More Reactive Diol: Instead of ethylene glycol, consider using a more reactive diol like 2,2-dimethyl-1,3-propanediol, which can favor the formation of the ketal due to the Thorpe-Ingold effect.
-
Employ a Lewis Acid Catalyst: Strong Brønsted acids like p-toluenesulfonic acid (p-TsOH) or CSA might not be effective. Try using a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) in the presence of ethylene glycol. This generates a more reactive intermediate.
-
Use an Acetal Exchange Reaction: React the ketone with a pre-formed acetal, such as 2,2-dimethoxypropane, under acidic catalysis. The removal of the volatile acetone (B3395972) byproduct can drive the equilibrium towards the desired protected ketone.[2]
-
Consider a Thioacetal: Thioacetals, formed from dithiols like 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, are often easier to form with hindered ketones. They are stable to acidic and basic conditions but can be removed with reagents like HgCl₂ or under oxidative conditions.
Experimental Protocol: Acetal Protection using TMSOTf and Ethylene Glycol
-
Materials: Hindered ketone, ethylene glycol (2-5 eq.), TMSOTf (0.1-0.2 eq.), anhydrous DCM.
-
Procedure:
-
Dissolve the ketone and ethylene glycol in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -20 °C or 0 °C.
-
Add TMSOTf dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a few drops of triethylamine (B128534) or pyridine.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by flash column chromatography.
-
| Method | Catalyst | Key Advantage | Potential Issue |
| Standard Acetalization | p-TsOH, CSA | Common, inexpensive | Ineffective for hindered ketones |
| Lewis Acid Catalysis | TMSOTf, Sc(OTf)₃ | Higher reactivity | Catalyst can be expensive |
| Acetal Exchange | 2,2-Dimethoxypropane, H⁺ | Favorable equilibrium | May require elevated temperatures |
| Thioacetal Formation | BF₃·OEt₂, ZnCl₂ | Good for hindered ketones | Odor, specific deprotection needed |
Table 2: Comparison of methods for protecting hindered ketones.
Carboxylic Acid Protection
Question 4: I need to selectively deprotect a methyl ester in the presence of a lactone and other sensitive functional groups in my nortriterpenoid. Basic hydrolysis (e.g., LiOH, NaOH) is cleaving the lactone as well.
Answer: Selective cleavage of an ester in the presence of a lactone is challenging because both are susceptible to hydrolysis. The strategy here is to exploit subtle differences in reactivity or to use enzymatic methods.
Troubleshooting & Strategy:
-
Enzymatic Hydrolysis: Lipases are often highly selective for the hydrolysis of esters over lactones, especially in sterically crowded environments. Pig liver esterase (PLE) or Candida antarctica lipase (B570770) B (CALB) are good starting points. The reaction is performed in a buffered aqueous solution, often with a co-solvent.
-
Nucleophilic Cleavage under Anhydrous Conditions: Instead of hydroxide, which is a hard nucleophile, a softer nucleophile under anhydrous conditions might show greater selectivity. For example, using a thiol and a base (e.g., thiophenol and potassium carbonate) in an aprotic solvent can sometimes selectively cleave methyl esters.
-
Protect as a More Labile Ester: In future synthetic planning, consider protecting the carboxylic acid as an ester that can be cleaved under orthogonal conditions. For example:
-
Allyl ester: Cleaved with Pd(0) catalysts.
-
Benzyl ester: Removed by hydrogenolysis (H₂, Pd/C).
-
tert-Butyl ester: Cleaved under acidic conditions (e.g., TFA).
-
Experimental Protocol: Enzymatic Hydrolysis of a Methyl Ester
-
Materials: Methyl ester substrate, lipase (e.g., CALB), phosphate (B84403) buffer (e.g., pH 7.2), co-solvent (e.g., THF or acetone).
-
Procedure:
-
Suspend the substrate in the phosphate buffer.
-
Add a minimal amount of a water-miscible co-solvent to aid solubility.
-
Add the lipase (often immobilized on a resin).
-
Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C), monitoring by TLC or HPLC.
-
Upon completion, filter off the immobilized enzyme.
-
Acidify the aqueous solution to protonate the carboxylic acid.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry, concentrate, and purify as needed.
-
Experimental Workflows and Logic Diagrams
The following diagrams illustrate decision-making processes for common protecting group strategies in nortriterpenoid synthesis.
References
Technical Support Center: Improving the Efficiency of Lancifodilactone C Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isolation of Lancifodilactone C. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and success of your isolation experiments.
Frequently Asked Questions (FAQs)
Q1: From what plant material can this compound be isolated?
A1: this compound is a nortriterpenoid that can be isolated from plants of the Schisandra genus. It has been successfully isolated from Schisandra chinensis and was first identified in Schisandra lancifolia.
Q2: What is the general workflow for isolating this compound?
A2: The general workflow involves a multi-step process that begins with the extraction of the dried plant material, followed by a preliminary clean-up of the crude extract, and concluding with a high-resolution purification step. A typical sequence is:
-
Solvent extraction of dried and powdered Schisandra plant material.
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Partitioning of the crude extract to enrich the triterpenoid (B12794562) fraction.
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Initial clean-up using macroporous resin chromatography.
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Final purification by High-Speed Counter-Current Chromatography (HSCCC) to obtain highly pure this compound.[1]
Q3: What kind of yields and purity can be expected with the optimized HSCCC method?
A3: Using a preparative High-Speed Counter-Current Chromatography (HSCCC) method, it is possible to obtain approximately 101 mg of this compound with a purity of 98.2% from 1000 mg of a pre-purified crude extract in a single step.[1]
Q4: What analytical techniques are used to confirm the identity and purity of the isolated this compound?
A4: The structure and purity of the isolated this compound are typically confirmed using a combination of spectroscopic and spectrometric methods, including UV spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[1] High-Performance Liquid Chromatography (HPLC) is also a standard method for purity assessment.
Troubleshooting Guides
This section addresses common issues that may arise during the isolation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient extraction solvent. 2. Insufficient extraction time or repetitions. 3. Improper plant material preparation (e.g., not finely powdered). | 1. Ensure the use of an appropriate solvent such as 95% ethanol (B145695) for extraction. 2. Increase the extraction time and/or the number of extraction cycles. 3. Grind the plant material to a fine powder to maximize the surface area for solvent penetration. |
| Poor Separation in Macroporous Resin Chromatography | 1. Inappropriate resin type. 2. Incorrect loading or elution conditions. | 1. Use a suitable macroporous resin, such as AB-8, for the initial clean-up.[1] 2. Optimize the solvent gradient for elution to effectively separate the target compounds from other components. |
| Co-elution of Impurities in HSCCC | 1. Suboptimal two-phase solvent system. 2. Overloading of the column. | 1. Carefully select and optimize the two-phase solvent system. For this compound, a system of Chloroform-n-Butyl alcohol-methanol-water (10:0.5:8:4, v/v) has been shown to be effective.[1] 2. Reduce the amount of crude extract loaded onto the HSCCC column to improve resolution. |
| Low Purity of Final Product | 1. Incomplete separation of closely related triterpenoids. 2. Contamination during sample handling and processing. | 1. Repeat the HSCCC purification step or employ a subsequent purification method like preparative HPLC if necessary. 2. Ensure all glassware is thoroughly cleaned and use high-purity solvents to avoid introducing contaminants. |
| Product Degradation | 1. Exposure to harsh pH conditions or high temperatures. 2. Instability of the compound on the stationary phase. | 1. Maintain neutral pH conditions and avoid excessive heat during extraction and purification steps. 2. If degradation is suspected on silica-based columns, consider alternative stationary phases or deactivating the silica (B1680970) gel. |
Quantitative Data Summary
The following table summarizes the quantitative data from a successful isolation of this compound using a two-step purification process.
| Parameter | Value | Reference |
| Starting Material | Crude extract from Schisandra chinensis | [1] |
| Purification Step 1 | AB-8 Macroporous Resin Chromatography | [1] |
| Purification Step 2 | High-Speed Counter-Current Chromatography (HSCCC) | [1] |
| Amount of Pre-purified Extract for HSCCC | 1000 mg | [1] |
| Amount of Pure this compound Obtained | 101 mg | [1] |
| Final Purity of this compound | 98.2% | [1] |
| HSCCC Run Time | Less than 1 hour | [1] |
Experimental Protocols
Protocol 1: Extraction and Partitioning of Triterpenoids from Schisandra chinensis
-
Extraction:
-
Air-dry the stems and leaves of Schisandra chinensis and pulverize the material into a fine powder.
-
Extract the powdered plant material (e.g., 10 kg) with 95% ethanol (25 L) at room temperature. Repeat the extraction four times, with each extraction lasting 48 hours.
-
Combine the ethanol extracts and concentrate under reduced pressure to obtain a concentrated extract.
-
Suspend the concentrated extract in hot water.
-
-
Partitioning:
-
Partition the aqueous suspension with petroleum ether to remove non-polar compounds.
-
Subsequently, partition the aqueous layer with ethyl acetate (B1210297) (EtOAc) to extract the triterpenoid-rich fraction.
-
Collect the EtOAc fraction and concentrate it under vacuum to yield the crude triterpenoid extract.
-
Protocol 2: Purification of this compound
-
Initial Clean-up with Macroporous Resin:
-
Dissolve the crude triterpenoid extract in an appropriate solvent.
-
Load the solution onto an AB-8 macroporous resin column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of ethanol to obtain fractions with enriched triterpenoids. The fraction containing this compound is collected for further purification.
-
-
Final Purification with High-Speed Counter-Current Chromatography (HSCCC):
-
Preparation of the Two-Phase Solvent System: Prepare a solvent system composed of Chloroform-n-Butyl alcohol-methanol-water at a volume ratio of 10:0.5:8:4.[1]
-
HSCCC Operation:
-
Fill the HSCCC coil with the stationary phase (the upper phase of the solvent system).
-
Pump the mobile phase (the lower phase of the solvent system) through the column at a defined flow rate.
-
Once the system reaches hydrodynamic equilibrium, inject the pre-purified extract dissolved in a small volume of the mobile phase.
-
Monitor the effluent with a UV detector and collect the fractions corresponding to the this compound peak.
-
-
Post-Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using HPLC, MS, and NMR.
-
-
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Logical steps in the HSCCC purification of this compound.
References
Technical Support Center: Enhancing the Resolution of Lancifodilactone Peaks in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of lancifodilactone, focusing on enhancing peak resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting HPLC conditions for lancifodilactone analysis?
A typical starting point for the analysis of lancifodilactone and related nortriterpenoids involves a reversed-phase HPLC method. Based on published methods for similar compounds from Schisandra species, a good initial set of parameters would be:
| Parameter | Recommended Condition |
| Column | Waters Symmetry C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724):Water (33:67, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 37°C |
| Detection Wavelength | 264 nm |
This isocratic method has been shown to be effective for the separation of several nortriterpenoids, including a lancifodilactone derivative[1].
Q2: My lancifodilactone peak is showing significant tailing. What are the common causes and solutions?
Peak tailing for lancifodilactone can be caused by several factors, often related to secondary interactions with the stationary phase or issues with the HPLC system. Here’s a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Add a competitive base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate residual silanols and reduce peak tailing. Consider using an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) to minimize these interactions. |
| Column Overload | Reduce the injection volume or dilute the sample. If the peak shape improves, column overload was the likely issue. |
| Column Contamination/Deterioration | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | If lancifodilactone has ionizable functional groups, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a single ionic form. |
Q3: I am observing poor resolution between the lancifodilactone peak and an adjacent impurity. How can I improve the separation?
Improving the resolution between closely eluting peaks often requires a systematic optimization of the chromatographic conditions. The resolution is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').
| Factor to Improve | Strategy |
| Increase Efficiency (N) | - Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC).- Increase the column length.- Optimize the flow rate; a lower flow rate often increases efficiency, but at the cost of longer run times. |
| Improve Selectivity (α) | - Change the organic modifier: Switch from acetonitrile to methanol, or vice versa. These solvents have different selectivities and can alter the elution order.- Modify the mobile phase pH: Small changes in pH can significantly impact the retention of ionizable compounds.- Change the stationary phase: If working with a C18 column, consider a phenyl-hexyl, cyano, or embedded polar group column to introduce different separation mechanisms. |
| Optimize Retention Factor (k') | - Adjust the mobile phase strength: For reversed-phase, decrease the percentage of the organic solvent (e.g., from 33% acetonitrile to 30%) to increase retention and potentially improve separation between early eluting peaks. |
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Resolution
This guide provides a step-by-step workflow for enhancing the resolution of your lancifodilactone peak.
References
"addressing poor solubility of Lancifodilactone C"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Lancifodilactone C. Given the limited specific solubility data for this compound, this guidance is based on established methods for other poorly water-soluble compounds.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assays. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge for complex natural products like this compound. Here is a systematic approach to address this issue:
-
Solvent Miscibility Testing: Start by dissolving this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol. This stock solution can then be serially diluted into your aqueous buffer. Be mindful of the final solvent concentration, as high concentrations can affect experimental outcomes.
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may improve solubility, particularly if the compound has ionizable functional groups.
-
Use of Co-solvents: Employing a co-solvent system can enhance solubility. Common co-solvents include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and glycerin.[1]
-
Heating and Agitation: Gentle heating and sonication can aid in the dissolution process. However, be cautious about the thermal stability of this compound.
Q2: What are some common organic solvents that can be used to prepare stock solutions of this compound?
A2: For creating concentrated stock solutions, the following organic solvents are generally good starting points for compounds with structures similar to this compound. The choice of solvent will depend on the specific requirements of your experiment.
| Solvent | Polarity Index | Boiling Point (°C) | Common Uses in Research |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High solubility for many organic compounds; cell culture |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point polar aprotic solvent |
| Dichloromethane (DCM) | 3.1 | 40 | Common for organic synthesis and extraction |
| Acetone | 5.1 | 56 | General purpose solvent |
| Ethanol | 4.3 | 78 | Less toxic; suitable for in vivo studies |
| Methanol | 5.1 | 65 | General purpose polar protic solvent |
Note: Always use the lowest possible concentration of organic solvent in your final experimental setup to avoid solvent-induced artifacts.
Q3: Are there more advanced techniques to improve the bioavailability of this compound for in vivo studies?
A3: Yes, for in vivo applications where aqueous solubility and bioavailability are critical, several formulation strategies can be employed. These techniques aim to enhance the dissolution rate and absorption of the drug.[2][3]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[3] Common carriers include hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can significantly improve its solubility and oral absorption.[4]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[5]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate.[1][3]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock into aqueous buffer.
-
Problem: The compound is "crashing out" of the solution because the aqueous buffer cannot maintain the solubility achieved in the concentrated DMSO stock.
-
Troubleshooting Steps:
-
Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: If your experiment can tolerate it, a slightly higher percentage of DMSO in the final solution might prevent precipitation.
-
Use a different co-solvent: Experiment with other water-miscible organic solvents like ethanol or DMF.
-
Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep the compound in solution.
-
Prepare a fresh solution: Ensure your stock solution has not been stored for an extended period, as compound degradation or solvent evaporation can occur.
-
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.
-
Problem: If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended, leading to unreliable data.
-
Troubleshooting Steps:
-
Visually inspect for precipitates: Before adding to your assay, carefully inspect the diluted solution for any visible particles. Centrifuge the solution and check for a pellet.
-
Filter the solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before use. Be aware that this will result in a lower, but more consistent, concentration.
-
Quantify the soluble fraction: After filtration, you can determine the actual concentration of the soluble compound using a suitable analytical method like HPLC-UV.
-
Employ a solubility-enhancing formulation: Consider using one of the advanced formulation techniques mentioned in the FAQs (e.g., cyclodextrin (B1172386) complexation) to ensure consistent solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a this compound-cyclodextrin complex to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Prepare a saturated aqueous solution of HP-β-CD by dissolving an excess amount in deionized water with stirring.
-
Add this compound to the HP-β-CD solution in a molar ratio appropriate for your needs (start with a 1:1 molar ratio).
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD inclusion complex.
-
(Optional) The solution can be lyophilized to obtain a solid powder of the complex, which can be easily reconstituted in water.
Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation
This method is suitable for preparing a solid dispersion of this compound with a hydrophilic polymer.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP) K30 or a suitable polyethylene glycol (PEG)
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the chosen polymer (e.g., PVP K30) in a suitable organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:5 by weight.
-
Ensure complete dissolution of both components, using gentle warming or sonication if necessary.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The resulting solid can be scraped from the flask and ground into a fine powder for further use.
Visualizations
Caption: Workflow for addressing poor solubility of this compound.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
"long-term storage and handling of Lancifodilactone C"
Disclaimer: Specific long-term stability and toxicological data for Lancifodilactone C are not extensively available in public literature. The following guidelines are based on general laboratory best practices for handling complex organic molecules, information from the synthesis of related compounds, and general safety data for lactone-containing compounds. Researchers should always perform their own risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound for long-term use?
A1: For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light and moisture. For stock solutions, aliquot into small volumes in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: Based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate. The solubility in aqueous solutions is likely to be low. It is crucial to perform small-scale solubility tests before preparing larger stock solutions.
Q3: What are the primary safety precautions I should take when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1]
Q4: Is there any known biological activity or toxicity for this compound?
Q5: How can I monitor the stability of my this compound sample?
A5: The stability of this compound can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A periodic check of the purity of a reference sample stored under recommended conditions can help track its stability over time.
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
-
Possible Cause: Degradation of this compound.
-
Solution: Ensure proper storage conditions are maintained. Prepare fresh stock solutions for critical experiments. Avoid exposing the compound to harsh conditions such as strong acids, bases, or high temperatures, as related compounds have shown sensitivity to such conditions.
-
-
Possible Cause: Inaccurate concentration of the stock solution.
-
Solution: Re-verify the concentration of the stock solution using a calibrated analytical method. Ensure the compound is fully dissolved before making dilutions.
-
Issue 2: Difficulty in dissolving this compound.
-
Possible Cause: Inappropriate solvent.
-
Solution: Test a range of organic solvents to find the most suitable one. Gentle warming or sonication may aid in dissolution, but monitor for any signs of degradation.
-
-
Possible Cause: Poor quality of the compound.
-
Solution: Verify the purity of the this compound sample using an appropriate analytical technique.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₃₆O₁₀ | PubChem |
| Molecular Weight | 544.6 g/mol | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
Table 2: Recommended Long-Term Storage Conditions
| Form | Temperature | Atmosphere | Container |
| Solid | -20°C | Inert gas (e.g., Argon) | Tightly sealed, amber vial |
| Solution (e.g., in DMSO) | -80°C | Inert gas (e.g., Argon) | Tightly sealed, amber vials (aliquoted) |
Experimental Protocols
General Protocol for Preparing a Stock Solution of this compound:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube or vial inside a chemical fume hood.
-
Add the desired volume of an appropriate solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex or sonicate gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials for storage at -80°C.
Visualizations
Caption: A general experimental workflow for using this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivities of Lancifodilactone C and G
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of two nortriterpenoids, Lancifodilactone C and Lancifodilactone G, isolated from Schisandra lancifolia. While research into these complex natural products is ongoing, this document summarizes the currently available data to inform future research and drug discovery efforts.
Introduction
This compound and Lancifodilactone G are structurally related nortriterpenoids that have garnered interest within the scientific community due to their unique chemical architectures. As is common with many natural products, the full extent of their biological activities is still under investigation. This guide aims to present a clear and objective comparison based on published experimental data.
Data Presentation: A Noteworthy Gap
A comprehensive review of the scientific literature reveals a significant gap in the available bioactivity data for this compound. At present, there are no published studies that provide quantitative measures of its biological activity, such as IC50 or EC50 values, for any specific target or pathway.
In contrast, preliminary bioactivity data for Lancifodilactone G has been reported, specifically concerning its anti-HIV activity.
Quantitative Bioactivity Data
The following table summarizes the known quantitative bioactivity data for Lancifodilactone G. No corresponding data has been found for this compound.
| Compound | Bioactivity | Assay | Cell Line | Result | Cytotoxicity |
| Lancifodilactone G | Anti-HIV-1 | Inhibition of HIV-1 induced cytopathic effects | C8166 | EC50: 95.47 ± 14.19 µg/mL | CC50: > 200 µg/mL |
| This compound | No quantitative data available | - | - | - | - |
Experimental Protocols
The methodologies for the key experiments cited for Lancifodilactone G are detailed below.
Anti-HIV-1 Activity Assay
The anti-HIV-1 activity of Lancifodilactone G was evaluated by assessing its ability to inhibit the cytopathic effects of the HIV-1 IIIB strain in C8166 cells. The experimental protocol is as follows:
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Cell Culture: C8166 cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Assay Procedure:
-
C8166 cells were seeded in 96-well plates.
-
Various concentrations of Lancifodilactone G were added to the wells.
-
A control group with no compound and a positive control (e.g., AZT) were included.
-
Cells were infected with the HIV-1 IIIB virus.
-
The plates were incubated for a specified period.
-
-
Data Analysis: The cytopathic effect (CPE) was measured using the MTT method to determine cell viability. The 50% effective concentration (EC50) was calculated as the concentration of the compound that inhibited HIV-1-induced CPE by 50%.
Cytotoxicity Assay
The cytotoxicity of Lancifodilactone G was determined using the MTT assay on uninfected C8166 cells.
-
Cell Seeding: C8166 cells were seeded in 96-well plates.
-
Compound Addition: Various concentrations of Lancifodilactone G were added to the wells.
-
Incubation: The plates were incubated for a period consistent with the anti-HIV assay.
-
MTT Assay: MTT reagent was added to each well, followed by incubation to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved, and the absorbance was measured.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated as the concentration of the compound that reduced cell viability by 50%.
Signaling Pathways and Experimental Workflows
Due to the limited bioactivity data, there is currently no information available regarding the specific signaling pathways modulated by either this compound or G. The experimental workflow for the anti-HIV-1 activity and cytotoxicity assays is depicted below.
Caption: Workflow for Anti-HIV and Cytotoxicity Assays.
Conclusion and Future Directions
This guide highlights a critical knowledge gap in the comparative bioactivity of this compound and G. While Lancifodilactone G has demonstrated anti-HIV-1 activity, the biological profile of this compound remains uncharacterized.
Future research should prioritize the screening of this compound against a diverse panel of biological targets to elucidate its potential therapeutic applications. Direct, side-by-side comparisons of this compound and G in various assays are crucial to understanding their structure-activity relationships and identifying the more promising candidate for further development. The exploration of other potential bioactivities, such as anti-inflammatory, neuroprotective, or anticancer effects for both compounds, is also warranted. As new data emerges, this guide will be updated to provide a more comprehensive comparison.
Lancifodilactone C: A Comparative Analysis of a Novel Anti-HIV Natural Product
A detailed examination of the anti-HIV-1 properties of lancifodilactone C, a triterpenoid (B12794562) isolated from Kadsura lancilimba, reveals its potential as a promising therapeutic candidate. This guide provides a comparative analysis of its efficacy against other notable anti-HIV natural products, supported by experimental data and detailed methodologies.
Introduction
The quest for novel antiretroviral agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising discoveries are triterpenoids from the Schisandraceae family of plants. This compound, isolated from Kadsura lancilimba, has demonstrated significant inhibitory effects on HIV-1 replication.[1] This guide offers a comprehensive comparison of this compound with other anti-HIV natural products, providing researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data and methodologies.
Comparative Anti-HIV-1 Activity
The anti-HIV-1 activity of this compound and other selected natural products is summarized in the table below. The data includes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting therapeutic index (TI) or selectivity index (SI), which are critical indicators of a compound's antiviral potency and safety margin.
| Compound | Natural Source | EC50 | CC50 | Therapeutic/Selectivity Index (TI/SI) | Mechanism of Action (if known) |
| This compound | Kadsura lancilimba | 1.4 µg/mL | >100 µg/mL | >71.4 | Not fully elucidated |
| Lancifodilactone F | Schisandra lancifolia | 20.69 µg/mL | >137 µg/mL | >6.62 | Not fully elucidated |
| Lancifodilactone G | Schisandra lancifolia | 95.47 ± 14.19 µg/mL | >200 µg/mL | 1.82 - 2.46 | Not fully elucidated |
| Lancifodilactone H | Schisandra lancifolia | 16.6 µg/mL | >200 µg/mL | >12.0 | Not fully elucidated |
| Nigranoic Acid | Schisandra sphaerandra | 10.3 µg/mL | 88.0 µg/mL | 8.5 | HIV-1 Reverse Transcriptase Inhibitor |
| Calanolide A | Calophyllum lanigerum | 0.1 µM | 28.3 µM | 283 | Non-Nucleoside Reverse Transcriptase Inhibitor |
| Prostratin | Homalanthus nutans | Varies | Varies | Varies | Protein Kinase C Activator |
Experimental Methodologies
The evaluation of the anti-HIV activity and cytotoxicity of these natural products relies on standardized in vitro assays. Below are detailed protocols for the key experiments cited.
Anti-HIV-1 Assay (Cytopathic Effect Inhibition)
This assay determines the ability of a compound to protect host cells from the cell-killing (cytopathic) effects of HIV-1 infection.
a. Cell and Virus Culture:
-
Cells: C8166 cells, a human T-cell line, are maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus: HIV-1IIIB strain is used for infection.
b. Assay Protocol:
-
Plate C8166 cells at a density of 4 x 10^4 cells/well in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with HIV-1IIIB at a multiplicity of infection (MOI) that results in significant cytopathic effect within 3-4 days.
-
Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
After 3-4 days, assess cell viability using the MTT assay (described below).
-
The EC50 value is calculated as the compound concentration that provides 50% protection of cells from the virus-induced cytopathic effect.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
a. Reagents:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).
b. Assay Protocol:
-
Plate cells at the same density as in the anti-HIV assay in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for the same duration as the anti-HIV assay (3-4 days) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated control cells.
Visualizing Experimental Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: General workflow for in vitro anti-HIV-1 screening assays.
Caption: Potential targets for anti-HIV natural products in the viral lifecycle.
Discussion and Future Directions
This compound exhibits potent anti-HIV-1 activity with a favorable therapeutic index, making it a strong candidate for further investigation. Its efficacy surpasses that of several other triterpenoids isolated from the same plant family. While the precise mechanism of action for this compound remains to be elucidated, its chemical structure and the known activities of related compounds, such as the reverse transcriptase inhibition by nigranoic acid[2], suggest potential interference with viral enzymes.
In comparison, established anti-HIV natural products like Calanolide A, a non-nucleoside reverse transcriptase inhibitor, have progressed to clinical trials.[3][4] Prostratin, a protein kinase C activator, has a unique dual role in inhibiting acute infection and reactivating latent HIV reservoirs, a key strategy in HIV eradication efforts.[5][6]
Future research on this compound should focus on:
-
Mechanism of Action Studies: To identify the specific viral or cellular target of the compound.
-
In Vivo Efficacy and Toxicity: To evaluate its performance and safety in animal models.
-
Structure-Activity Relationship (SAR) Studies: To synthesize analogs with improved potency and pharmacokinetic properties.
The continued exploration of natural products like this compound is vital for the discovery of new and effective anti-HIV therapies, particularly for combating drug-resistant viral strains.
References
- 1. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Synthetic Routes to Lancifodilactone G
Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, has garnered significant attention from the synthetic chemistry community due to its intricate polycyclic architecture and potential biological activity. To date, the only completed total synthesis of a Lancifodilactone G derivative—specifically Lancifodilactone G acetate (B1210297)—has been reported by the research group of Zhen Yang. This guide provides a comparative analysis of Yang's successful route alongside other notable synthetic strategies that have been developed to tackle key structural fragments of this challenging natural product.
The Completed Total Synthesis: The Yang Route
The first and only asymmetric total synthesis of Lancifodilactone G acetate was accomplished by Zhen Yang and his team, as detailed in their 2017 and 2018 publications.[1][2] This landmark achievement was completed in 28 steps, starting from the readily available 2-(triisopropylsiloxy)-1,3-butadiene.[3] The synthesis is characterized by a series of elegant and strategic bond formations to construct the highly oxygenated and sterically congested core of the molecule.
Key Strategic Features of the Yang Synthesis:
The success of Yang's synthesis hinges on the carefully orchestrated application of several powerful synthetic transformations to assemble the complex ring system. The key steps include:
-
Asymmetric Diels-Alder Reaction: This crucial step establishes the stereochemistry of the BC ring system early in the synthesis.[2]
-
Ring-Closing Metathesis (RCM): An intramolecular RCM reaction, utilizing a Hoveyda-Grubbs II catalyst, was employed for the formation of the trisubstituted cyclooctene (B146475) D-ring.[2][4]
-
Intramolecular Pauson-Khand Reaction: The sterically demanding F-ring was constructed via an intramolecular Pauson-Khand reaction.[4][5]
-
Dieckmann-type Condensation: The final A-ring was installed using a Dieckmann-type condensation reaction.[2]
The overall synthetic strategy showcases a convergent approach, where key fragments of the molecule are synthesized separately before being coupled together.
Alternative Synthetic Strategies and Fragment Syntheses
While Yang's group is the only one to have reported a completed total synthesis, other research groups have made significant contributions by developing synthetic routes to key substructures of Lancifodilactone G. These studies provide valuable insights into alternative approaches for constructing the challenging polycyclic core.
One notable example is the work of Leo Paquette and co-workers, who developed an expeditious route to the ABC ring system of Lancifodilactone G. Their strategy employed an enyne ring-closing metathesis to construct the C-ring, followed by a base-mediated biomimetic oxy-Michael addition and lactonization to form the AB-ring system.
Comparative Overview of Synthetic Strategies
The following table provides a comparative overview of the key strategies employed in the completed total synthesis by Yang's group and the fragment synthesis by Paquette's group.
| Synthetic Target | Research Group | Key Reactions | Starting Materials | Number of Steps | Overall Yield |
| Lancifodilactone G Acetate (Total Synthesis) | Zhen Yang, et al. | Asymmetric Diels-Alder, Ring-Closing Metathesis, Pauson-Khand Reaction, Dieckmann Condensation | 2-(triisopropylsiloxy)-1,3-butadiene | 28 | Not explicitly stated |
| ABC Ring System (Fragment Synthesis) | Leo A. Paquette, et al. | Enyne Ring-Closing Metathesis, Oxy-Michael Addition-Lactonization | Not explicitly stated | Not applicable | Not applicable |
Experimental Protocols for Key Reactions in the Yang Synthesis
Detailed experimental procedures are crucial for researchers aiming to replicate or build upon existing synthetic routes. The following are representative protocols for some of the key transformations in the Yang group's total synthesis of Lancifodilactone G acetate.
Asymmetric Diels-Alder Reaction
The enantioselective synthesis of the initial ketoester was achieved through a Diels-Alder reaction catalyzed by an oxazaborolidine. This reaction was successfully performed on a large scale, providing a solid foundation for the total synthesis.[3]
Intramolecular Pauson-Khand Reaction
The construction of the sterically congested F-ring was accomplished via an intramolecular Pauson-Khand reaction. This cobalt-mediated cyclization of an enyne is a powerful tool for the formation of cyclopentenones.
Ring-Closing Metathesis
The formation of the oxa-bridged eight-membered D-ring was achieved using a ring-closing metathesis reaction with a Hoveyda-Grubbs II catalyst.[4]
Dieckmann-type Condensation
The A-ring of Lancifodilactone G acetate was formed in the final stages of the synthesis through a Dieckmann-type condensation. This intramolecular reaction of a diester in the presence of a base is a classic method for forming cyclic β-keto esters.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the overall synthetic strategy of the Yang group and the fragment synthesis approach by the Paquette group.
Caption: Overall synthetic strategy for Lancifodilactone G acetate by the Yang group.
Caption: Paquette's synthetic approach to the ABC ring system of Lancifodilactone G.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Reactivity of Lancifodilactone C and Related Nortriterpenoids in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lancifodilactone C is a member of the growing class of nortriterpenoids isolated from plants of the Schisandraceae family. While specific data on the cross-reactivity of this compound in a wide range of biological assays remains limited, analysis of structurally related compounds, particularly Lancifodilactones F and G, provides valuable insights into the potential biological activities and target pathways of this compound class. This guide offers a comparative overview of the available data to aid researchers in designing experiments and interpreting results.
Comparative Biological Activity of Lancifodilactone Analogs
While direct cross-reactivity studies are not yet available, comparing the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of related Lancifodilactones provides a preliminary understanding of their activity and selectivity profile. The available data primarily focuses on anti-HIV activity.
| Compound | Biological Activity | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Lancifodilactone F | Anti-HIV | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 |
| Lancifodilactone G | Anti-HIV | C8166 | 95.47 ± 14.19 | > 200 | > 2.09 |
Putative Signaling Pathways
Triterpenoids from the Schisandraceae family have been reported to exert anti-inflammatory and neuroprotective effects, often through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK. While the precise molecular targets of Lancifodilactones are yet to be identified, a putative mechanism of action can be hypothesized based on the activity of related compounds.
Caption: Putative anti-inflammatory signaling pathway.
Experimental Protocols
The following provides a generalized protocol for an anti-HIV cytopathic effect (CPE) inhibition assay, a common method for initial screening of antiviral compounds.
Objective:
To determine the concentration at which a test compound inhibits 50% of the cytopathic effects induced by HIV-1 in a susceptible T-cell line.
Materials:
-
Cell Line: C8166 or other suitable human T-lymphocyte cell line.
-
Virus: HIV-1 laboratory strain (e.g., IIIB).
-
Test Compound: this compound or other compounds of interest, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Assay Reagent: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent cell viability assay kit.
-
Equipment: 96-well microtiter plates, multichannel pipettes, CO₂ incubator, microplate reader.
Workflow:
Caption: Anti-HIV Cytopathic Effect (CPE) Inhibition Assay Workflow.
Procedure:
-
Cell Preparation: Culture C8166 cells in RPMI-1640 medium to the logarithmic growth phase.
-
Compound Dilution: Prepare a series of dilutions of the test compound in culture medium. A control with only the solvent (e.g., DMSO) at the highest concentration used should also be prepared.
-
Cell Seeding: Seed the C8166 cells into 96-well plates at an optimized density.
-
Compound Addition: Add the diluted test compounds to the wells. Include wells for cell control (cells only), virus control (cells + virus), and compound cytotoxicity control (cells + compound).
-
Virus Infection: Add a pre-tittered amount of HIV-1 to the virus control and compound-treated wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 4-6 days, or until the virus control wells show significant cytopathic effect.
-
Viability Assay: Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration. The EC₅₀ is determined from the dose-response curve of the infected cells, and the CC₅₀ is determined from the curve of the uninfected cells.
Discussion and Future Directions
The available data, although limited, suggests that Lancifodilactones possess antiviral properties with a favorable selectivity index, indicating a potential window for therapeutic application. The general anti-inflammatory activity of related triterpenoids points towards the NF-κB and MAPK pathways as potential areas of investigation for understanding the broader biological effects and potential cross-reactivity of this compound.
To further elucidate the cross-reactivity profile of this compound, future research should focus on:
-
Broad-Spectrum Screening: Testing this compound against a diverse panel of viral and cancer cell lines to identify a wider range of biological activities.
-
Target Identification: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular targets of this compound.
-
Kinase Profiling: Given the known interaction of other natural products with kinase signaling, screening this compound against a panel of kinases could reveal potential off-target effects and cross-reactivity.
-
Direct Comparative Studies: Performing head-to-head comparisons of this compound with other known inhibitors of the identified targets or pathways to establish a clear cross-reactivity profile.
By systematically exploring these avenues, a comprehensive understanding of the biological activity and potential therapeutic applications of this compound can be achieved.
A Comparative Guide to the Isolation of Lancifodilactone C and Related Triterpenoids from Schisandra chinensis
For researchers in natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. Lancifodilactone C, a highly oxygenated nortriterpenoid from Schisandra chinensis, has garnered interest for its potential therapeutic properties. This guide provides a comparative analysis of published protocols for its isolation and the isolation of similar triterpenoids from the same medicinal plant, with a focus on yield, purity, and methodological efficiency.
Comparison of Isolation Protocol Performance
The following table summarizes the quantitative data from different isolation protocols for triterpenoids from Schisandra chinensis. This allows for a direct comparison of the efficiency of various methods.
| Protocol | Target Compound(s) | Starting Material | Yield | Purity |
| Protocol 1: HSCCC | This compound | 1000 mg crude extract | 101 mg | 98.2% |
| Protocol 2: HSCCC | Corosolic acid & Nigranoic acid | 100 mg 70% ethanol (B145695) fraction | 16.4 mg & 9.5 mg | 96.3% & 98.9% |
| Protocol 3: Column Chromatography & Semi-preparative HPLC | Schisanlactone I & Schinalactone D | 151 g EtOAc fraction | 6.8 mg & 3.6 mg | Not explicitly stated |
Experimental Methodologies
This section details the experimental procedures for the compared isolation protocols.
Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for this compound
This method stands out for its efficiency, yielding a high-purity product in a single chromatographic step in under an hour.
-
Plant Material and Extraction: The source material is the dried plant of Schisandra chinensis (Turcz.) Baill. A crude extract is obtained, though the specific extraction procedure is not detailed in the provided source.
-
Initial Cleanup: The crude extract undergoes an initial purification step using an AB-8 macroporous resin column.[1][2]
-
HSCCC Separation:
-
Apparatus: A preparative high-speed counter-current chromatograph.
-
Solvent System: A two-phase solvent system composed of Chloroform-n-Butyl alcohol-methanol-water at a volume ratio of 10:0.5:8:4 is utilized.[1][2]
-
Procedure: The HSCCC separation is performed in a one-step elution process to isolate this compound.[1][2]
-
-
Structure Identification: The final product is identified and its structure confirmed using UV, IR, MS, ¹H NMR, and ¹³C NMR spectroscopy.[1][2]
Protocol 2: HSCCC for Corosolic Acid and Nigranoic Acid
This protocol demonstrates the versatility of HSCCC for isolating other triterpenoids from Schisandra chinensis.
-
Plant Material and Extraction: Crude extracts are obtained from Schisandra chinensis using 70% ethanol.
-
Initial Cleanup: The crude extract is first separated on a macroporous absorption resin column, eluting with a graded ethanol series. The 70% ethanol fraction is collected for further purification.[1]
-
HSCCC Separation:
-
Structure Identification: The structures of the isolated compounds are confirmed by ¹H-NMR and ¹³C-NMR.[1]
Protocol 3: Multi-Step Column Chromatography and Semi-preparative HPLC
This conventional approach involves multiple chromatographic steps for the isolation of various triterpenoids.
-
Plant Material and Extraction: The dried plant material of S. chinensis (10 Kg) is extracted with 95% ethanol. The resulting extract is then partitioned with petroleum ether and ethyl acetate (B1210297) (EtOAc) to yield an EtOAc fraction (151 g).[2]
-
Silica (B1680970) Gel Column Chromatography: The EtOAc fraction is subjected to silica gel column chromatography, eluting with a stepwise gradient of EtOAc in petroleum ether (0–100%). This yields several primary fractions.[2]
-
ODS MPLC: One of the primary fractions (Fraction Fr1, 2.71 g) is further chromatographed over an ODS MPLC column with a stepwise gradient of H₂O-MeOH (0–100%) to yield 40 sub-fractions.[2]
-
Semi-preparative HPLC: The final purification of individual compounds is achieved using semi-preparative HPLC with specific solvent systems for different sub-fractions. For example:
Visualizing the Isolation Workflows
The following diagrams illustrate the workflows for the described isolation protocols.
Caption: Workflow for the isolation of this compound using HSCCC.
Caption: A multi-step workflow for triterpenoid (B12794562) isolation.
References
- 1. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Structural Elucidation of Three New Triterpenoids from the Stems and Leaves of Schisandra chinensis (Turcz) Baill. [mdpi.com]
Limited Public Data Curbs Comprehensive Comparison of Lancifodilactone C's In Vitro and In Vivo Activity
A thorough review of published scientific literature reveals a significant scarcity of data regarding the in vitro and in vivo activities of Lancifodilactone C. While this natural product, isolated from Schisandra lancifolia, has been identified, its biological effects have not been extensively studied or reported in publicly accessible research.[1] Consequently, a direct comparative analysis of its performance in laboratory-based cellular assays versus whole-organism studies cannot be compiled at this time.
The available research primarily focuses on the isolation, structural elucidation, and synthesis of this compound and its sister compounds.[1] Notably, information on the biological activity of closely related nortriterpenoids from the same plant, such as Lancifodilactone F and Lancifodilactone G, is available and suggests a potential avenue for future investigation of this compound.
Insights from Related Compounds
Studies on Lancifodilactone F and G have demonstrated in vitro anti-HIV activity. This suggests that compounds from this family may possess antiviral properties.
Table 1: In Vitro Anti-HIV Activity of Lancifodilactones
| Compound | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| Lancifodilactone F | C8166 | 20.69 ± 3.31 | > 200 | > 9.67 |
| Lancifodilactone G | C8166 | 95.47 ± 14.19 | > 200 | > 2.09 |
EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
The data indicates that Lancifodilactone F and G exhibit anti-HIV activity with minimal cytotoxicity in the tested cell line.[2][3] This is a promising profile for a potential therapeutic agent, where a high selectivity index is desirable.
Experimental Protocols for In Vitro Anti-HIV Assay
The general methodology for determining the anti-HIV activity and cytotoxicity of these related compounds involves the following steps:
-
Cell Culture: The human T-lymphocyte C8166 cell line is maintained in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates.
-
Various concentrations of the test compound are added.
-
After a 72-hour incubation, MTT reagent is added, which is converted by viable cells into a colored formazan (B1609692) product.
-
The absorbance is measured to determine cell viability and calculate the CC50 value.
-
-
Anti-HIV Assay (Cytopathic Effect Inhibition):
-
C8166 cells are infected with HIV-1.
-
The infected cells are then treated with different concentrations of the test compound.
-
After a 72-hour incubation, the number of viable cells is quantified using the MTT assay to assess the inhibition of the virus-induced cytopathic effect and determine the EC50 value.
-
Below is a conceptual workflow for the in vitro anti-HIV activity screening of compounds like Lancifodilactones.
Future Directions for this compound Research
The absence of in vivo data for this compound highlights a significant gap in the understanding of its pharmacological potential. Future research should focus on:
-
In Vitro Screening: Expanding the in vitro testing of this compound against a broader range of cell lines and disease models, including various cancer types and inflammatory pathways.
-
In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in appropriate animal models would be crucial to evaluate its efficacy, pharmacokinetics, and safety profile.
A hypothetical signaling pathway that could be investigated for compounds with anti-inflammatory potential is the NF-κB pathway, which is a key regulator of inflammation.
References
The Lancifodilactone Scaffold: A Comparative Guide to its Anti-HIV Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel, complex natural products with significant biological activities continues to drive the search for new therapeutic agents. Among these, the lancifodilactone scaffold, a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus, has demonstrated promising anti-HIV activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of the lancifodilactone scaffold, presenting available experimental data, detailing relevant experimental protocols, and visualizing hypothesized mechanisms of action.
Quantitative Analysis of Anti-HIV Activity
The anti-HIV-1 activity of several lancifodilactone derivatives has been evaluated, with key data summarized in the table below. For comparison, data for other anti-HIV natural products and a standard reverse transcriptase inhibitor are also included.
| Compound | Scaffold Type | Cell Line | Virus Strain | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| Lancifodilactone F | Lancifodilactone | C8166 | HIV-1 | 20.69 ± 3.31 | > 200 | > 9.67 | [1][2] |
| Lancifodilactone G | Lancifodilactone | C8166 | HIV-1 | 95.47 ± 14.19 | > 200 | > 2.09 | |
| Micrandilactone C | Lancifodilactone-like | C8166 | HIV-1 | 7.71 | > 200 | > 25.94 | [3] |
| Schigrandilactone C | Lancifodilactone-like | C8166 | HIV-1 | 5.1 | - | - | [4] |
| Nigranoic Acid | Triterpenoid | - | HIV-1 RT | - | - | - | [5] |
| Betulinic Acid | Triterpenoid | H9 | HIV-1 | 0.35 nM | - | 20,000 | [6] |
| Zidovudine (AZT) | Nucleoside RT Inhibitor | MT-4 | HIV-1 | 0.002 | > 100 | > 50,000 | [7] |
Note: A comprehensive structure-activity relationship for the lancifodilactone scaffold is not yet fully established due to the limited number of synthesized and tested analogues. The available data suggests that modifications to the nortriterpenoid backbone can significantly influence anti-HIV potency.
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to determine the anti-HIV activity and cytotoxicity of the lancifodilactone derivatives.
Anti-HIV-1 Activity Assay (Cytopathic Effect Inhibition)
This assay evaluates the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.
-
Cell Line: C8166, a human T-cell leukemia line, is commonly used.
-
Virus: Laboratory-adapted strains of HIV-1, such as HIV-1IIIB, are used to infect the cells.
-
Procedure:
-
C8166 cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds (e.g., lancifodilactone derivatives) are added to the wells.
-
A predetermined optimal dose of HIV-1 is added to the wells, with uninfected cells serving as a negative control and cells infected in the absence of the compound as a positive control. Zidovudine (AZT) is typically used as a reference compound.
-
The plates are incubated at 37°C in a 5% CO₂ incubator for 4-6 days.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method. The absorbance is measured at 570 nm.
-
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral cytopathic effect by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
This assay determines the toxicity of the compounds to the host cells.
-
Cell Line: The same cell line used in the anti-HIV assay (e.g., C8166) is used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated under the same conditions as the anti-HIV assay.
-
Cell viability is determined using the MTT method.
-
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, is calculated. The Selectivity Index (SI) is then determined by the ratio of CC₅₀ to EC₅₀, with a higher SI value indicating a more promising therapeutic window.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
While not directly confirmed for lancifodilactones, related compounds from Schisandra have shown activity against HIV-1 RT. This assay would be a crucial step in elucidating the mechanism of action.
-
Enzyme: Recombinant HIV-1 Reverse Transcriptase.
-
Principle: A colorimetric assay that measures the incorporation of digoxigenin- and biotin-labeled dUTPs into a DNA strand using a poly(A) template and an oligo(dT) primer.
-
Procedure:
-
The reaction is performed in a microplate coated with streptavidin.
-
The test compound is incubated with the enzyme, template/primer hybrid, and dNTPs.
-
The biotin-labeled DNA product binds to the streptavidin-coated plate.
-
The incorporated digoxigenin (B1670575) is detected using an anti-digoxigenin-peroxidase conjugate and a colorimetric substrate.
-
The absorbance is measured, and the inhibitory activity is calculated.
-
Visualizing the Mechanism and Workflow
To better understand the potential mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Hypothesized mechanism of anti-HIV action for the Lancifodilactone scaffold.
Caption: General workflow for evaluating the anti-HIV potential of Lancifodilactone derivatives.
Concluding Remarks
The lancifodilactone scaffold represents a promising starting point for the development of new anti-HIV agents. The available data indicates that these nortriterpenoids can exhibit potent and selective activity against HIV-1. However, to fully realize their therapeutic potential, further research is imperative. A systematic synthesis of analogues and their biological evaluation is necessary to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to identify the precise molecular target(s) and signaling pathways modulated by these compounds. The hypothesized inhibition of reverse transcriptase provides a logical direction for these future investigations. The workflows and comparative data presented in this guide aim to facilitate and inform these ongoing research efforts in the quest for novel and effective HIV therapies.
References
- 1. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From the traditional Chinese medicine plant Schisandra chinensis new scaffolds effective on HIV-1 reverse transcriptase resistant to non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Bioactive Nortriterpenoids from Schisandra grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in natural anti-HIV triterpenoids and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Analytical Techniques for Lancifodilactone Detection
For Researchers, Scientists, and Drug Development Professionals
Lancifodilactone, a complex nortriterpenoid isolated from plants of the Schisandra genus, has garnered significant interest for its potential therapeutic properties, including anti-HIV and cytotoxic activities.[1][2] Accurate and precise analytical methods are paramount for the quantification of Lancifodilactone in various matrices during preclinical and clinical development. This guide provides a comparative overview of the principal analytical techniques applicable to the detection and quantification of Lancifodilactone and structurally related nortriterpenoids.
While specific validated analytical methods for Lancifodilactone are not extensively documented in publicly available literature, this guide draws upon established methodologies for the analysis of similar nortriterpenoids from Schisandra species. The presented data and protocols serve as a robust starting point for the development and validation of analytical methods tailored to Lancifodilactone.
Quantitative Data Summary
The following table summarizes the performance of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of nortriterpenoids structurally similar to Lancifodilactone. This data provides a benchmark for expected performance characteristics.
| Analytical Technique | Compound(s) Analyzed | Linearity Range (µg) | Average Recovery (%) | Remarks |
| HPLC | De-hydroxy arisanlactone D, 25-hydroxy schindilactone, schindilachone A, lancifodilactone D | 0.075-1.800, 0.098-0.980, 0.095-0.950, 0.053-0.530 | 98.57, 96.44, 97.96, 97.27 | Provides good separation and quantification for these four nortriterpenoids.[3] |
| LC-MS/MS | Schizandrin | 5-500 ng/mL | 90.8-99.6 | A validated method for the pharmacokinetic study of a related compound in rat plasma.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established methods for related compounds and can be adapted for Lancifodilactone.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify Lancifodilactone from a sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Sample Preparation: Extract Lancifodilactone from the sample matrix using a suitable solvent (e.g., methanol (B129727) or ethanol). The extract may require further cleanup using solid-phase extraction (SPE) to remove interfering substances.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water. A common starting point is a ratio of 33:67 (v/v).[3] The optimal ratio should be determined during method development.
-
Chromatographic Conditions:
-
Calibration: Prepare a series of standard solutions of a reference standard of Lancifodilactone (or a closely related compound) at known concentrations. Inject these standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample into the HPLC system. Identify the peak corresponding to Lancifodilactone based on its retention time. The concentration of Lancifodilactone in the sample can be calculated from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: To achieve highly sensitive and selective quantification of Lancifodilactone, particularly in complex biological matrices.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation: Similar to the HPLC method, extract Lancifodilactone from the sample matrix. Due to the high sensitivity of LC-MS/MS, a more rigorous cleanup, such as liquid-liquid extraction or SPE, is often necessary.
-
Mobile Phase Preparation: Prepare mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase: A gradient elution is typically used. A starting condition could be 95% A and 5% B, with a linear gradient to 5% A and 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode for triterpenoids.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ion transitions for Lancifodilactone need to be determined by infusing a standard solution.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
-
Calibration and Quantification: Prepare a calibration curve using a reference standard. The concentration of Lancifodilactone in the sample is determined by comparing its peak area to the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of Lancifodilactone and for purity assessment.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve a pure sample of Lancifodilactone in a suitable deuterated solvent.
-
Data Acquisition: Acquire a suite of NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
-
-
Structure Elucidation: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to determine the complete chemical structure of the molecule.[5]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of Lancifodilactone from a plant matrix.
General workflow for Lancifodilactone analysis.
Potential Signaling Pathway
Given the reported cytotoxic activity of nortriterpenoids from Schisandra, a plausible mechanism of action involves the induction of apoptosis. The following diagram depicts a simplified apoptotic signaling pathway that may be influenced by Lancifodilactone.
Hypothesized apoptotic signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of Schizandrin and Its Pharmaceutical Products Assessed Using a Validated LC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
A Comparative Guide to the Total Synthesis of Lancifodilactone C: An Analysis of Reproducibility and Strategic Efficiency
For Researchers, Scientists, and Drug Development Professionals
Lancifodilactone C, a nortriterpenoid with promising anti-HIV activity, has presented a significant challenge to synthetic chemists due to its complex and sterically congested polycyclic architecture. The successful total synthesis of this natural product is a testament to the ingenuity of modern synthetic strategies. This guide provides a comparative analysis of the reported synthetic routes to this compound and its close analogue, Lancifodilactone G acetate (B1210297), with a focus on reproducibility, synthetic efficiency, and the strategic approaches employed.
Comparison of Synthetic Strategies
To date, two major synthetic approaches have been pivotal in the synthesis of the Lancifodilactone core. The first, a landmark achievement by Kuroiwa et al., accomplished the first total synthesis of this compound and led to the revision of its initially proposed structure.[1] A second key contribution is the asymmetric total synthesis of Lancifodilactone G acetate by Yang et al., which provides valuable insights for the stereocontrolled synthesis of this class of molecules.[2][3][4]
| Parameter | Kuroiwa et al. Synthesis of this compound | Yang et al. Synthesis of Lancifodilactone G Acetate |
| Key Strategy | Domino [4+3] cycloaddition/electrocyclization | Asymmetric Diels-Alder reaction, Intramolecular Pauson-Khand reaction, Ring-closing metathesis |
| Overall Yield | Data not explicitly available in summary | Data not explicitly available in summary |
| Number of Steps | Not explicitly stated in summary | 28 steps for Lancifodilactone G acetate[4] |
| Starting Material | Not explicitly stated in summary | 2-(triisopropylsiloxy)-1,3-butadiene[2] |
| Key Strengths | Novel domino reaction for core construction, structural revision of the natural product.[1] | High degree of stereocontrol, well-established and powerful transformations.[3][4] |
| Potential for Scalability | The efficiency of the key domino reaction on a larger scale would need to be established. | The use of multiple named reactions with known scalability potential suggests a feasible route for scale-up, though optimization would be required. |
| Reproducibility | As a novel strategy, reproducibility may require careful optimization of the key domino reaction conditions. | The use of well-established reactions generally offers higher reproducibility, though the complexity of the substrate may present challenges. |
Synthetic Route Overviews
The divergent strategies employed by the two research groups highlight different approaches to assembling the intricate carbon skeleton of the Lancifodilactones.
Kuroiwa et al. Approach: A Domino Cascade to the Core
The synthesis reported by Kuroiwa and coworkers features a novel and elegant domino [4+3] cycloaddition reaction. This key transformation, involving an oxidation, Diels-Alder reaction, elimination, and electrocyclization, efficiently constructs the core structure of this compound.[1] This approach is notable for its convergency and the complexity generated in a single cascade.
Caption: Key strategy of the Kuroiwa synthesis of this compound.
Yang et al. Approach: A Stepwise and Stereocontrolled Assembly
The asymmetric total synthesis of Lancifodilactone G acetate by Yang and his team showcases a more linear and stepwise, yet highly controlled, approach.[2][3][4] Their strategy relies on a series of powerful and well-precedented reactions to build the complex ring system with high stereoselectivity. Key transformations include an asymmetric Diels-Alder reaction to set the initial stereochemistry, an intramolecular Pauson-Khand reaction to form a five-membered ring, and a ring-closing metathesis to construct an eight-membered ring.[3][4]
Caption: Stepwise approach in the Yang synthesis of Lancifodilactone G Acetate.
Experimental Protocols
Detailed experimental protocols are crucial for assessing the reproducibility and practicality of a synthetic route. While full experimental details are found in the supporting information of the respective publications, the following provides an overview of the key transformations.
Key Experiment: Kuroiwa's Domino [4+3] Cycloaddition
-
Objective: To construct the core tricyclic system of Lancilactone C.
-
General Procedure: A solution of the dienophile precursor is treated with an oxidizing agent in a suitable solvent, followed by the addition of the diene. The reaction mixture is stirred at a specific temperature for a designated time to allow the domino cascade to proceed. Purification is typically carried out using column chromatography.
-
Note: The specific reagents, solvents, temperatures, and reaction times are critical for the success and reproducibility of this complex transformation and can be found in the original publication.[1]
Key Experiment: Yang's Asymmetric Diels-Alder Reaction
-
Objective: To establish the initial stereochemistry of the molecule.
-
General Procedure: To a solution of the diene in a suitable solvent at low temperature is added a chiral Lewis acid catalyst, followed by the dienophile. The reaction is monitored by TLC until completion. Workup and purification by column chromatography afford the desired cycloaddition product with high enantioselectivity.
-
Note: The choice of chiral ligand and Lewis acid is critical for achieving high stereocontrol.
Key Experiment: Yang's Intramolecular Pauson-Khand Reaction
-
Objective: To construct the cyclopentenone ring fused to the existing framework.
-
General Procedure: The enyne substrate is dissolved in a suitable solvent and treated with a cobalt-carbonyl complex (e.g., Co2(CO)8). The reaction is then heated under a carbon monoxide atmosphere (or with a CO source) to promote the cyclization. Purification is typically performed by column chromatography.
-
Note: The reaction conditions, including the choice of solvent and the method of CO delivery, can significantly impact the yield and reproducibility.
Conclusion
The total syntheses of this compound and its analogues represent significant achievements in organic chemistry. The Kuroiwa synthesis offers a novel and efficient domino strategy for the rapid construction of the molecular core, though its reproducibility and scalability may require further investigation. The Yang synthesis, on the other hand, employs a series of well-established and powerful reactions, suggesting a potentially more reproducible and scalable, albeit longer, route.
For researchers and drug development professionals, the choice of synthetic route will depend on the specific goals. For the initial exploration of structure-activity relationships, a convergent and efficient route like the one developed by Kuroiwa et al. may be advantageous. For the large-scale production of a lead compound, a more linear but robust and reproducible synthesis, as exemplified by the work of Yang et al., might be more suitable after optimization. Further studies directly comparing the reproducibility and scalability of these and other potential synthetic strategies would be highly valuable to the scientific community.
References
- 1. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 1. Diastereoselective Synthesis of CDEFGH Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Lancifodilactone G Acetate. 2. Final Phase and Completion of the Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Lancifodilactone C: A Guide for Laboratory Professionals
For immediate release
This document provides a comprehensive guide for the proper disposal of Lancifodilactone C, a bioactive natural product, intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach, assuming potential cytotoxicity and environmental hazard, is mandated. These procedures are based on established best practices for handling novel bioactive compounds and hazardous laboratory waste.
I. Core Principles for Disposal
Given that this compound is a bioactive terpenoid, it must be handled as a potentially hazardous chemical.[1][2][3] The primary principle is to prevent its release into the environment and to ensure the safety of all personnel.[4] All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated from general laboratory waste and disposed of through a licensed hazardous waste management company.[5][6][7][8]
II. Quantitative Data and Waste Classification
In the absence of specific regulatory limits for this compound, all materials contaminated with the compound should be treated as hazardous chemical waste. The following table summarizes the classification and handling requirements.
| Waste Stream | Description | Recommended Container | Disposal Route |
| Solid Waste | Unused or expired pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, contaminated lab supplies (e.g., weigh boats, wipes). | Clearly labeled, sealed, puncture-resistant, and chemically compatible container with a "Hazardous Waste" label.[5][9] | High-temperature incineration via a licensed hazardous waste contractor.[7][8] |
| Liquid Waste | Solutions containing this compound, solvents used for extraction or reaction, and rinsates from contaminated glassware. | Clearly labeled, sealed, leak-proof, and chemically compatible container with a "Hazardous Waste" label.[5] | High-temperature incineration via a licensed hazardous waste contractor.[7][8] |
| Sharps Waste | Needles, syringes, Pasteur pipettes, or any other sharp objects contaminated with this compound. | A designated, puncture-proof sharps container clearly labeled as "Hazardous Waste" and "Sharps".[6][9] | High-temperature incineration via a licensed hazardous waste contractor.[6][9] |
| Aqueous Waste (deactivated) | Aqueous solutions where the bioactive compound has been chemically degraded to non-hazardous products (requires a validated deactivation protocol). | Standard laboratory waste container, subject to pH neutralization if necessary. | Drain disposal may be permissible subject to local regulations. |
III. Experimental Protocols for Waste Handling and Disposal
The following step-by-step procedures must be followed for the safe disposal of this compound waste.
1. Waste Segregation and Collection:
-
At the Point of Generation: Immediately segregate all waste contaminated with this compound.
-
Solid Waste: Collect in a designated, labeled, and sealed container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix incompatible chemicals. Keep a log of the contents.
-
Sharps Waste: Place all contaminated sharps directly into a designated sharps container to prevent injury.[6]
2. Labeling and Storage:
-
Clear Identification: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the approximate concentration and quantity.
-
Secure Storage: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure containers are closed when not in use.
3. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company.
-
Incineration: The recommended final disposal method for cytotoxic and bioactive compounds is high-temperature incineration to ensure complete destruction.[7][8]
4. Decontamination of Glassware and Surfaces:
-
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual this compound.
-
Collect Rinsate: The initial rinsate must be collected and treated as hazardous liquid waste.
-
Secondary Wash: After the initial rinse, wash glassware and surfaces with an appropriate laboratory detergent and water.
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite (B1170534) or sand) and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office.
V. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
References
- 1. Enzymatic biotransformation of terpenes as bioactive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive Terpenoids from Salvia plebeia: Structures, NO Inhibitory Activities, and Interactions with iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 8. idcmedical.com [idcmedical.com]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
